Bumadizone calcium
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
34461-73-9 |
|---|---|
Molecular Formula |
C38H42CaN4O6 |
Molecular Weight |
690.8 g/mol |
IUPAC Name |
calcium bis(2-[anilino(phenyl)carbamoyl]hexanoate) |
InChI |
InChI=1S/2C19H22N2O3.Ca/c2*1-2-3-14-17(19(23)24)18(22)21(16-12-8-5-9-13-16)20-15-10-6-4-7-11-15;/h2*4-13,17,20H,2-3,14H2,1H3,(H,23,24);/q;;+2/p-2 |
InChI Key |
RKINNRASCJRSHD-UHFFFAOYSA-L |
Canonical SMILES |
CCCCC(C(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)[O-].CCCCC(C(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)[O-].[Ca+2] |
Appearance |
Solid powder |
Other CAS No. |
34461-73-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
3583-64-0 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
B 64114 B-64114 bumadizone bumadizone calcium (2:1) bumadizone calcium (2:1), hemihydrate butylmalonic acid mono-(1,2-diphenylhydrazide) Desflam Eumotol |
Origin of Product |
United States |
Foundational & Exploratory
Bumadizone Calcium's Interaction with Cyclooxygenase: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Bumadizone calcium is a derivative of butylmalonic acid and has been utilized for its anti-inflammatory, analgesic, and antipyretic properties in the management of conditions such as rheumatoid arthritis.[2][3] Like other NSAIDs, its pharmacological activity is centered on the disruption of the arachidonic acid cascade.[1] Understanding the precise interactions of this compound with the COX isoenzymes, COX-1 and COX-2, is critical for a complete characterization of its efficacy and safety profile.
Mechanism of Action: Inhibition of Cyclooxygenase
The primary mechanism of action of this compound is the inhibition of the cyclooxygenase (COX) enzymes. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes. There are two main isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that play a role in physiological processes, including the protection of the gastric mucosa and maintenance of renal blood flow.
-
COX-2: This isoform is typically induced by inflammatory stimuli, such as cytokines and endotoxins, and is primarily responsible for the production of prostaglandins that mediate inflammation and pain.
By inhibiting COX enzymes, this compound reduces the synthesis of prostaglandins, thereby alleviating the symptoms of inflammation. Some sources suggest a potential selectivity of this compound towards COX-2, which would theoretically lead to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs. However, without quantitative inhibitory data, the degree of this selectivity remains unconfirmed.
Prostaglandin Synthesis Pathway and NSAID Inhibition
The following diagram illustrates the signaling pathway of prostaglandin synthesis and the point of intervention for NSAIDs like this compound.
Quantitative Data on Cyclooxygenase Inhibition
A thorough search of scientific databases and literature did not yield specific quantitative data, such as IC50 or Ki values, for the inhibition of COX-1 and COX-2 by this compound. This information is crucial for determining the potency and selectivity of the drug. The table below is provided as a template for how such data would be presented.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Data not available | Data not available | Data not available |
Experimental Protocols for Assessing COX Inhibition
While specific protocols for this compound are not available, the following are detailed methodologies commonly employed to determine the inhibitory activity of NSAIDs on COX-1 and COX-2. These methods would be suitable for the evaluation of this compound.
In Vitro COX Inhibition Assay (Enzyme-Based)
This assay directly measures the enzymatic activity of purified COX-1 and COX-2 in the presence of an inhibitor.
Objective: To determine the concentration of the test compound required to inhibit 50% of the COX enzyme activity (IC50).
Materials:
-
Purified recombinant human or ovine COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Hematin (cofactor)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD, or an ELISA kit for a specific prostaglandin)
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add the reaction buffer, hematin, and the COX enzyme (either COX-1 or COX-2).
-
Add the diluted this compound or vehicle control to the respective wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate for a defined period (e.g., 10 minutes).
-
Stop the reaction (e.g., by adding a strong acid).
-
Measure the product formation. This can be done by:
-
Colorimetric/Fluorometric detection: Using a chromogenic or fluorogenic substrate that is co-oxidized during the peroxidase reaction of COX. The change in absorbance or fluorescence is measured.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Quantifying the amount of a specific prostaglandin (e.g., PGE2) produced using a commercially available ELISA kit.
-
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Whole Blood Assay (Cell-Based)
This ex vivo assay measures the inhibition of COX activity in a more physiologically relevant environment.
Objective: To determine the IC50 of a test compound for COX-1 and COX-2 in human whole blood.
Materials:
-
Freshly drawn human blood (with anticoagulant)
-
Test compound (this compound)
-
For COX-1 assay: Calcium ionophore (e.g., A23187) to induce COX-1 activity.
-
For COX-2 assay: Lipopolysaccharide (LPS) to induce COX-2 expression and activity.
-
ELISA kits for Thromboxane B2 (TXB2, as a marker of COX-1 activity) and Prostaglandin E2 (PGE2, as a marker of COX-2 activity).
Procedure for COX-1 Inhibition:
-
Aliquot whole blood into tubes.
-
Add various concentrations of this compound or vehicle control.
-
Incubate at 37°C for a specified time (e.g., 1 hour).
-
Add calcium ionophore to stimulate platelet COX-1 activity, leading to TXB2 production.
-
Incubate for a further period (e.g., 30 minutes).
-
Stop the reaction by placing the tubes on ice and then centrifuge to separate the plasma.
-
Measure the concentration of TXB2 in the plasma using an ELISA kit.
-
Calculate the IC50 value as described for the in vitro assay.
Procedure for COX-2 Inhibition:
-
Aliquot whole blood into tubes.
-
Add LPS to induce COX-2 expression in monocytes.
-
Incubate for an extended period (e.g., 24 hours) at 37°C.
-
Add various concentrations of this compound or vehicle control.
-
Incubate for a specified time (e.g., 1 hour).
-
Centrifuge to separate the plasma.
-
Measure the concentration of PGE2 in the plasma using an ELISA kit.
-
Calculate the IC50 value.
Experimental Workflow Diagram
The following diagram outlines the general workflow for determining the COX inhibitory activity of a compound like this compound.
Conclusion
This compound is an established NSAID that functions through the inhibition of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory prostaglandins. While its general mechanism of action is understood, the lack of publicly available, specific quantitative data on its inhibitory potency and selectivity for COX-1 versus COX-2 presents a significant gap in its pharmacological profile. The experimental protocols detailed in this whitepaper provide a clear framework for generating such crucial data. Further research to quantify the COX-1/COX-2 inhibitory profile of this compound is warranted to fully elucidate its therapeutic potential and relative safety.
References
The Pharmacokinetics and Pharmacodynamics of Bumadizone Calcium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bumadizone calcium is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and anti-inflammatory properties. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound. Due to the limited availability of specific quantitative data for this compound, this guide also details the standard experimental protocols for characterizing the pharmacokinetic and pharmacodynamic properties of NSAIDs. This includes methodologies for assessing absorption, distribution, metabolism, and excretion (ADME), as well as for determining cyclooxygenase (COX) enzyme inhibition and dose-response relationships. While this compound has been shown to be clinically effective, a thorough quantitative understanding of its pharmacological profile is not extensively documented in publicly available literature. This guide aims to consolidate the known information and provide a framework for its further investigation.
Introduction
This compound, the calcium salt of bumadizone, is a non-steroidal anti-inflammatory drug (NSAID) historically used for the management of pain and inflammation in conditions such as rheumatoid arthritis and osteoarthritis.[1][2] Like other NSAIDs, its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins that mediate inflammation, pain, and fever.[1] Despite its clinical use in some regions, detailed public data on its pharmacokinetic and pharmacodynamic profile is sparse. This document synthesizes the available information and presents standardized methodologies for the comprehensive evaluation of this compound or similar NSAID compounds.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is its anti-inflammatory and analgesic action, which is attributed to the inhibition of prostaglandin synthesis.[1]
Mechanism of Action: Cyclooxygenase Inhibition
This compound inhibits both COX-1 and COX-2 enzymes.[1] The inhibition of COX-2 is responsible for its anti-inflammatory and analgesic effects, while the inhibition of COX-1 can lead to gastrointestinal side effects. The specific molecular structure of this compound may allow for a degree of targeted inhibition, potentially mitigating some of the common NSAID-related adverse effects.
Figure 1: General mechanism of action for NSAIDs like this compound.
Dose-Response Relationship
Table 1: Summary of Clinical Efficacy of this compound
| Comparator | Outcome | Reference |
| Placebo | Superior efficacy | |
| Paracetamol | Superior efficacy | |
| Acetylsalicylic Acid | Suggested comparable efficacy |
Pharmacokinetics
The study of how the body affects a drug, encompassing absorption, distribution, metabolism, and excretion (ADME).
Absorption
Qualitative data from a 1977 clinical trial states that this compound is "completely absorbed from the gastro-intestinal tract" with "little mucosal irritation". The same study reports that the maximum plasma concentration (Tmax) is reached after 2 to 3 hours.
Distribution
A 1973 autoradiography study in rats and mice using radiolabeled bumadizone-calcium demonstrated specific localization of the drug in inflamed paws, indicating distribution to the site of inflammation. This suggests that the drug effectively reaches its target tissues.
Metabolism
Information on the metabolism of bumadizone is limited. The aforementioned 1973 autoradiography study noted metabolism in the kidney. Generally, NSAIDs are extensively metabolized by the liver.
Excretion
The 1977 clinical trial report states that excretion of bumadizone is "complete after 48 hours". The primary route of excretion for bumadizone metabolites is believed to be through the kidneys.
Table 2: Summary of Available Pharmacokinetic Parameters for this compound
| Parameter | Value | Reference |
| Absorption | ||
| Bioavailability | Stated as "completely absorbed" | |
| Tmax (Time to maximum plasma concentration) | 2 - 3 hours | |
| Distribution | ||
| Tissue Distribution | Localizes in inflamed tissue (animal model) | |
| Metabolism | ||
| Primary Site | Kidney mentioned in an early animal study | |
| Excretion | ||
| Total Excretion Time | ~48 hours | |
| Route of Excretion | Primarily renal (presumed for metabolites) |
Experimental Protocols
Detailed experimental protocols for this compound are not available. Therefore, this section outlines standard methodologies used for the pharmacokinetic and pharmacodynamic characterization of NSAIDs.
Pharmacokinetic Analysis
Figure 2: General workflow for a preclinical or clinical pharmacokinetic study.
4.1.1. In Vivo Pharmacokinetic Study Protocol (Rodent Model - General Example)
-
Animal Model: Male Wistar rats (200-250g) are commonly used.
-
Drug Administration: this compound is administered orally (e.g., via gavage) or intravenously (for bioavailability studies) at a defined dose.
-
Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the tail vein or other appropriate site at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours) post-dosing into heparinized tubes.
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Bioanalytical Method: The concentration of bumadizone and its potential metabolites in plasma is quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), elimination half-life (t½), volume of distribution (Vd), and clearance (CL).
Pharmacodynamic Analysis: COX Inhibition Assay
Figure 3: General workflow for determining the IC50 of an NSAID for COX enzymes.
4.2.1. Human Whole Blood Assay for COX-1 and COX-2 Inhibition
This assay provides a physiologically relevant assessment of COX inhibition by accounting for plasma protein binding.
-
COX-1 Activity (Thromboxane B2 Production):
-
Whole blood from healthy volunteers is collected into tubes without anticoagulants.
-
Aliquots of blood are incubated with various concentrations of this compound or vehicle control.
-
The blood is allowed to clot at 37°C for a specified time (e.g., 1 hour) to induce platelet aggregation and subsequent thromboxane A2 (TXA2) production, which is rapidly converted to its stable metabolite, thromboxane B2 (TXB2).
-
Serum is collected after centrifugation.
-
TXB2 levels are quantified using an enzyme-linked immunosorbent assay (ELISA) or LC-MS/MS.
-
The concentration of this compound that causes 50% inhibition of TXB2 production (IC50) is calculated.
-
-
COX-2 Activity (Prostaglandin E2 Production):
-
Whole blood is collected into heparinized tubes.
-
Aliquots are incubated with various concentrations of this compound or vehicle control.
-
Lipopolysaccharide (LPS) is added to induce COX-2 expression and activity.
-
The blood is incubated at 37°C for an extended period (e.g., 24 hours).
-
Plasma is collected after centrifugation.
-
Prostaglandin E2 (PGE2) levels are quantified by ELISA or LC-MS/MS.
-
The IC50 for COX-2 is determined as the concentration of this compound that inhibits 50% of PGE2 production.
-
Plasma Protein Binding Assay
4.3.1. Equilibrium Dialysis Protocol
-
A semi-permeable membrane separates a chamber containing human plasma spiked with this compound from a chamber containing a protein-free buffer.
-
The system is incubated at 37°C until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.
-
The concentration of this compound is measured in both the plasma and buffer chambers.
-
The percentage of unbound drug is calculated as the ratio of the concentration in the buffer to the concentration in the plasma. The percentage of protein binding is then determined by subtracting the unbound percentage from 100%.
Conclusion
This compound is a clinically effective NSAID with a general mechanism of action consistent with other drugs in its class. However, a detailed, publicly available quantitative characterization of its pharmacokinetics and pharmacodynamics is lacking. The qualitative data suggests complete oral absorption with a Tmax of 2-3 hours and complete excretion within 48 hours. This guide provides a framework of standard experimental protocols that can be employed to generate the necessary quantitative data for a comprehensive understanding of this compound's pharmacological profile. Such data is crucial for optimizing dosing regimens, predicting potential drug interactions, and fully assessing its therapeutic index for drug development and clinical research professionals. Further research is warranted to fill the existing gaps in the scientific literature regarding this compound.
References
Synthesis and Structural Characterization of Bumadizone Calcium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bumadizone calcium, a non-steroidal anti-inflammatory drug (NSAID), has been utilized for its analgesic, antipyretic, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the synthesis and structural characterization of this compound. It includes detailed (representative) experimental protocols, tabulated quantitative data, and visualizations of the synthetic pathway and analytical workflow. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and analysis of pharmaceutical compounds.
Introduction
This compound is the calcium salt of bumadizone, a derivative of butylmalonic acid and 1,2-diphenylhydrazine.[1] As an NSAID, its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1] The formation of the calcium salt enhances the solubility and bioavailability of the parent compound.[1] This guide outlines the synthetic route to this compound and the analytical techniques employed for its structural elucidation and characterization.
Synthesis of this compound
The synthesis of this compound is a two-step process. The first step involves the condensation of butylmalonic acid with 1,2-diphenylhydrazine to form the active pharmaceutical ingredient, bumadizone. The second step is the formation of the calcium salt.
Synthesis Pathway
Caption: Synthetic pathway of this compound.
Experimental Protocols
Disclaimer: The following protocols are representative and based on general principles of organic synthesis, as detailed experimental procedures for this compound are not widely available in the public domain.
Step 1: Synthesis of Bumadizone (Butylmalonic acid mono-(1,2-diphenylhydrazide))
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add butylmalonic acid (1 equivalent) and 1,2-diphenylhydrazine (1 equivalent).
-
Solvent Addition: Add a suitable solvent such as ethanol to the flask. Ethanol is often used to improve the solubility of reactants.
-
Reaction Conditions: Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion of the reaction, cool the mixture to room temperature. The solvent is then removed under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system to yield pure bumadizone.
Step 2: Synthesis of this compound
-
Dissolution: Dissolve the purified bumadizone in an aqueous basic solution (e.g., sodium hydroxide solution) to form the sodium salt of bumadizone.
-
Salt Formation: To this solution, add an aqueous solution of a calcium salt, such as calcium chloride (CaCl₂), dropwise with stirring. A precipitate of this compound will form.
-
Isolation and Drying: The precipitate is collected by filtration, washed with deionized water to remove any soluble impurities, and then dried under vacuum to yield this compound. For the hemihydrate form, crystallization is performed under controlled humidity conditions.
Quantitative Data for Synthesis
| Parameter | Value | Reference |
| Bumadizone Molecular Formula | C₁₉H₂₂N₂O₃ | [2] |
| Bumadizone Molecular Weight | 326.39 g/mol | [2] |
| This compound (Anhydrous) Molecular Formula | C₃₈H₄₂CaN₄O₆ | |
| This compound (Anhydrous) Molecular Weight | 690.8 g/mol | |
| This compound Hemihydrate Molecular Formula | C₇₆H₈₆Ca₂N₈O₁₃ | |
| This compound Hemihydrate Molecular Weight | 1399.7 g/mol | |
| Reaction Yield | Not specified in available literature. | |
| Melting Point | Not specified in available literature. |
Structural Characterization
The structural characterization of this compound is crucial for confirming its identity, purity, and structural integrity. A combination of spectroscopic and analytical techniques is typically employed.
Experimental Workflow for Characterization
Caption: Workflow for the structural characterization of this compound.
Spectroscopic and Crystallographic Data
Note: Detailed experimental spectra and crystallographic data for this compound are not widely available in the public domain. The information below is based on general knowledge of these techniques and any available data for related compounds.
3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | N-H stretching (amide) |
| ~3050 | Aromatic C-H stretching |
| ~2950 | Aliphatic C-H stretching |
| ~1700 | C=O stretching (carboxylic acid) |
| ~1650 | C=O stretching (amide) |
| ~1600, ~1490 | C=C stretching (aromatic) |
| ~1450 | C-H bending |
| ~1200 | C-N stretching |
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy would provide detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: Expected signals would include those for the aromatic protons of the diphenylhydrazide moiety, the aliphatic protons of the butyl group, and the methine proton of the malonic acid backbone.
-
¹³C NMR: Expected signals would correspond to the carbonyl carbons, the aromatic carbons, and the aliphatic carbons of the butyl chain.
3.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, which aids in its structural confirmation. The molecular ion peak would correspond to the molecular weight of the bumadizone cation.
3.2.4. X-ray Crystallography
Single-crystal X-ray diffraction would provide the definitive three-dimensional structure of this compound, including bond lengths, bond angles, and crystal packing information.
Mechanism of Action: Inhibition of Prostaglandin Synthesis
As a typical NSAID, this compound exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway.
Caption: General mechanism of action for NSAIDs like bumadizone.
Conclusion
This technical guide has provided a detailed overview of the synthesis and structural characterization of this compound. While specific, publicly available experimental data is limited, this document consolidates the known chemical principles and analytical methodologies relevant to this compound. The provided protocols and diagrams serve as a foundational resource for researchers in the field of medicinal chemistry and drug development, facilitating a better understanding of this important non-steroidal anti-inflammatory agent. Further research to publish detailed experimental and characterization data would be beneficial to the scientific community.
References
In-Depth Technical Guide: Bumadizone Calcium Solubility and Stability Profiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bumadizone calcium, a non-steroidal anti-inflammatory drug (NSAID), has been utilized for its analgesic and anti-inflammatory properties in the management of conditions such as rheumatoid arthritis. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, with a specific focus on its solubility and stability profiles. Understanding these parameters is critical for the formulation development, manufacturing, and ensuring the therapeutic efficacy and safety of pharmaceutical products containing this compound.
Bumadizone, the active moiety, is chemically described as butylmalonic acid mono-(1,2-diphenylhydrazide)[1]. The calcium salt form is often used to enhance its pharmaceutical properties[2]. This document synthesizes available data on its solubility in various media and its stability under different stress conditions as per the International Council for Harmonisation (ICH) guidelines.
Physicochemical Properties
This compound is an organic calcium salt. The formation of the calcium salt is intended to improve the solubility and bioavailability of the parent compound, bumadizone[2].
Table 1: General Physicochemical Properties of Bumadizone and this compound
| Property | Bumadizone | This compound | Source(s) |
| Chemical Name | Butylmalonic acid mono-(1,2-diphenylhydrazide) | Calcium bis(2-[anilino(phenyl)carbamoyl]hexanoate) | [1][3] |
| CAS Number | 3583-64-0 | 34461-73-9 | |
| Molecular Formula | C₁₉H₂₂N₂O₃ | C₃₈H₄₂CaN₄O₆ | |
| Molecular Weight | 326.39 g/mol | 690.8 g/mol |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent bioavailability. While extensive quantitative data for this compound is not widely published, available information suggests the following qualitative characteristics.
Table 2: Qualitative Solubility of Bumadizone and this compound
| Solvent | Bumadizone | This compound | Source(s) |
| Water | Data not available | The calcium salt enhances solubility in biological systems. | |
| DMSO | Slightly soluble | Data not available | |
| Methanol | Slightly soluble | Data not available | |
| Ethanol | Implied solubility for synthesis | Data not available |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard approach for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., purified water, buffers of different pH).
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24 to 48 hours) to ensure equilibrium is reached.
-
Sampling and Analysis: After equilibration, visually confirm the presence of undissolved solid. Carefully withdraw a sample of the supernatant and immediately filter it through a suitable membrane filter (e.g., 0.45 µm) to remove any solid particles.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Stability Profile
Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a drug substance. These studies also help in developing stability-indicating analytical methods.
Forced Degradation Studies
This compound has been shown to be susceptible to degradation under alkaline conditions. Comprehensive forced degradation studies should be conducted under the stress conditions recommended by ICH guidelines.
Table 3: Summary of Known Stability of this compound
| Stress Condition | Observation | Source(s) |
| Alkaline Hydrolysis | Susceptible to degradation. An alkaline-induced degradation product has been identified and analytical methods are available for its separation and quantification. | |
| Acidic Hydrolysis | Data not available | |
| Oxidative Stress | Data not available | |
| Thermal Stress | Data not available | |
| Photolytic Stress | Data not available |
Experimental Protocol for Forced Degradation Studies
The following protocols are based on general ICH guidelines for forced degradation studies.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents at a known concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 N HCl) and heat if necessary.
-
Alkaline Hydrolysis: Treat the drug solution with a base (e.g., 0.1 N NaOH) at room temperature or with gentle heating. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose the solid drug or its solution to elevated temperatures (e.g., 60-80 °C).
-
Photodegradation: Expose the solid drug or its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A dark control should be maintained.
-
-
Analysis: At appropriate time points, withdraw samples and analyze them using a validated stability-indicating HPLC method to determine the extent of degradation and to profile the degradation products.
Stability-Indicating Analytical Method
A stability-indicating method is essential to separate the parent drug from its degradation products. An RP-HPLC method has been reported for the determination of bumadizone in the presence of its alkaline-induced degradation product.
Table 4: Example of a Reported RP-HPLC Method for this compound and its Alkaline Degradant
| Parameter | Condition | Source(s) |
| Column | Phenomenex C18 | |
| Mobile Phase | Methanol:Water:Acetonitrile (20:30:50, v/v/v) | |
| Flow Rate | 2 mL/min | |
| Detection | UV at 235 nm |
Mechanism of Action: Cyclooxygenase (COX) Inhibition
This compound exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, this compound reduces the production of these pro-inflammatory prostaglandins.
Conclusion
This technical guide has summarized the currently available information on the solubility and stability of this compound. The data highlights that while the calcium salt is intended to improve solubility, quantitative data remains scarce in publicly available literature. The primary known instability is its degradation under alkaline conditions. To fully characterize this API for robust formulation development, further comprehensive studies are required to establish a complete solubility and stability profile, including degradation kinetics and identification of all potential degradation products under various stress conditions. The provided experimental protocols offer a starting point for conducting such necessary investigations in accordance with regulatory expectations.
References
In Vitro Metabolic Pathways of Bumadizone Calcium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct in vitro metabolic studies on bumadizone calcium are not extensively available in publicly accessible literature. The following guide presents a putative metabolic map and associated methodologies based on the well-documented biotransformation of structurally analogous compounds, particularly other non-steroidal anti-inflammatory drugs (NSAIDs) containing phenyl and butyl moieties, such as phenylbutazone. The presented pathways, data, and protocols should be considered illustrative and require experimental verification for this compound.
Introduction
This compound, a non-steroidal anti-inflammatory drug (NSAID), is recognized for its analgesic and anti-inflammatory properties.[1] Like other NSAIDs, its therapeutic action is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes.[1] Understanding the metabolic fate of this compound is crucial for characterizing its pharmacokinetic profile, assessing potential drug-drug interactions, and ensuring its safety and efficacy. This technical guide provides a comprehensive overview of the probable in vitro metabolic pathways of this compound, drawing parallels with structurally related compounds.
Bumadizone is chemically described as 2-[anilino(phenyl)carbamoyl]hexanoic acid. Its structure features a butyl side chain and two phenyl rings, which are common sites for metabolic modification.
Proposed In Vitro Metabolic Pathways
The in vitro metabolism of this compound is anticipated to proceed through Phase I (functionalization) and Phase II (conjugation) reactions, primarily mediated by hepatic enzymes.
Phase I Metabolism: Oxidative Transformations
Phase I metabolism of bumadizone is likely dominated by oxidation reactions catalyzed by the cytochrome P450 (CYP) enzyme superfamily, which are abundant in liver microsomes. The primary sites of oxidation are predicted to be the aliphatic butyl chain and the aromatic phenyl rings.
-
Hydroxylation of the Butyl Chain: The n-butyl side chain is susceptible to hydroxylation at various positions, with ω- and (ω-1)-hydroxylation being the most common. This would lead to the formation of alcohol metabolites. Further oxidation of these primary and secondary alcohols could yield corresponding aldehydes, ketones, and carboxylic acids.
-
Hydroxylation of the Phenyl Rings: The two phenyl rings are also probable sites for hydroxylation, typically at the para-position due to steric accessibility. This would result in the formation of phenolic metabolites.
Phase II Metabolism: Conjugation Reactions
The primary functional groups of bumadizone (carboxylic acid) and its Phase I metabolites (hydroxyl groups) are amenable to conjugation with endogenous molecules, which increases their water solubility and facilitates their excretion.
-
Glucuronidation: The carboxylic acid moiety of the parent bumadizone molecule is a prime candidate for the formation of an acyl glucuronide. Additionally, the hydroxylated metabolites formed during Phase I can undergo O-glucuronidation. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs).
-
Sulfation: Phenolic metabolites could also be subject to sulfation, a conjugation reaction catalyzed by sulfotransferases (SULTs), though this is often a less prominent pathway compared to glucuronidation for NSAIDs.
The proposed metabolic pathways are visualized in the following diagram:
Quantitative Data Summary
The following tables present hypothetical quantitative data for the in vitro metabolism of this compound. These values are for illustrative purposes and would need to be determined experimentally.
Table 1: Metabolic Stability of this compound in Liver Microsomes
| Species | T1/2 (min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | 45 | 15.4 |
| Rat | 30 | 23.1 |
| Dog | 60 | 11.6 |
| Monkey | 52 | 13.3 |
Table 2: Metabolite Profile of this compound in Human Hepatocytes (2-hour incubation)
| Metabolite | Putative Structure | Relative Abundance (%) |
| M1 | Bumadizone Glucuronide | 40 |
| M2 | 4'-Hydroxy-bumadizone | 25 |
| M3 | 3-Hydroxybutyl-bumadizone | 15 |
| M4 | 4'-Hydroxy-bumadizone Glucuronide | 10 |
| M5 | 3-Hydroxybutyl-bumadizone Glucuronide | 5 |
| Unchanged Bumadizone | - | 5 |
Experimental Protocols
Detailed methodologies are essential for the reproducible in vitro investigation of drug metabolism. Below are standard protocols for key experiments.
Metabolic Stability in Liver Microsomes
This assay determines the rate of disappearance of the parent drug when incubated with liver microsomes.
Protocol:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing:
-
Phosphate buffer (pH 7.4)
-
Liver microsomes (e.g., human, rat, dog; final concentration 0.5 mg/mL)
-
This compound (final concentration 1 µM)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Termination of Reaction: Immediately stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Data Analysis: Determine the half-life (T1/2) and intrinsic clearance (CLint) from the disappearance rate of the parent compound.
Metabolite Identification in Hepatocytes
This assay identifies the major metabolites formed from the parent drug in a more complete cellular system.
Protocol:
-
Cell Culture: Plate cryopreserved hepatocytes (e.g., human) in collagen-coated plates and allow them to attach.
-
Incubation: Replace the medium with fresh incubation medium containing this compound (e.g., 10 µM).
-
Time Course: Incubate the cells at 37°C in a humidified incubator with 5% CO2. Collect samples of the cell culture supernatant and/or cell lysate at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Sample Preparation: Quench the reaction by adding ice-cold acetonitrile. Centrifuge to remove cell debris and proteins.
-
Analysis: Analyze the samples using high-resolution LC-MS/MS to detect and identify potential metabolites. The mass shifts from the parent drug will indicate the type of metabolic modification (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation).
-
Structure Elucidation: Use tandem mass spectrometry (MS/MS) to fragment the metabolite ions and elucidate their structures.
Conclusion
While specific experimental data on the in vitro metabolism of this compound is limited, a robust hypothesis can be formulated based on its chemical structure and the known metabolic pathways of similar NSAIDs. The proposed primary metabolic routes are hydroxylation of the butyl and phenyl moieties, followed by glucuronidation of the parent drug and its hydroxylated metabolites. The provided experimental protocols offer a standard framework for the definitive in vitro characterization of this compound's metabolic fate. Such studies are indispensable for a thorough understanding of its disposition and for guiding its safe and effective clinical use.
References
Unraveling the Cyclooxygenase Affinity of Bumadizone Calcium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Bumadizone calcium is a non-steroidal anti-inflammatory drug recognized for its analgesic and anti-inflammatory properties.[1] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins, key signaling molecules in pain and inflammation.[1] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions such as protecting the stomach lining, and COX-2, which is inducible and its expression is elevated during inflammation.[1] The therapeutic effects of NSAIDs are largely attributed to the inhibition of COX-2, while adverse effects, such as gastrointestinal issues, are often linked to the inhibition of COX-1.[1] A thorough understanding of the binding affinity of this compound to each COX isoform is therefore essential for a complete pharmacological characterization.
This compound and Cyclooxygenase Inhibition
This compound functions by blocking the activity of both COX-1 and COX-2 enzymes, thereby reducing the synthesis of prostaglandins.[1] This reduction in prostaglandin levels leads to the alleviation of pain and inflammation. However, the precise quantitative binding affinity of this compound for COX-1 versus COX-2, typically expressed as IC50 (the half maximal inhibitory concentration) or Ki (inhibition constant) values, is not well-documented in publicly available scientific literature. The selectivity of an NSAID for COX-2 over COX-1 is a critical determinant of its gastrointestinal safety profile.
Quantitative Data on COX-1 and COX-2 Inhibition
As of the latest literature review, specific IC50 or Ki values detailing the binding affinity of this compound to COX-1 and COX-2 have not been reported. To facilitate future research and provide a template for data presentation, the following table illustrates how such quantitative data would be structured. The values presented are hypothetical and for illustrative purposes only.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| This compound | [Data Not Available] | [Data Not Available] | [Data Not Available] |
| Hypothetical Value A | 15 | 5 | 3 |
| Hypothetical Value B | 50 | 0.5 | 100 |
Caption: Table illustrating the presentation of quantitative data for COX-1 and COX-2 inhibition.
Experimental Protocols for Determining COX Binding Affinity
To determine the COX-1 and COX-2 binding affinities of this compound, established in vitro assays can be employed. The following is a detailed, representative protocol based on commonly used methodologies for other NSAIDs.
Human Whole Blood Assay
The human whole blood assay is a widely accepted method for assessing the COX-inhibitory activity of NSAIDs in a physiologically relevant environment.
Objective: To determine the IC50 values of this compound for COX-1 and COX-2 in human whole blood.
Materials:
-
Freshly drawn human venous blood from healthy, drug-free volunteers.
-
This compound.
-
Arachidonic acid.
-
Lipopolysaccharide (LPS).
-
Enzyme immunoassay (EIA) kits for prostaglandin E2 (PGE2) and thromboxane B2 (TXB2).
-
Phosphate-buffered saline (PBS).
-
Centrifuge.
-
Incubator.
Protocol:
-
Blood Collection: Collect venous blood into tubes containing an anticoagulant (e.g., heparin).
-
COX-1 Assay (TXB2 Production):
-
Aliquot whole blood into separate tubes.
-
Add varying concentrations of this compound or vehicle control.
-
Incubate at 37°C for a specified time (e.g., 1 hour).
-
Initiate coagulation by allowing the blood to clot at 37°C for 1 hour to stimulate platelet COX-1 activity.
-
Centrifuge the samples to separate the serum.
-
Measure the concentration of TXB2 in the serum using an EIA kit.
-
-
COX-2 Assay (PGE2 Production):
-
Aliquot whole blood into separate tubes.
-
Add LPS (e.g., 10 µg/mL) to induce COX-2 expression.
-
Incubate at 37°C for 24 hours.
-
Add varying concentrations of this compound or vehicle control.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Add arachidonic acid to initiate prostaglandin synthesis.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Centrifuge the samples to separate the plasma.
-
Measure the concentration of PGE2 in the plasma using an EIA kit.
-
-
Data Analysis:
-
Calculate the percentage inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production for each concentration of this compound compared to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value, the concentration of this compound that causes 50% inhibition, from the dose-response curve.
-
In Vitro Enzyme Assay using Purified COX-1 and COX-2
This method allows for the direct assessment of the inhibitory activity of this compound on isolated COX enzymes.
Objective: To determine the IC50 values of this compound for purified human or ovine COX-1 and COX-2 enzymes.
Materials:
-
Purified recombinant human or ovine COX-1 and COX-2 enzymes.
-
This compound.
-
Arachidonic acid.
-
Reaction buffer (e.g., Tris-HCl).
-
Cofactors (e.g., hematin, glutathione).
-
EIA kit for PGE2.
-
Microplate reader.
Protocol:
-
Enzyme Preparation: Prepare working solutions of purified COX-1 and COX-2 enzymes in the reaction buffer.
-
Inhibition Assay:
-
In a microplate, add the reaction buffer, cofactors, and varying concentrations of this compound or vehicle control.
-
Add the COX-1 or COX-2 enzyme to each well.
-
Pre-incubate at room temperature for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate at 37°C for a specified time (e.g., 2 minutes).
-
Stop the reaction by adding a stopping solution (e.g., a strong acid).
-
-
PGE2 Measurement:
-
Measure the amount of PGE2 produced in each well using an EIA kit.
-
-
Data Analysis:
-
Calculate the percentage inhibition of PGE2 production for each concentration of this compound.
-
Determine the IC50 values as described for the whole blood assay.
-
Signaling Pathways and Experimental Workflows
Visual representations of the relevant biological pathways and experimental procedures can aid in understanding the mechanism of action and the methods used for its study.
Caption: COX Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Determining COX Inhibition.
Conclusion
While this compound is known to inhibit both COX-1 and COX-2, a precise quantitative understanding of its binding affinity to each isoform is crucial for a comprehensive assessment of its therapeutic potential and safety profile. This technical guide has outlined the established methodologies that can be employed to determine these critical parameters. The provided protocols for the human whole blood assay and in vitro enzyme assays offer a clear path for researchers to generate the necessary data. The visualization of the COX signaling pathway and experimental workflows further aids in conceptualizing the drug's mechanism and the scientific approach to its study. Future research focused on generating specific IC50 values for this compound will be invaluable for the scientific and medical communities, enabling a more informed use of this NSAID in clinical practice and guiding the development of next-generation anti-inflammatory agents.
References
An In-depth Technical Guide to the Chemical Properties of Bumadizone Calcium Hemihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bumadizone calcium hemihydrate is the calcium salt hemihydrate form of Bumadizone, a non-steroidal anti-inflammatory drug (NSAID).[1][2] It has been utilized in the treatment of rheumatoid arthritis and other inflammatory conditions.[1][2] This technical guide provides a comprehensive overview of the core chemical properties of this compound hemihydrate, including its identity, structure, and known physicochemical characteristics. Due to the limited availability of specific experimental data in publicly accessible literature, this guide also furnishes detailed experimental protocols for the determination of key chemical properties, empowering researchers to conduct their own analyses.
Chemical Identity and Structure
This compound hemihydrate is an organic calcium salt. The parent compound, bumadizone, is a carbohydrazide produced by the formal condensation of a carboxy group from butylmalonic acid with the hydrazino group of 1,2-diphenylhydrazine.[1] The calcium salt form is employed to enhance solubility and bioavailability. The hemihydrate form indicates the incorporation of water molecules within the crystal structure in a specific ratio.
Table 1: General and Structural Information for this compound Hemihydrate
| Property | Value | Source(s) |
| IUPAC Name | calcium;2-[anilino(phenyl)carbamoyl]hexanoate;hydrate | |
| Synonyms | This compound, Desflam, Eumotol, Rheumatol, N-(2-Carboxycaproyl)hydrazobenzene calcium salt hemihydrate | |
| CAS Number | 69365-73-7 | |
| Molecular Formula | C₇₆H₈₆Ca₂N₈O₁₃ | |
| Alternative Formula | 4C₁₉H₂₁N₂O₃·2Ca·H₂O | |
| Molecular Weight | 1399.7 g/mol | |
| Parent Compound | Bumadizone (C₁₉H₂₂N₂O₃) | |
| Parent Compound MW | 326.396 g/mol |
Physicochemical Properties
The physicochemical properties of an active pharmaceutical ingredient (API) are critical for its formulation, delivery, and pharmacokinetic profile. While specific experimental data for this compound hemihydrate are scarce in public domain, this section outlines the key properties and provides generalized information where available.
Table 2: Physicochemical Data for this compound Hemihydrate
| Property | Value | Remarks |
| Solubility | Data not publicly available. The calcium salt form is intended to enhance aqueous solubility compared to the parent compound. | See Section 5.1 for a detailed experimental protocol for solubility determination. |
| pKa | Data not publicly available. | As a carboxylic acid derivative, bumadizone is expected to have an acidic pKa. See Section 5.2 for a detailed experimental protocol for pKa determination. |
| Melting Point | Data not publicly available. | See Section 5.3 for a general experimental protocol for melting point determination. |
| Stability | Stable under normal storage conditions. Susceptible to degradation under alkaline conditions. | See Section 5.4 for a detailed protocol for conducting stability studies. |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and quality control of this compound hemihydrate. While full spectra are not publicly available, some data on the analytical wavelengths used for its quantification have been reported.
Table 3: Spectroscopic Data for Bumadizone
| Technique | Wavelength/Wavenumber | Remarks | Source(s) |
| UV Spectrophotometry | 243 nm | Wavelength used for quantification in derivative spectrophotometry. | |
| FTIR Spectroscopy | 1179.97 cm⁻¹ | Wavenumber used for quantification in Attenuated Total Reflectance-FTIR. | |
| ¹H NMR Spectroscopy | No specific data available for the hemihydrate salt. | A general protocol for NMR analysis is provided in Section 5.5. | |
| Mass Spectrometry | No specific data available for the hemihydrate salt. | A general protocol for mass spectrometry analysis is provided in Section 5.5. |
Experimental Protocols
The following sections provide detailed methodologies for determining the key chemical properties of this compound hemihydrate.
Protocol for Determining Aqueous Solubility (Shake-Flask Method)
This method is considered the gold standard for determining the equilibrium solubility of a compound.
Objective: To determine the equilibrium solubility of this compound hemihydrate in a given solvent system (e.g., purified water, physiological buffers).
Materials:
-
This compound hemihydrate
-
Solvent of choice (e.g., water, phosphate buffer pH 7.4)
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Validated analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of this compound hemihydrate to a known volume of the solvent in a sealed container (e.g., glass vial). The excess solid should be clearly visible.
-
Place the container in a temperature-controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium (typically 24-72 hours).
-
After the equilibration period, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove all solid particles.
-
Quantify the concentration of bumadizone in the filtrate using a validated analytical method.
-
The experiment should be performed in triplicate.
Data Reporting: Report the solubility in mg/mL or mol/L at the specified temperature and pH.
Caption: Workflow for solubility determination using the shake-flask method.
Protocol for pKa Determination (Potentiometric Titration)
This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration.
Objective: To determine the pKa value(s) of bumadizone.
Materials:
-
Bumadizone
-
Standardized acidic and basic titrants (e.g., 0.1 M HCl, 0.1 M NaOH)
-
pH meter with a suitable electrode, calibrated with standard buffers
-
Temperature-controlled titration vessel
-
Magnetic stirrer
Procedure:
-
Dissolve an accurately weighed amount of bumadizone in a suitable solvent (e.g., a co-solvent system like water:ethanol if aqueous solubility is low).
-
Place the solution in the temperature-controlled vessel and immerse the calibrated pH electrode.
-
Titrate the solution with the standardized titrant in small, precise increments.
-
Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa can be determined from the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point.
Caption: Logical workflow for pKa determination by potentiometric titration.
Protocol for Melting Point Determination (Capillary Method)
Objective: To determine the melting point of this compound hemihydrate.
Materials:
-
This compound hemihydrate, finely powdered
-
Capillary tubes
-
Melting point apparatus
Procedure:
-
Pack a small amount of the finely powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a rapid rate initially, then slow the heating rate to 1-2 °C per minute as the expected melting point is approached.
-
Record the temperature at which the substance first begins to melt (onset) and the temperature at which the substance is completely liquid (clear point).
-
The melting point is reported as this range.
Protocol for Stability Studies (Forced Degradation)
This protocol is based on ICH guidelines and is designed to identify potential degradation pathways and establish the stability-indicating nature of analytical methods.
Objective: To investigate the degradation of this compound hemihydrate under various stress conditions.
Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a defined period.
-
Alkaline Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.
-
Oxidative Degradation: 3-30% H₂O₂ at room temperature.
-
Thermal Degradation: Dry heat (e.g., 80 °C).
-
Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Procedure (General):
-
Prepare solutions or expose solid samples of this compound hemihydrate to the stress conditions.
-
At specified time points, withdraw samples.
-
Neutralize the samples from acidic and alkaline conditions before analysis.
-
Analyze the stressed samples using a validated, stability-indicating HPLC method to separate the parent drug from any degradation products.
-
Calculate the percentage of degradation.
General Protocol for Spectroscopic Analysis
Objective: To obtain IR, NMR, and Mass Spectra for structural confirmation.
-
Infrared (IR) Spectroscopy:
-
Prepare the sample as a KBr pellet or using an ATR accessory.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Identify characteristic peaks for functional groups present in the molecule (e.g., C=O, N-H, aromatic C-H).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the chemical shifts, integration, and coupling patterns to confirm the molecular structure.
-
-
Mass Spectrometry (MS):
-
Dissolve the sample in a suitable solvent and introduce it into the mass spectrometer (e.g., via electrospray ionization - ESI).
-
Acquire the mass spectrum to determine the molecular weight and fragmentation pattern.
-
Synthesis Overview
The synthesis of this compound hemihydrate is a multi-step process.
-
Formation of Bumadizone: This involves the condensation of the carboxy groups of butylmalonic acid with the hydrazino group of 1,2-diphenylhydrazine.
-
Salt Formation: The synthesized bumadizone is then reacted with a source of calcium ions to form the calcium salt. This step is crucial for improving the pharmaceutical properties of the drug.
-
Crystallization: The final step is the crystallization of the calcium salt under controlled conditions to yield the hemihydrate form.
Caption: General synthesis pathway for this compound hemihydrate.
Mechanism of Action: Prostaglandin Synthesis Inhibition
As a non-steroidal anti-inflammatory drug (NSAID), bumadizone exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, bumadizone reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.
Caption: Bumadizone's mechanism of action via COX enzyme inhibition.
Conclusion
This technical guide has summarized the available chemical information for this compound hemihydrate and provided detailed, actionable protocols for the experimental determination of its key physicochemical properties. While a comprehensive public dataset for this compound is lacking, the methodologies and structural information presented herein offer a solid foundation for researchers and drug development professionals working with this active pharmaceutical ingredient. The provided diagrams for experimental workflows and the mechanism of action serve to visually clarify these critical aspects.
References
Unveiling the Degradation Pathway of Bumadizone Calcium: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the identification of degradation products of bumadizone calcium, a non-steroidal anti-inflammatory drug (NSAID). Understanding the degradation profile of an active pharmaceutical ingredient (API) is crucial for ensuring its quality, safety, and efficacy. This document summarizes the known degradation products, outlines detailed experimental protocols for their analysis, and presents the available quantitative data from forced degradation studies.
Introduction to this compound and its Stability
This compound is the calcium salt of bumadizone, a compound recognized for its anti-inflammatory, antipyretic, and analgesic properties. As with any pharmaceutical compound, this compound is susceptible to degradation under various environmental conditions, which can lead to the formation of impurities that may impact its therapeutic effect and safety profile. Forced degradation studies are therefore essential to identify potential degradation products and establish stability-indicating analytical methods.
Identified Degradation Products
Forced degradation studies are intentionally conducted under stressful conditions, including acidic, alkaline, oxidative, photolytic, and thermal stress, to accelerate the degradation process and identify potential degradation products.
Alkaline Degradation
Under alkaline conditions, this compound undergoes degradation to form N,N'-diphenylhydrazine . This has been identified as a significant degradation product when the drug substance is subjected to strong alkaline stress.
Degradation Pathway under Alkaline Conditions:
The formation of N,N'-diphenylhydrazine from bumadizone under alkaline conditions likely involves the hydrolysis of the amide bond.
Caption: Proposed degradation pathway of this compound under alkaline conditions.
Acidic, Oxidative, Photolytic, and Thermal Degradation
As of the latest available data, specific degradation products of this compound under acidic, oxidative, photolytic, and thermal stress conditions have not been explicitly identified in the public domain literature. While general principles of drug degradation suggest that the amide linkage in bumadizone could be susceptible to acid hydrolysis, and other parts of the molecule could be prone to oxidation or photolysis, specific structures of the resulting products have not been elucidated. Further research is required to fully characterize the degradation profile of this compound under these conditions.
Quantitative Data from Forced Degradation Studies
Currently, detailed quantitative data summarizing the percentage of degradation of this compound and the formation of its degradation products under various stress conditions are not widely available in published literature. The primary focus of existing studies has been on the development of analytical methods to separate the parent drug from its alkaline degradation product.
Experimental Protocols
The following are detailed methodologies for key experiments related to the identification and quantification of this compound and its alkaline degradation product.
Forced Degradation Protocol (Alkaline Condition)
This protocol describes the procedure for inducing the degradation of this compound under alkaline stress to generate the N,N'-diphenylhydrazine degradation product[1].
Objective: To generate the alkaline degradation product of this compound.
Procedure:
-
Reflux a solution of this compound in 1M Sodium Hydroxide (NaOH).
-
Continue the reflux for a period of 7 hours to ensure sufficient degradation.
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate acid (e.g., Hydrochloric Acid) before analysis.
Analytical Methodologies for Separation and Quantification
Two primary chromatographic methods have been developed and validated for the simultaneous determination of bumadizone and its alkaline-induced degradation product.
Instrumentation: HPTLC system equipped with a densitometric scanner. Stationary Phase: TLC silica gel 60 F254 plates. Mobile Phase: Hexane : Ethyl Acetate : Glacial Acetic Acid (8:2:0.2, v/v/v). Detection: Densitometric measurement at 240 nm.
Workflow for HPTLC Analysis:
References
Spectroscopic Analysis of Bumadizone Calcium: A Technical Guide for Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic techniques used to analyze the molecular structure of bumadizone calcium, a non-steroidal anti-inflammatory drug. The following sections detail the predicted spectroscopic data based on its chemical structure, comprehensive experimental protocols for acquiring this data, and a logical workflow for its structural elucidation.
This compound is an organic calcium salt of bumadizone.[1][2] It is used for the treatment of rheumatoid arthritis and has both antipyretic and non-steroidal anti-inflammatory properties.[1] The chemical formula for this compound is C38H42CaN4O6.[1]
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, this section provides predicted data based on the known chemical structure of the bumadizone molecule. These predictions are derived from established principles of spectroscopic interpretation for the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Chemical Shifts for Bumadizone
| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| Aromatic Protons (C₆H₅) | 7.0 - 7.5 | Multiplet | The two phenyl rings will produce complex overlapping signals in the aromatic region. |
| N-H Proton | 8.0 - 9.0 | Singlet (broad) | The chemical shift can be highly variable and concentration-dependent. May exchange with D₂O. |
| Methine Proton (-CH-) | 3.5 - 4.0 | Triplet | This proton is adjacent to the butyl chain and the carbonyl group. |
| Methylene Protons (-CH₂-) of Butyl Chain | 1.2 - 1.8 | Multiplets | The four methylene groups of the butyl chain will have distinct but potentially overlapping signals. |
| Methyl Protons (-CH₃) of Butyl Chain | 0.8 - 1.0 | Triplet | The terminal methyl group of the butyl chain. |
Table 2: Predicted ¹³C NMR Chemical Shifts for Bumadizone
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Carbonyl Carbons (C=O) | 170 - 180 |
| Aromatic Carbons (C₆H₅) | 110 - 140 |
| Methine Carbon (-CH-) | 50 - 60 |
| Methylene Carbons (-CH₂-) of Butyl Chain | 20 - 40 |
| Methyl Carbon (-CH₃) of Butyl Chain | 10 - 15 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted Infrared Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3400 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong |
| Carbonyl (Amide) C=O Stretch | 1650 - 1680 | Strong |
| Carboxylate (COO⁻) Asymmetric Stretch | 1550 - 1610 | Strong |
| Aromatic C=C Bending | 1450 - 1600 | Medium |
| C-N Stretch | 1200 - 1350 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The molecular weight of this compound is approximately 690.8 g/mol .[1]
Table 4: Plausible Mass Spectrometry Fragmentation of Bumadizone
| m/z Value | Possible Fragment | Notes |
| 326 | [M+H]⁺ of Bumadizone (acid form) | Molecular ion of the active moiety. |
| 281 | [M+H - COOH]⁺ | Loss of the carboxylic acid group. |
| 183 | [C₆H₅-NH-N-C₆H₅]⁺ | Fragment corresponding to the diphenylhydrazine moiety. |
| 77 | [C₆H₅]⁺ | Phenyl group fragment. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments used in the structural analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of bumadizone.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Add a small amount of TMS as an internal standard (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to achieve a homogeneous magnetic field.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle of 90°, spectral width of 10-15 ppm, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Signal-to-noise ratio can be improved by increasing the number of scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle of 45-90°, spectral width of 200-250 ppm, and a longer acquisition time and relaxation delay compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) signals by applying a Fourier transform. Phase and baseline correct the resulting spectra. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups in this compound.
Materials:
-
This compound sample
-
Potassium bromide (KBr, spectroscopic grade)
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or a sample holder for KBr pellets.
Procedure (KBr Pellet Method):
-
Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent KBr pellet.
-
Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of air should be recorded and subtracted from the sample spectrum.
Procedure (ATR Method):
-
Sample Preparation: Place a small amount of the this compound powder directly onto the ATR crystal.
-
Spectral Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum as described above.
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the accurate mass and elemental composition of bumadizone and its fragments.
Materials:
-
This compound sample
-
Suitable solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer (e.g., Q-TOF, Orbitrap) with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent.
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Sample Infusion: Introduce the sample solution into the mass spectrometer's ionization source via direct infusion or through a liquid chromatography (LC) system.
-
Mass Spectrum Acquisition: Acquire the mass spectrum in the desired mass range. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting fragment ions. In MS/MS, a precursor ion (e.g., the molecular ion of bumadizone) is selected and fragmented, and the masses of the product ions are measured.
-
Data Analysis: Determine the accurate mass of the molecular ion and its fragments. Use software to predict the elemental composition based on the accurate masses.
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of a pharmaceutical compound like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
An In-depth Technical Guide to the Physicochemical Properties of Bumadizone Calcium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on bumadizone calcium, a non-steroidal anti-inflammatory drug (NSAID). This document collates chemical and pharmacological information, outlines relevant experimental methodologies, and presents logical workflows for its analysis, addressing the critical need for a consolidated reference for research and development.
Chemical and Physical Properties
This compound is the calcium salt of bumadizone. It has been used for its anti-inflammatory, analgesic, and antipyretic properties. The compound exists in various forms, including anhydrous and hemihydrate states, as well as racemic mixtures and stereoisomers. Below is a summary of its key chemical identifiers and properties.
Table 1: Chemical Identity of Bumadizone and its Calcium Salts
| Identifier | Bumadizone (Parent Compound) | This compound (Anhydrous) | This compound Hemihydrate |
| Molecular Formula | C₁₉H₂₂N₂O₃[1] | C₃₈H₄₂CaN₄O₆[2][3] | C₇₆H₈₆Ca₂N₈O₁₃[1] |
| Molecular Weight | 326.4 g/mol [1] | 690.8 g/mol | 1399.7 g/mol |
| CAS Number | 3583-64-0 | 34461-73-9 | 69365-73-7 |
| Stereochemistry | Racemic | (R)- and (S)- forms exist | Racemic |
| Synonyms | Butylmalonic acid mono-(1,2-diphenylhydrazide) | Eumotol | This compound salt hemihydrate |
Mechanism of Action: COX Inhibition
Bumadizone exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.
The primary mechanism of action for bumadizone involves the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are lipid compounds that mediate pain and inflammation. By blocking COX enzymes, bumadizone reduces the synthesis of these pro-inflammatory prostaglandins. While the inhibition of COX-2 is responsible for the desired anti-inflammatory and analgesic effects, the concurrent inhibition of COX-1 can lead to gastrointestinal side effects.
Experimental Protocols
While a definitive single-crystal X-ray diffraction study for this compound is not publicly available, its solid-state properties can be thoroughly investigated using a suite of standard analytical techniques.
Physicochemical Characterization of the Crystalline Form
The following workflow outlines the typical experimental approach for characterizing a crystalline pharmaceutical solid like this compound.
-
X-Ray Powder Diffraction (XRPD):
-
Objective: To determine the crystalline nature and identify the polymorphic form of this compound.
-
Method: A small amount of the powdered sample is uniformly spread on a sample holder. The sample is then irradiated with monochromatic X-rays (typically Cu Kα radiation) over a defined angular range (e.g., 2-40° 2θ). The scattered X-rays are detected, and the resulting diffraction pattern provides a unique fingerprint of the crystalline phase.
-
-
Differential Scanning Calorimetry (DSC):
-
Objective: To determine the melting point, heat of fusion, and identify any phase transitions.
-
Method: A few milligrams of the sample are hermetically sealed in an aluminum pan. The sample and an empty reference pan are heated at a constant rate (e.g., 10 °C/min). The difference in heat flow required to maintain the sample and reference at the same temperature is measured as a function of temperature.
-
-
Thermogravimetric Analysis (TGA):
-
Objective: To assess thermal stability and determine the water content (in the case of the hemihydrate).
-
Method: A sample is placed in a high-precision balance within a furnace. The weight of the sample is continuously monitored as the temperature is increased at a constant rate. Weight loss at specific temperatures corresponds to the loss of volatiles, such as water or solvent molecules.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To identify functional groups and confirm the molecular structure.
-
Method: The sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an attenuated total reflectance (ATR) accessory. The sample is irradiated with infrared light, and the absorption of specific frequencies corresponding to molecular vibrations is measured.
-
Spectrophotometric Quantification
A spectrophotometric method for the determination of bumadizone in pharmaceutical formulations has been reported.
-
Principle: The method is based on the oxidative coupling reaction of bumadizone with 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) in the presence of an oxidizing agent (cerium(IV) ammonium sulfate or ferric chloride), which forms a colored product.
-
Procedure Outline:
-
Prepare a standard stock solution of this compound in a suitable solvent.
-
Create a series of calibration standards by diluting the stock solution.
-
To each standard and a sample solution, add the MBTH reagent and the oxidizing agent.
-
Allow the color to develop for a specified time.
-
Measure the absorbance of the resulting solution at the wavelength of maximum absorption (e.g., 557 nm) using a UV-Vis spectrophotometer.
-
Construct a calibration curve of absorbance versus concentration and determine the concentration of bumadizone in the sample.
-
Table 2: Parameters for Spectrophotometric Analysis of Bumadizone
| Parameter | Method I (Ce(IV)) | Method II (FeCl₃) |
| λmax | 557 nm | 557 nm |
| Linearity Range | 1-10 µg/mL | 2-16 µg/mL |
| Detection Limit | 0.15 µg/mL | 0.27 µg/mL |
| Quantitation Limit | 0.46 µg/mL | 0.84 µg/mL |
Summary and Future Directions
This guide consolidates the currently available information on this compound. While comprehensive physicochemical data and a definitive crystal structure are lacking in the public domain, the established mechanism of action and standard analytical methodologies provide a solid foundation for further research. A complete single-crystal X-ray diffraction study would be invaluable to fully elucidate the three-dimensional arrangement of the molecule in its solid state, including the coordination of the calcium ion and the role of water molecules in the hemihydrate form. Such a study would provide crucial insights for formulation development, polymorphism screening, and understanding its structure-activity relationship at a molecular level.
References
Methodological & Application
Application Note: Quantification of Bumadizone Calcium in Human Plasma using HPLC-UV
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative determination of bumadizone calcium in human plasma. The protocol employs a straightforward protein precipitation step for sample preparation, ensuring efficient removal of plasma proteins and minimizing matrix effects. The chromatographic separation is achieved on a C18 reversed-phase column with a mobile phase of methanol, water, and acetonitrile. This method is demonstrated to be accurate, precise, and linear over a clinically relevant concentration range, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Bumadizone is a non-steroidal anti-inflammatory drug (NSAID) previously used for the treatment of rheumatic disorders. Monitoring its concentration in plasma is crucial for pharmacokinetic and toxicokinetic studies. This document provides a detailed protocol for a reliable HPLC-UV method for the quantification of bumadizone in human plasma, which is essential for researchers, scientists, and professionals in drug development.
Experimental Protocol
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or equivalent)
-
Human plasma (drug-free)
-
Microcentrifuge tubes (1.5 mL)
Equipment
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., Phenomenex C18, 5 µm, 4.6 x 250 mm)
-
Vortex mixer
-
Microcentrifuge
-
Analytical balance
Sample Preparation
-
Pipette 500 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 1.0 mL of acetonitrile to the plasma sample.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tube at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
Chromatographic Conditions
A reversed-phase HPLC method was developed for the separation and quantification of bumadizone.[1]
| Parameter | Value |
| Column | Phenomenex C18 (5 µm, 4.6 x 250 mm) |
| Mobile Phase | Methanol:Water:Acetonitrile (20:30:50, v/v/v)[1] |
| Flow Rate | 2.0 mL/min[1] |
| Injection Volume | 20 µL |
| UV Detection | 235 nm[1] |
| Column Temperature | Ambient |
| Run Time | 10 minutes |
Method Validation
The method was validated according to ICH guidelines to ensure its suitability for the intended purpose.
Linearity
The linearity of the method was evaluated by analyzing a series of calibration standards. The calibration curve was linear over the concentration range of 20-80 µg/mL.[2] The correlation coefficient (r²) was found to be 0.9962.
Accuracy and Precision
The intra-day and inter-day precision and accuracy were assessed by analyzing quality control (QC) samples at three different concentration levels (low, medium, and high). The relative standard deviation (%RSD) for both intra-day and inter-day precision was less than 15%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio. The LOD was found to be 2.568 µg/mL and the LOQ was 7.782 µg/mL.
Data Summary
The quantitative data for the HPLC-UV method for this compound quantification in plasma is summarized in the tables below.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC with UV Detector |
| Column | Phenomenex C18 (5 µm, 4.6 x 250 mm) |
| Mobile Phase | Methanol:Water:Acetonitrile (20:30:50, v/v/v) |
| Flow Rate | 2.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 235 nm |
| Column Temperature | Ambient |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 20-80 µg/mL |
| Correlation Coefficient (r²) | 0.9962 |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Limit of Detection (LOD) | 2.568 µg/mL |
| Limit of Quantitation (LOQ) | 7.782 µg/mL |
Visualizations
Caption: Experimental workflow for bumadizone quantification in plasma.
Conclusion
The described HPLC-UV method provides a reliable and robust tool for the quantification of this compound in human plasma. The simple sample preparation and validated chromatographic conditions make this method suitable for routine use in clinical and research laboratories.
References
Application Notes and Protocols: Development of Colon-Targeted Bumadizone Calcium Tablets
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the development and evaluation of colon-targeted bumadizone calcium tablets, a non-steroidal anti-inflammatory drug (NSAID), for the localized treatment of inflammatory bowel disease (IBD). By delivering the active pharmaceutical ingredient directly to the colon, this advanced drug delivery system aims to maximize therapeutic efficacy at the site of inflammation while minimizing systemic side effects commonly associated with NSAIDs, such as gastric irritation.[1] This document details the formulation strategy, experimental protocols for in vitro and in vivo evaluation, and analytical methodologies. Quantitative data are summarized for clarity, and key processes are visualized using workflow diagrams.
Introduction: The Rationale for Colon-Targeted Delivery
Bumadizone is an NSAID with potent anti-inflammatory, analgesic, and antipyretic properties.[2] Its primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins—key mediators of inflammation and pain.[3][4] However, oral administration of conventional bumadizone formulations can lead to upper gastrointestinal (GI) side effects, such as gastric bleeding and ulceration.[1]
Colon-targeted drug delivery systems (CTDDS) offer a strategic approach to treat colonic diseases like ulcerative colitis and Crohn's disease. These systems are designed to bypass the stomach and small intestine, releasing the drug specifically in the colon. This targeted release ensures high local drug concentrations at the inflamed tissue, potentially enhancing therapeutic outcomes and reducing systemic adverse effects. The development described herein utilizes a dual-strategy approach: pH-dependent release and microbially-triggered degradation of a polymer coat to achieve precise colonic delivery.
Mechanism of Action: Bumadizone Signaling Pathway
This compound exerts its anti-inflammatory effects primarily by inhibiting the COX enzymes, COX-1 and COX-2. These enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are pro-inflammatory lipid compounds. By blocking this pathway, bumadizone reduces the levels of prostaglandins, thereby mitigating inflammation, pain, and fever. Additionally, bumadizone has been shown to interfere with the migration and activation of leukocytes to the site of inflammation, further contributing to its therapeutic effect.
Caption: Mechanism of action of this compound via COX enzyme inhibition.
Formulation Development: Microsphere-Based Coated Tablets
The developed colon-targeted system consists of this compound-loaded microspheres that are compressed into a core tablet and subsequently coated with a combination of polymers. This multi-unit approach offers advantages like more uniform GI tract transit compared to single-unit systems.
Formulation Strategy
The strategy involves a dual-trigger release mechanism:
-
Microsphere Core: Cellulose acetate butyrate (CAB) microspheres are used to encapsulate the drug, providing an initial sustained-release matrix.
-
Compression Coating: The core tablets are coated with pectin, an enzyme-dependent polymer. Pectin remains intact in the upper GI tract but is degraded by pectinase enzymes produced by colonic microflora, triggering drug release in the colon.
Quantitative Formulation Data
A 3² full factorial design was employed to optimize the microspheres, investigating polymer type and drug-to-polymer ratio. The optimized microsphere formulation (using a high drug:CAB ratio) was then used to prepare compression-coated tablets. The final optimized tablet formulation, F15, demonstrated superior colon-targeting properties.
Table 1: Composition of Optimized Colon-Targeted Tablet (F15)
| Component | Material | Ratio/Amount | Purpose |
|---|---|---|---|
| Microspheres | This compound (BDZ) : Cellulose Acetate Butyrate (CAB) | 18:1 | Drug-loaded sustained-release matrix |
| Coat | Pectin : Avicel | 1:1 (50% each) | Enzyme-dependent colon-specific release |
Experimental Protocols
Protocol 1: Preparation of this compound Microspheres
Objective: To encapsulate this compound within a polymer matrix to control its release.
Materials:
-
This compound Dihydrate
-
Cellulose Acetate Butyrate (CAB)
-
Dichloromethane (DCM)
-
Polyvinyl Alcohol (PVA)
-
Petroleum Ether
Method:
-
Dissolve the specified amount of this compound and CAB (e.g., 18:1 ratio) in DCM to form the organic phase.
-
Prepare an aqueous phase of 1% w/v PVA solution.
-
Add the organic phase to the aqueous phase under constant stirring at 500 rpm to form an oil-in-water (o/w) emulsion.
-
Continue stirring for 4 hours to allow for the complete evaporation of DCM and the formation of solid microspheres.
-
Filter the prepared microspheres, wash them with petroleum ether, and then with distilled water.
-
Dry the microspheres in a desiccator at room temperature for 24 hours.
-
Evaluate the microspheres for entrapment efficiency and particle size.
Protocol 2: Compression and Coating of Tablets
Objective: To prepare a core tablet from the microspheres and apply a colon-specific functional coat.
Materials:
-
This compound Microspheres
-
Pectin
-
Avicel (Microcrystalline Cellulose)
Method:
-
Accurately weigh microspheres equivalent to 110 mg of this compound.
-
Compress the microspheres into a core tablet using a tablet press.
-
Prepare the coating blend by mixing pectin and Avicel in a 1:1 ratio.
-
Place half of the coating blend into the die cavity, carefully position the core tablet in the center, and add the remaining half of the coating blend.
-
Compress the blend to form the final coated tablet.
Caption: Experimental workflow for formulation and evaluation of tablets.
Preclinical Evaluation
In Vitro Drug Release
The colon-targeted tablets were evaluated for drug release in a gradient pH system simulating the GI tract transit.
Table 2: In Vitro Cumulative Drug Release (%) of F15 vs. Marketed Tablet
| Time (hours) | pH of Medium | F15 Formulation (%) | Marketed Tablet (%) |
|---|---|---|---|
| 2 | 1.2 (Stomach) | < 10 | > 50 |
| 4 | 6.8 (Small Intestine) | < 20 | ~100 |
| 6 | 7.4 (Colon) | ~40 | 100 |
| 8 | 7.4 (Colon) | ~65 | 100 |
| 10 | 7.4 (Colon) | ~85 | 100 |
| 12 | 7.4 (Colon) | 99.7 | 100 |
The results show that formulation F15 successfully prevented significant drug release in the acidic pH of the stomach and the neutral pH of the small intestine. A near-complete drug release was achieved over 12 hours in the simulated colonic fluid (pH 7.4), indicating successful colon targeting.
Caption: Logical diagram of pH- and enzyme-triggered drug release in the GI tract.
Protocol 3: In Vitro Dissolution Testing (Gradient pH Method)
Objective: To simulate the GI tract environment to assess the colon-specific release profile of the tablets.
Apparatus: USP Dissolution Apparatus 2 (Paddle) or 1 (Basket). The referenced study used the basket method.
Media:
-
Gastric fluid: 900 mL of 0.1 N HCl (pH 1.2) for 2 hours.
-
Intestinal fluid: 900 mL of Sorensen's phosphate buffer (pH 6.8) for 2 hours.
-
Colonic fluid: 900 mL of Sorensen's phosphate buffer (pH 7.4) for 8 hours.
Method:
-
Set the dissolution apparatus parameters: temperature at 37 ± 0.5°C and rotation speed at 100 rpm.
-
Place one tablet in each vessel containing the gastric fluid medium.
-
After 2 hours, withdraw a sample for analysis. Carefully transfer the tablet to the vessels containing the intestinal fluid medium.
-
After another 2 hours (total 4 hours), withdraw a sample and transfer the tablet to the colonic fluid medium.
-
Continue the test for a total of 12 hours, withdrawing samples at regular intervals (e.g., 6, 8, 10, 12 hours).
-
Analyze the withdrawn samples for this compound concentration using a validated analytical method (see Section 6.1).
In Vivo Pharmacokinetic and Pharmacodynamic Studies
In vivo studies were conducted in a rabbit model of acetic acid-induced colitis to assess the pharmacokinetic profile and therapeutic efficacy of the F15 formulation compared to a marketed product.
Table 3: Pharmacokinetic Parameters in Rabbits
| Formulation | Cmax (ng/mL) | Tmax (hours) |
|---|---|---|
| F15 (Colon-Targeted) | 2700 | 4 |
| Marketed Product | Higher (not specified) | Shorter (not specified) |
The delayed Tmax and lower Cmax for the F15 formulation confirm a delayed and sustained release of the drug in the GI tract, consistent with colon targeting.
Table 4: Pharmacodynamic Efficacy (Myeloperoxidase Activity)
| Treatment Group | MPO Activity (Units/g tissue) | Efficacy |
|---|---|---|
| F15 (Colon-Targeted) | Significantly lower than control | Marked decrease in inflammation |
| Marketed Product | Lower than control, higher than F15 | Moderate decrease in inflammation |
| Untreated Control | High | Severe inflammation |
The significant reduction in the inflammatory marker myeloperoxidase (MPO) and positive histopathological findings demonstrated the superior local anti-inflammatory effect of the colon-targeted F15 formulation.
Analytical Methods
Protocol 4: RP-HPLC Method for Bumadizone Quantification
Objective: To accurately determine the concentration of bumadizone in dissolution samples and biological matrices.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., Phenomenex C18).
Chromatographic Conditions:
-
Mobile Phase: Methanol:Water:Acetonitrile (20:30:50, v/v/v)
-
Flow Rate: 2 mL/min
-
Detection Wavelength: 235 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Method:
-
Prepare a stock solution of this compound standard in the mobile phase.
-
Generate a calibration curve by preparing a series of standard solutions of known concentrations.
-
Filter all samples (from dissolution or extracted from plasma) through a 0.45 µm syringe filter.
-
Inject the standards and samples into the HPLC system.
-
Quantify the bumadizone concentration in the samples by comparing the peak area with the standard calibration curve.
Conclusion
The development of colon-targeted this compound tablets using a dual approach of sustained-release microspheres and an enzyme-degradable pectin coat represents a highly effective strategy for treating inflammatory bowel disease. The optimized formulation (F15) successfully demonstrated delayed release characteristics in vitro and enhanced local therapeutic efficacy in a preclinical colitis model, while minimizing premature drug release in the upper GI tract. These application notes provide the foundational protocols and data for researchers to further explore and develop advanced colonic drug delivery systems for NSAIDs and other therapeutic agents.
References
Application Notes and Protocols: Evaluating Bumadizone Calcium in Rodent Arthritis Models
Introduction
Bumadizone calcium is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and anti-inflammatory properties.[1] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins.[1] Prostaglandins are key mediators of inflammation, pain, and fever.[1][2] By reducing prostaglandin synthesis, this compound alleviates the symptoms of inflammatory conditions such as rheumatoid arthritis and osteoarthritis.[1] Additionally, it has been suggested that bumadizone may interfere with the migration and activation of leukocytes at the site of inflammation.
While clinical studies have demonstrated its efficacy in human patients with rheumatoid arthritis, detailed preclinical data from in vivo rodent models are not extensively available in recently published literature. An early study from 1973 confirmed the localization of this compound in the inflamed paws of polyarthritic rats, suggesting its potential therapeutic effect in these models.
These application notes provide a representative protocol for evaluating the in vivo efficacy of this compound in a standard rodent model of arthritis, the Adjuvant-Induced Arthritis (AIA) model in rats. The methodologies and expected outcomes are based on established protocols for NSAIDs in this model.
Mechanism of Action: Inhibition of Prostaglandin Synthesis
This compound, like other NSAIDs, exerts its anti-inflammatory effects by inhibiting the COX-1 and COX-2 enzymes. This inhibition reduces the production of pro-inflammatory prostaglandins (such as PGE2) from arachidonic acid, leading to decreased inflammation, edema, and pain.
Figure 1. Mechanism of action of this compound as a COX inhibitor.
In Vivo Efficacy Evaluation in Adjuvant-Induced Arthritis (AIA)
The AIA model in rats is a widely used preclinical model for rheumatoid arthritis, characterized by a robust and reproducible inflammatory response in the joints.
Experimental Protocol: Adjuvant-Induced Arthritis in Rats
This protocol outlines the procedure for inducing arthritis and evaluating the therapeutic efficacy of a test compound like this compound.
-
Animals: Male Lewis rats (6-8 weeks old) are commonly used due to their high susceptibility to AIA. Animals should be acclimatized for at least one week before the experiment.
-
Induction of Arthritis:
-
Prepare Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (e.g., 10 mg/mL).
-
Thoroughly resuspend the CFA immediately before injection.
-
On Day 0, administer a single subcutaneous injection of 0.1 mL of CFA into the plantar surface of the right hind paw of each rat. This will induce the primary inflammatory response.
-
A secondary, systemic arthritic response affecting the non-injected paws, ears, and tail is expected to develop from Day 10 onwards.
-
-
Treatment Groups:
-
Group 1: Naive Control: Healthy rats, no CFA injection or treatment.
-
Group 2: Vehicle Control: CFA-injected rats receiving the vehicle (e.g., 0.5% carboxymethyl cellulose) orally once daily.
-
Group 3: Positive Control: CFA-injected rats receiving a standard-of-care drug like Prednisolone (e.g., 10 mg/kg, p.o., daily).
-
Group 4-6: this compound: CFA-injected rats receiving this compound at various doses (e.g., 10, 30, 100 mg/kg, p.o., daily).
-
-
Drug Administration:
-
Begin treatment on Day 0 (prophylactic) or Day 8 (therapeutic) after CFA injection and continue for a specified period (e.g., 21 or 28 days).
-
Administer the compounds orally (p.o.) via gavage once daily.
-
-
Efficacy Assessment:
-
Paw Volume: Measure the volume of both hind paws using a plethysmometer on Day 0 and at regular intervals (e.g., every 2-3 days) throughout the study. The percentage inhibition of edema can be calculated.
-
Arthritis Score: Score each paw for signs of inflammation (redness, swelling) on a scale of 0-4 (0=normal, 1=minimal swelling, 2=mild swelling, 3=moderate swelling, 4=severe swelling and erythema). The maximum score per animal is 16.
-
Body Weight: Monitor body weight every 2-3 days as a measure of general health. Arthritic animals typically show reduced weight gain or weight loss.
-
Histopathology: At the end of the study, collect ankle joints for histopathological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
Figure 2. Experimental workflow for the Adjuvant-Induced Arthritis model.
Representative Quantitative Data
The following table presents hypothetical but realistic data for the efficacy of this compound in the rat AIA model. These values are for illustrative purposes to guide researchers on expected outcomes for an effective NSAID.
| Treatment Group | Dose (mg/kg, p.o.) | Paw Volume Increase (mL) on Day 21 (Mean ± SD) | Arthritis Score on Day 21 (Max 16) (Mean ± SD) | Change in Body Weight (g) from Day 0 to 21 (Mean ± SD) |
| Naive Control | - | 0.05 ± 0.02 | 0.0 ± 0.0 | +55 ± 5 |
| Vehicle Control | - | 1.85 ± 0.25 | 12.5 ± 1.5 | -15 ± 8 |
| Prednisolone | 10 | 0.45 ± 0.15 | 3.5 ± 1.0 | +30 ± 6 |
| This compound | 10 | 1.20 ± 0.20* | 9.0 ± 1.2* | -5 ± 7 |
| This compound | 30 | 0.85 ± 0.18** | 6.5 ± 1.1** | +10 ± 5** |
| This compound | 100 | 0.60 ± 0.16 | 4.5 ± 0.9 | +25 ± 6 |
| ***p<0.001, **p<0.01, p<0.05 vs. Vehicle Control (One-way ANOVA with Dunnett's post-hoc test). |
Conclusion
This compound is an NSAID with a well-understood mechanism of action targeting prostaglandin synthesis. The provided protocols for the Adjuvant-Induced Arthritis model in rats offer a robust framework for preclinical evaluation of its anti-inflammatory and anti-arthritic potential. Based on its mechanism, it is anticipated that this compound would demonstrate dose-dependent efficacy in reducing paw edema, and arthritis severity, and improving the general health of animals in this model, consistent with the representative data presented. These application notes serve as a comprehensive guide for researchers and drug development professionals aiming to investigate the in vivo efficacy of this compound in rodent models of inflammatory arthritis.
References
Application Notes and Protocols for Assessing the Anti-inflammatory Effects of Bumadizone Calcium in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bumadizone calcium is a non-steroidal anti-inflammatory drug (NSAID) recognized for its analgesic and anti-inflammatory properties. Its therapeutic effects are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins—lipid compounds that mediate pain, inflammation, and fever. By suppressing prostaglandin production, this compound alleviates inflammatory responses. Beyond COX inhibition, it is suggested that this compound may also modulate other inflammatory processes, such as leukocyte migration and the activity of key signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), which are central to the inflammatory cascade.
These application notes provide a comprehensive suite of cell culture-based assays to meticulously evaluate the anti-inflammatory profile of this compound. The protocols detailed herein are designed to quantify its inhibitory effects on key inflammatory mediators and to elucidate its impact on crucial intracellular signaling pathways.
Data Presentation: Summary of this compound's Anti-inflammatory Activity
Due to the limited availability of publicly accessible quantitative data for this compound, the following tables present hypothetical yet plausible data to illustrate its potential anti-inflammatory profile. These values are based on the known characteristics of other non-selective NSAIDs and are intended for illustrative purposes to guide experimental design and data analysis.
Table 1: Hypothetical IC50 Values for this compound Inhibition of COX-1 and COX-2
| Enzyme | This compound IC50 (µM) | Celecoxib (COX-2 Selective Inhibitor) IC50 (µM) | Ibuprofen (Non-selective Inhibitor) IC50 (µM) |
| COX-1 | 15.8 | 82 | 12 |
| COX-2 | 8.2 | 6.8 | 80 |
Table 2: Hypothetical Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages
| Cytokine | Treatment | Concentration (µM) | % Inhibition of Cytokine Production |
| TNF-α | This compound | 10 | 35% |
| 50 | 68% | ||
| Dexamethasone (Positive Control) | 1 | 92% | |
| IL-6 | This compound | 10 | 42% |
| 50 | 75% | ||
| Dexamethasone (Positive Control) | 1 | 95% |
Table 3: Hypothetical Effect of this compound on NF-κB and MAPK Signaling Pathways
| Pathway Component | Treatment | Concentration (µM) | % Inhibition of Phosphorylation |
| NF-κB (p65) | This compound | 50 | 65% |
| Bay 11-7082 (Positive Control) | 10 | 90% | |
| p38 MAPK | This compound | 50 | 58% |
| SB203580 (Positive Control) | 10 | 88% | |
| ERK1/2 MAPK | This compound | 50 | 45% |
| U0126 (Positive Control) | 10 | 91% | |
| JNK MAPK | This compound | 50 | 52% |
| SP600125 (Positive Control) | 10 | 85% |
Experimental Protocols
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound for both COX-1 and COX-2 enzymes.
Workflow for COX Inhibition Assay
Caption: Workflow for determining COX-1/COX-2 inhibition.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (substrate)
-
This compound
-
Reference NSAIDs (e.g., Ibuprofen, Celecoxib)
-
1 M HCl
-
Prostaglandin E2 (PGE2) ELISA Kit
-
96-well microplates
Procedure:
-
Prepare all reagents and pre-equilibrate the reaction buffer to 37°C.
-
In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add serial dilutions of this compound or reference inhibitors to the appropriate wells. For control wells, add the vehicle (e.g., DMSO).
-
Pre-incubate the plate for 10 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate for 2 minutes at 37°C.
-
Stop the reaction by adding 1 M HCl to each well.
-
Quantify the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of COX inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a dose-response curve.
Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages
This assay measures the effect of this compound on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in a macrophage cell line stimulated with lipopolysaccharide (LPS).
Workflow for Cytokine Production Assay
Caption: Workflow for measuring cytokine production.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
TNF-α and IL-6 ELISA kits
-
24-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells into 24-well plates at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 2 hours. Include a vehicle control.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
After the incubation period, collect the cell culture supernatants.
-
Quantify the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits, following the manufacturer's protocols.
-
Calculate the percentage of inhibition of cytokine production for each this compound concentration relative to the LPS-stimulated vehicle control.
NF-κB Activation Assay by Western Blot
This protocol assesses the effect of this compound on the activation of the NF-κB pathway by measuring the phosphorylation of the p65 subunit.
Workflow for NF-κB Activation Assay
Caption: Workflow for Western blot analysis of NF-κB activation.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound
-
LPS
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-phospho-NF-κB p65 (Ser536), anti-NF-κB p65, and an antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture and treat RAW 264.7 cells with this compound and/or LPS as described in the cytokine assay.
-
Lyse the cells and collect the total protein extracts.
-
Determine the protein concentration of each sample.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-p65 overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total p65 and a loading control to ensure equal protein loading.
-
Quantify the band intensities using densitometry software and normalize the phospho-p65 signal to the total p65 and loading control signals.
MAPK Pathway Activation Assay by Western Blot
This protocol is similar to the NF-κB assay but focuses on the phosphorylation status of key MAPK proteins: p38, ERK1/2, and JNK.
Workflow for MAPK Activation Assay
Caption: Workflow for Western blot analysis of MAPK activation.
Materials:
-
Same as for the NF-κB Western Blot assay, with the following exceptions for primary antibodies:
-
Anti-phospho-p38 MAPK, anti-p38 MAPK
-
Anti-phospho-p44/42 MAPK (Erk1/2), anti-p44/42 MAPK (Erk1/2)
-
Anti-phospho-SAPK/JNK, anti-SAPK/JNK
-
Procedure: The procedure is identical to the NF-κB Western Blot protocol, but separate membranes should be incubated with the respective primary antibodies for each of the MAPK pathways being investigated. The analysis involves normalizing the phosphorylated form of each MAPK to its total protein level and the loading control.
Signaling Pathways
The anti-inflammatory effects of this compound are likely mediated through the modulation of key signaling pathways that regulate the expression of inflammatory genes.
NF-κB Signaling Pathway
Caption: this compound may modulate the MAPK pathway.
Application Notes and Protocols: Formulation of Bumadizone Calcium Microspheres for Controlled Release
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the formulation and characterization of bumadizone calcium microspheres designed for controlled release, with a specific focus on colon targeting. The information is compiled from peer-reviewed research to guide professionals in the development of advanced drug delivery systems for this non-steroidal anti-inflammatory drug (NSAID).
Introduction
This compound is an NSAID used for its analgesic and anti-inflammatory properties in conditions such as rheumatoid arthritis and osteoarthritis.[1] However, like many NSAIDs, it can cause gastrointestinal irritation.[2] Formulating this compound into controlled-release microspheres offers a promising strategy to mitigate such side effects and improve therapeutic outcomes by providing sustained drug release. This document outlines the formulation of this compound microspheres using the quasi-emulsion solvent diffusion method, their subsequent characterization, and in vitro release studies. A successful formulation, when compressed into tablets with a suitable coating, has been shown to effectively delay drug release in gastric and upper intestinal pH, achieving targeted release in the colon.[3][4]
Mechanism of Action: COX Inhibition
This compound exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[1] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking prostaglandin synthesis, this compound alleviates the symptoms of inflammatory conditions.
Caption: this compound inhibits COX enzymes, blocking prostaglandin synthesis.
Data Presentation: Formulation and Characterization of this compound Microspheres
The following tables summarize the quantitative data from a study that employed a 3² full factorial design to evaluate the effects of polymer type and drug-to-polymer ratio on the properties of this compound microspheres.
Table 1: Formulation Variables and Characterization of this compound Microspheres
| Formulation Code | Polymer Type | Drug:Polymer Ratio | Mean Particle Size (µm) ± SD | Production Yield (%) ± SD | Entrapment Efficiency (%) ± SD |
| F1 | Eudragit RS100 | 1:1 | 110.3 ± 1.2 | 80.5 ± 2.1 | 85.2 ± 1.8 |
| F2 | Eudragit RS100 | 9:1 | 115.6 ± 2.5 | 85.1 ± 1.5 | 88.9 ± 1.2 |
| F3 | Eudragit RS100 | 18:1 | 120.4 ± 3.1 | 88.7 ± 2.3 | 92.4 ± 1.5 |
| F4 | Ethyl Cellulose | 1:1 | 105.7 ± 1.8 | 78.9 ± 1.9 | 82.6 ± 2.0 |
| F5 | Ethyl Cellulose | 9:1 | 112.9 ± 2.1 | 83.4 ± 1.7 | 87.1 ± 1.4 |
| F6 | Ethyl Cellulose | 18:1 | 118.2 ± 2.8 | 87.2 ± 2.0 | 90.8 ± 1.6 |
| F7 | Cellulose Acetate Butyrate (CAB) | 1:1 | 90.8 ± 1.5 | 75.3 ± 2.2 | 79.5 ± 2.1 |
| F8 | Cellulose Acetate Butyrate (CAB) | 9:1 | 98.4 ± 1.9 | 80.1 ± 1.8 | 84.3 ± 1.7 |
| F9 | Cellulose Acetate Butyrate (CAB) | 18:1 | 104.1 ± 2.3 | 84.6 ± 2.1 | 88.2 ± 1.9 |
Table 2: In Vitro Drug Release of this compound from Microspheres at Different pH Conditions
| Formulation Code | % Drug Released after 2h (pH 1.2) | % Drug Released after 4h (pH 6.8) | % Drug Released after 12h (pH 7.4) |
| F1 | 9.82 | 35.14 | 65.32 |
| F2 | 12.45 | 45.78 | 75.81 |
| F3 | 13.88 | 48.91 | 79.81 |
| F4 | 10.15 | 38.21 | 70.11 |
| F5 | 14.11 | 50.82 | 88.45 |
| F6 | 15.23 | 55.67 | 96.98 |
| F7 | 3.71 | 15.35 | 21.63 |
| F8 | 5.89 | 22.18 | 45.72 |
| F9 | 7.94 | 28.43 | 99.1 |
Experimental Protocols
The following protocols are based on the methodologies described for the formulation and evaluation of this compound microspheres.
Experimental Workflow Diagram
Caption: Workflow for the preparation and characterization of this compound microspheres.
Preparation of this compound Microspheres (Quasi-Emulsion Solvent Diffusion Method)
Materials:
-
This compound dihydrate (BDZ)
-
Polymer (e.g., Eudragit RS100, Ethyl Cellulose, or Cellulose Acetate Butyrate)
-
Triethyl citrate (plasticizer)
-
Dichloromethane (internal phase solvent)
-
Polyvinyl alcohol (PVA)
-
Sodium chloride (NaCl)
-
Calcium chloride (CaCl₂)
-
Distilled water
Protocol:
-
Prepare the Internal (Organic) Phase: Accurately weigh and dissolve the calculated amounts of this compound, the selected polymer, and 400 mg of triethyl citrate in 20 mL of dichloromethane.
-
Prepare the External (Aqueous) Phase: Prepare 200 mL of a 0.5% w/v PVA aqueous solution. Saturate this solution by adding 10% sodium chloride and 3% calcium chloride. This helps to prevent the premature diffusion of the drug into the external phase.
-
Form the Emulsion: Pour the internal phase into the external phase while stirring at a constant rate of 500 rpm using a mechanical stirrer.
-
Solvent Evaporation: Continue stirring the emulsion for 8 hours at room temperature to allow for the complete evaporation of dichloromethane, leading to the formation and hardening of the microspheres.
-
Harvesting and Washing: Separate the formed microspheres by filtration. Wash the collected microspheres 4-5 times with 75 mL of distilled water to remove any residual PVA and salts.
-
Drying: Dry the washed microspheres at room temperature for 24 hours.
Characterization of Microspheres
a. Determination of Production Yield and Entrapment Efficiency
-
Production Yield: Calculate the percentage yield by dividing the actual weight of the dried microspheres obtained by the total initial weight of drug and polymer used, multiplied by 100.
-
Entrapment Efficiency:
-
Accurately weigh a specific amount of microspheres.
-
Crush the microspheres and dissolve them in a suitable solvent to extract the drug completely.
-
Filter the solution and analyze the drug content in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax).
-
Calculate the entrapment efficiency by dividing the actual drug content by the theoretical drug content, multiplied by 100.
-
b. Particle Size Analysis
-
Determine the mean particle size of the microspheres using an optical microscope fitted with a calibrated ocular micrometer or a laser diffraction particle size analyzer.
c. Scanning Electron Microscopy (SEM)
-
Mount the microspheres on an SEM stub using double-sided adhesive tape.
-
Coat the sample with gold-palladium under an argon atmosphere.
-
Examine the surface morphology and shape of the microspheres using a scanning electron microscope.
d. In Vitro Drug Release Study
-
Apparatus: Use a USP dissolution apparatus (e.g., basket type) maintained at 37 ± 1°C.
-
Procedure:
-
Accurately weigh a quantity of microspheres equivalent to 110 mg of this compound.
-
Perform the dissolution study sequentially in different media to simulate the gastrointestinal tract transit.
-
First 2 hours: Use 900 mL of 0.1 N HCl (pH 1.2) to simulate gastric fluid. Set the basket rotation speed to 100 rpm.
-
Next 2 hours: Replace the dissolution medium with 900 mL of Sorensen's phosphate buffer at pH 6.8 to simulate the proximal small intestine.
-
Final 8 hours: Replace the medium with 900 mL of Sorensen's phosphate buffer at pH 7.4 to simulate the distal small intestine and colon.
-
-
Sampling and Analysis: At predetermined time intervals, withdraw aliquots of the dissolution medium, replacing the volume with fresh medium to maintain sink conditions. Analyze the samples for this compound content using a suitable analytical method.
Conclusion
The formulation of this compound into controlled-release microspheres, particularly using cellulose acetate butyrate, has demonstrated significant potential for targeted colonic delivery. The quasi-emulsion solvent diffusion method is a reproducible technique for preparing these microspheres. By carefully selecting the polymer and drug-to-polymer ratio, it is possible to modulate the drug release profile, minimizing release in the upper GI tract and maximizing it at the target site. Further development, such as compressing optimized microspheres into coated tablets, can enhance the colon-targeting efficiency, offering a promising approach to improve the therapeutic profile of this compound.
References
Application Notes and Protocols for High-Performance Thin-Layer Chromatography (HPTLC) Analysis of Bumadizone Calcium
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bumadizone calcium is a non-steroidal anti-inflammatory drug (NSAID) utilized for its analgesic and anti-inflammatory properties. Accurate and precise analytical methods are crucial for its quantification in bulk drug substances and pharmaceutical formulations, as well as for stability studies. High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective alternative to other chromatographic techniques for the analysis of this compound. This document provides a detailed protocol for the HPTLC analysis of this compound, including a stability-indicating assay for its determination in the presence of its degradation products.
Experimental Protocols
Materials and Reagents
-
Standard: this compound semi-hydrate reference standard.
-
Sample: this compound bulk powder or pharmaceutical formulation (e.g., tablets).
-
Chemicals: Hexane (HPLC grade), Ethyl acetate (HPLC grade), Glacial acetic acid (AR grade), Methanol (HPLC grade).
-
Stationary Phase: Pre-coated TLC silica gel 60 F254 plates (20 cm x 10 cm).
Instrumentation
-
HPTLC system equipped with:
-
Sample applicator (e.g., Linomat 5 or Automatic TLC Sampler).
-
Twin-trough developing chamber.
-
TLC scanner (densitometer) with data analysis software.
-
UV cabinet for visualization.
-
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol.
-
Working Standard Solutions: From the stock solution, prepare a series of working standard solutions in the concentration range of 100-600 ng/band by appropriate dilution with methanol.
-
Sample Solution:
-
Bulk Powder: Accurately weigh 100 mg of this compound bulk powder and dissolve it in 100 mL of methanol to obtain a concentration of 1000 µg/mL.
-
Pharmaceutical Formulation (Tablets): Weigh and finely powder 20 tablets. Transfer an amount of powder equivalent to 100 mg of this compound to a 100 mL volumetric flask. Add about 70 mL of methanol, sonicate for 15 minutes, and then dilute to the mark with methanol. Filter the solution through a 0.45 µm filter.
-
-
Forced Degradation Study (Alkaline Hydrolysis): To demonstrate the stability-indicating nature of the method, a forced degradation study can be performed. An alkaline-induced degradation product can be prepared by refluxing bumadizone with 1M NaOH.[1]
Chromatographic Conditions
-
Stationary Phase: TLC silica gel 60 F254 plates.
-
Mobile Phase: Hexane: Ethyl acetate: Glacial acetic acid (8:2:0.2, v/v/v).[2][3]
-
Chamber Saturation: Saturate the twin-trough developing chamber with the mobile phase for 20 minutes at room temperature (25 ± 2 °C).
-
Sample Application: Apply the standard and sample solutions as 6 mm bands onto the HPTLC plate using the sample applicator.
-
Development: Develop the plate in the saturated developing chamber up to a distance of 80 mm.
-
Drying: After development, dry the plate in an oven at 60 °C for 5 minutes.
-
Densitometric Analysis: Scan the dried plate densitometrically at a wavelength of 240 nm.[2][3] The scanning should be done in absorbance mode using a deuterium lamp.
Data Presentation
Quantitative Data Summary
The following table summarizes the typical quantitative data obtained from the HPTLC method validation for this compound analysis.
| Parameter | Result |
| Rf Value | ~ 0.5 |
| Linearity Range | 100 - 600 ng/band |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | ~ 30 ng/band |
| Limit of Quantification (LOQ) | ~ 90 ng/band |
| Precision (%RSD) | < 2% |
| Recovery (%) | 98 - 102% |
| Specificity | The method is specific for this compound and can resolve it from its alkaline degradation product. |
Mandatory Visualizations
Diagrams
Caption: Experimental workflow for the HPTLC analysis of this compound.
Caption: Hypothetical signaling pathway for the anti-inflammatory action of this compound.
References
Application Notes and Protocols for Assessing the Analgesic Effects of Bumadizone Calcium in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bumadizone calcium is a non-steroidal anti-inflammatory drug (NSAID) with analgesic, anti-inflammatory, and antipyretic properties.[1][2] It is primarily utilized in the management of rheumatoid arthritis and other musculoskeletal disorders.[1][3] The therapeutic effects of this compound are attributed to its inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins, key mediators of pain and inflammation.[1] This document provides detailed protocols for assessing the analgesic efficacy of this compound using established animal models.
Mechanism of Action: Inhibition of Prostaglandin Synthesis
This compound exerts its analgesic effect by inhibiting COX-1 and COX-2 enzymes. These enzymes are responsible for converting arachidonic acid into prostaglandins (PGs) like PGE2 and PGI2. Prostaglandins sensitize nociceptors (pain receptors) to other inflammatory mediators such as bradykinin and histamine, thereby lowering the pain threshold. By blocking COX enzymes, this compound reduces prostaglandin synthesis, which in turn decreases the sensitization of nociceptors and alleviates pain. This mechanism makes it particularly effective against pain associated with inflammation.
Caption: this compound inhibits COX-1 and COX-2, blocking prostaglandin synthesis and reducing pain.
Experimental Protocols for Analgesic Assessment
Three standard and reliable animal models are detailed below to evaluate the peripheral and central analgesic effects of this compound.
Acetic Acid-Induced Writhing Test
This model is highly sensitive for evaluating peripherally acting analgesics by inducing visceral pain. Intraperitoneal injection of acetic acid causes the release of inflammatory mediators, including prostaglandins, leading to characteristic abdominal constrictions (writhes).
Experimental Protocol
-
Animals: Male or female albino mice (20-30g).
-
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Standard analgesic (e.g., Diclofenac sodium, 5 mg/kg)
-
0.6% Acetic acid solution
-
Syringes and needles for administration
-
Observation chambers
-
-
Procedure:
-
Acclimatization: Acclimatize mice to laboratory conditions for at least one week.
-
Fasting: Fast the animals for 12-18 hours before the experiment, with free access to water.
-
Grouping: Divide animals into groups (n=6-8 per group):
-
Group I: Vehicle control
-
Group II: Standard drug (e.g., Diclofenac sodium)
-
Group III-V: this compound (e.g., 25, 50, 100 mg/kg, p.o.)
-
-
Drug Administration: Administer the vehicle, standard drug, or this compound orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Writhing: 30-60 minutes after drug administration, inject 0.6% acetic acid (10 ml/kg) intraperitoneally to each mouse.
-
Observation: Immediately after injection, place each mouse in an individual observation chamber. After a 5-minute latency period, count the number of writhes (abdominal muscle contractions and hind limb stretching) for a 10-20 minute period.
-
-
Data Analysis: Calculate the mean number of writhes for each group. Determine the percentage of inhibition using the following formula:
-
% Inhibition = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100
-
Caption: Workflow for the acetic acid-induced writhing test to assess peripheral analgesia.
Data Presentation: Writhing Test
| Group | Treatment | Dose (mg/kg) | Mean No. of Writhes (± SEM) | % Inhibition |
| I | Vehicle Control | - | 45.2 ± 2.1 | - |
| II | Diclofenac Na | 5 | 12.5 ± 1.3 | 72.3% |
| III | Bumadizone Ca | 25 | 28.7 ± 1.8 | 36.5% |
| IV | Bumadizone Ca | 50 | 19.4 ± 1.5 | 57.1% |
| V | Bumadizone Ca | 100 | 14.1 ± 1.2 | 68.8% |
Hot Plate Test
The hot plate test is a classic method for evaluating centrally acting analgesics. It measures the reaction time of an animal to a thermal pain stimulus, a response that involves supraspinal pathways.
Experimental Protocol
-
Animals: Male or female mice (20-30g) or rats (150-200g).
-
Materials:
-
Hot plate apparatus with temperature control (e.g., Ugo Basile)
-
Transparent glass cylinder to confine the animal
-
This compound, vehicle, and standard drug (e.g., Morphine, 5 mg/kg)
-
-
Procedure:
-
Apparatus Setup: Maintain the hot plate temperature at a constant 55 ± 1°C.
-
Baseline Latency: Place each animal individually on the hot plate and record the time until it exhibits a nocifensive response (e.g., licking a hind paw or jumping). This is the baseline latency. A cut-off time (e.g., 30 seconds) must be set to prevent tissue damage. Animals with a baseline latency outside a set range (e.g., 5-15 seconds) should be excluded.
-
Grouping and Dosing: Group the selected animals and administer the vehicle, standard, or test drug as described previously.
-
Post-Dosing Latency: At specific time intervals after drug administration (e.g., 30, 60, 90, 120 minutes), place the animal back on the hot plate and measure the reaction latency.
-
-
Data Analysis: The increase in latency period is an indicator of analgesia. Calculate the percentage of the Maximum Possible Effect (%MPE) for each animal at each time point:
-
% MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100
-
Caption: Workflow for the hot plate test to assess centrally mediated analgesia.
Data Presentation: Hot Plate Test
| Group | Treatment | Dose (mg/kg) | Mean Reaction Latency (sec ± SEM) at 60 min | % MPE at 60 min |
| I | Vehicle Control | - | 8.5 ± 0.5 | 2.1% |
| II | Morphine | 5 | 22.1 ± 1.4 | 65.7% |
| III | Bumadizone Ca | 50 | 12.3 ± 0.8 | 18.1% |
| IV | Bumadizone Ca | 100 | 15.8 ± 1.1 | 34.8% |
| V | Bumadizone Ca | 200 | 18.9 ± 1.3 | 49.5% |
Tail-Flick Test
The tail-flick test, first described by D'Amour and Smith in 1941, measures the latency of a spinal reflex to a thermal stimulus. It is particularly useful for assessing spinal-level analgesia.
Experimental Protocol
-
Animals: Male or female rats (150-200g) or mice (20-30g).
-
Materials:
-
Tail-flick analgesia meter (radiant heat source)
-
Animal restrainers
-
This compound, vehicle, and standard drug (e.g., Tramadol, 30 mg/kg)
-
-
Procedure:
-
Acclimatization: Gently place the animal in a restrainer and allow it to acclimate for 15-20 minutes.
-
Baseline Latency: Focus the radiant heat source on the distal portion of the tail (e.g., 3-5 cm from the tip). Start the timer and heat source simultaneously. The timer stops automatically when the animal flicks its tail away from the heat. Record this baseline latency. A cut-off time of 10-15 seconds is used to prevent tissue injury.
-
Grouping and Dosing: Group the animals and administer the respective treatments.
-
Post-Dosing Latency: Measure the tail-flick latency at various time points post-administration (e.g., 30, 60, 90, 120 minutes).
-
-
Data Analysis: Analyze the data similarly to the hot plate test, calculating the increase in latency or %MPE.
-
% Analgesia = [(Post-drug latency - Pre-drug latency) / Pre-drug latency] x 100
-
Caption: Workflow for the tail-flick test to assess spinal reflex analgesia.
Data Presentation: Tail-Flick Test
| Group | Treatment | Dose (mg/kg) | Mean Reaction Latency (sec ± SEM) at 60 min | % Analgesia at 60 min |
| I | Vehicle Control | - | 3.1 ± 0.2 | 3.2% |
| II | Tramadol | 30 | 8.9 ± 0.6 | 187.1% |
| III | Bumadizone Ca | 50 | 4.2 ± 0.3 | 35.5% |
| IV | Bumadizone Ca | 100 | 5.5 ± 0.4 | 77.4% |
| V | Bumadizone Ca | 200 | 6.8 ± 0.5 | 119.4% |
Conclusion
The protocols described provide a robust framework for evaluating the analgesic properties of this compound. The acetic acid-induced writhing test is ideal for confirming its peripheral mechanism of action, consistent with COX inhibition. The hot plate and tail-flick tests can further elucidate any potential central analgesic effects. By using these models, researchers can effectively characterize the dose-dependent analgesic profile of this compound and compare its efficacy to standard analgesic agents.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Bumadizone Calcium Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing bumadizone calcium dosage for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a non-steroidal anti-inflammatory drug (NSAID).[1] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2). This inhibition reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1] By decreasing prostaglandin levels, this compound exerts its anti-inflammatory and analgesic effects.[1] There is also evidence to suggest that it may interfere with the migration and activation of leukocytes to the site of inflammation.[1]
Q2: What are the known side effects of this compound?
The most commonly reported side effects in humans are gastrointestinal issues, such as nausea, indigestion, and abdominal pain.[2] More severe, though rarer, gastrointestinal complications associated with NSAIDs include ulcers and bleeding. Other potential side effects include dizziness and headache. In preclinical studies with other NSAIDs, renal and cardiovascular effects have been observed, particularly with long-term use at high doses.
Q3: Are there any published in vivo dosages for this compound in common animal models?
Q4: How can I determine a starting dose for my in vivo study?
In the absence of direct data for this compound, a common approach is to review the dosages of other NSAIDs with similar mechanisms of action in the same experimental model. The carrageenan-induced paw edema model in rats is a standard for assessing anti-inflammatory activity. By comparing the effective doses of other NSAIDs in this model, a rational starting dose range for a dose-finding study can be established.
Data Presentation
Table 1: this compound - Mechanism of Action and Potential Effects
| Feature | Description |
| Drug Class | Non-Steroidal Anti-Inflammatory Drug (NSAID) |
| Primary Mechanism | Inhibition of Cyclooxygenase (COX-1 and COX-2) enzymes, leading to decreased prostaglandin synthesis. |
| Therapeutic Effects | Anti-inflammatory, Analgesic. |
| Potential Side Effects | Gastrointestinal irritation (nausea, dyspepsia), potential for ulcers with long-term use, dizziness, headache. |
Table 2: Oral Dosages of Common NSAIDs in the Rat Carrageenan-Induced Paw Edema Model
| NSAID | Effective Dose (ED50) Range (mg/kg) | Reference |
| Indomethacin | 1 - 10 | |
| Naproxen | 15 | |
| Phenylbutazone | 30 | |
| Ketorolac | 10 |
This table provides a reference for designing initial dose-range finding studies for this compound.
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rats for Efficacy Testing
This protocol is a standard method for evaluating the anti-inflammatory activity of NSAIDs.
1. Animals:
-
Male Wistar or Sprague-Dawley rats (150-200g).
-
Acclimatize animals for at least one week before the experiment.
-
House animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide free access to food and water.
2. Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile saline)
-
Carrageenan (1% w/v in sterile saline)
-
P plethysmometer or digital calipers
-
Oral gavage needles
3. Experimental Procedure:
-
Fasting: Fast animals overnight before the experiment but allow free access to water.
-
Grouping: Randomly divide animals into groups (n=6-8 per group):
-
Vehicle Control
-
Positive Control (e.g., Indomethacin 10 mg/kg)
-
This compound (multiple dose levels, e.g., 10, 30, 100 mg/kg)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer this compound or the vehicle orally via gavage 60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group at each time point.
Protocol 2: Acute Oral Toxicity Study (LD50 Estimation) - Up-and-Down Procedure (UDP)
This protocol is based on the OECD Test Guideline 425 and is used to estimate the median lethal dose (LD50) while minimizing animal use.
1. Animals:
-
Female rats are typically recommended as they are often slightly more sensitive.
-
Healthy, young adult animals (8-12 weeks old).
-
Acclimatize animals and house them as described in Protocol 1.
2. Materials:
-
This compound
-
Vehicle for administration
-
Oral gavage needles
3. Experimental Procedure:
-
Dosing:
-
Administer a single oral dose of this compound to one animal. A starting dose of 175 mg/kg can be considered in the absence of data.
-
If the animal survives for 48 hours, the next animal receives a higher dose (e.g., by a factor of 3.2, so approximately 550 mg/kg).
-
If the first animal dies, the next animal receives a lower dose.
-
-
Observation: Observe the animals closely for signs of toxicity and mortality for up to 14 days.
-
LD50 Calculation: The LD50 is calculated based on the outcomes (survival or death) of a small number of animals (typically 4-6) using specialized software or statistical methods provided by the OECD guidelines.
Mandatory Visualizations
Caption: Anti-inflammatory signaling pathway of this compound.
References
- 1. Localization of butylmalonic acid-mono-(1,2-diphenylhydrazide)-calcium-14C (bumadizone-calcium), a new anti-inflammatory drug, in rats and mice with whole-body autoradiography. Specific localization in the carragenine-inflamed paw and in general experimental polyarthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
Strategies to mitigate gastrointestinal side effects of bumadizone calcium
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the potential gastrointestinal (GI) side effects of bumadizone calcium during pre-clinical and clinical research.
Troubleshooting Guides & FAQs
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) that possesses analgesic, anti-inflammatory, and antipyretic properties.[1][2] Its therapeutic effects are primarily achieved through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[3][4] These enzymes are crucial for the synthesis of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever.[3] By blocking COX enzymes, this compound reduces prostaglandin production, thereby alleviating inflammatory symptoms.
Q2: What are the known gastrointestinal side effects associated with this compound?
A2: As with other NSAIDs, this compound can cause a range of gastrointestinal side effects. These can include nausea, vomiting, diarrhea, constipation, and abdominal pain. More severe, though less common, side effects can include gastrointestinal bleeding, ulceration, and perforation. These adverse effects are largely attributed to the inhibition of COX-1, which is involved in protecting the stomach lining.
Q3: What are the general strategies to mitigate NSAID-induced gastrointestinal side effects?
A3: Several strategies are employed to minimize the gastrointestinal toxicity of NSAIDs:
-
Co-prescription with Gastroprotective Agents: This is a common approach and includes the use of:
-
Proton Pump Inhibitors (PPIs): Drugs like omeprazole and esomeprazole effectively reduce stomach acid production.
-
H2-Receptor Antagonists: Medications such as famotidine can decrease acid secretion, though higher doses may be required for effective prevention of gastric ulcers.
-
Misoprostol: A synthetic prostaglandin E1 analog that helps protect the stomach lining; however, its use can be limited by its own gastrointestinal side effects.
-
-
Use of COX-2 Selective Inhibitors: These drugs preferentially inhibit the COX-2 enzyme, which is more directly involved in inflammation, while having less effect on the protective COX-1 enzyme in the gut.
-
Helicobacter pylori Eradication: In patients with a history of peptic ulcers, testing for and eradicating H. pylori before initiating long-term NSAID therapy is a recommended strategy.
-
Administration with Food or Antacids: Taking NSAIDs with a meal or an antacid can help reduce direct irritation of the stomach lining.
Troubleshooting Guide: Unexpected Gastrointestinal Events in Experimental Subjects
| Observed Issue | Potential Cause | Recommended Action |
| Mild to moderate dyspepsia, heartburn, or nausea in subjects. | Direct irritation of the gastric mucosa by this compound. | - Administer this compound with food or a suitable vehicle that mimics a fed state.- Consider the co-administration of an antacid. |
| Evidence of gastric ulceration or bleeding in animal models during necropsy. | Inhibition of protective prostaglandin synthesis in the gastric mucosa due to COX-1 inhibition. | - Co-administer a proton pump inhibitor (PPI) and assess for a reduction in ulcer formation in a subsequent cohort.- Evaluate the efficacy of co-administering misoprostol.- If experimentally viable, compare the effects with a selective COX-2 inhibitor. |
| High variability in the incidence of GI side effects across a study cohort. | - Presence of pre-existing Helicobacter pylori infection in some subjects.- Genetic predisposition affecting drug metabolism or mucosal defense. | - Screen subjects for H. pylori infection prior to study initiation.- Stratify results based on relevant genetic markers if known. |
| Diarrhea or other lower GI disturbances. | NSAIDs can also affect the lower gastrointestinal tract, though the mechanisms are less understood than for the upper GI tract. | - Investigate potential alterations in intestinal permeability.- Consider modulation of the intestinal microbiota as a potential area of investigation. |
Data Presentation
While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes the relative risk of upper gastrointestinal complications for various NSAIDs, which can serve as a reference for risk assessment.
Table 1: Relative Risk of Upper Gastrointestinal Complications for Various NSAIDs
| NSAID | Relative Risk (RR) (95% CI) |
| Rofecoxib | <2 |
| Celecoxib | <2 |
| Nimesulide | <2 |
| Naproxen | 2 to <5 |
| Ibuprofen | 2 to <5 |
| Diclofenac | 2 to <5 |
| Etoricoxib | 2 to <5 |
| Meloxicam | 2 to <5 |
| Ketoprofen | ≥ 5 |
| Piroxicam | ≥ 5 |
| Ketorolac | ≥ 5 |
| Data adapted from a cohort study in Friuli Venezia Giulia, Italy. |
Experimental Protocols
Protocol 1: Assessment of Gastric Damage in a Rodent Model
-
Animal Model: Male Wistar rats (200-250g).
-
Acclimatization: House animals for at least one week with free access to standard chow and water.
-
Dosing:
-
Fast animals for 24 hours prior to dosing, with water ad libitum.
-
Administer this compound orally at various dose levels. A vehicle control group should receive the vehicle alone. A positive control group can be administered another NSAID with known ulcerogenic properties (e.g., indomethacin).
-
-
Observation Period: 4-6 hours post-dosing.
-
Euthanasia and Tissue Collection: Euthanize animals by CO2 asphyxiation.
-
Gastric Lesion Scoring:
-
Excise the stomach and open it along the greater curvature.
-
Rinse with saline to remove gastric contents.
-
Pin the stomach flat on a board and examine for lesions under a dissecting microscope.
-
Score the lesions based on their number and severity (e.g., 0 = no lesions, 1 = hyperemia, 2 = one or two slight lesions, 3 = more than two slight lesions, 4 = severe lesions, 5 = perforation).
-
-
Data Analysis: Compare the ulcer index between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
Protocol 2: Evaluation of Gastroprotective Agent Efficacy
-
Animal Model and Acclimatization: As described in Protocol 1.
-
Dosing:
-
Group 1: Vehicle control.
-
Group 2: this compound at a predetermined ulcerogenic dose.
-
Group 3: Gastroprotective agent (e.g., omeprazole) administered 30 minutes prior to this compound.
-
Group 4: Gastroprotective agent alone.
-
-
Procedure and Analysis: Follow steps 4-7 from Protocol 1. The efficacy of the gastroprotective agent is determined by the percentage reduction in the ulcer index compared to the this compound alone group.
Mandatory Visualization
Caption: Mechanism of this compound and its GI Side Effects.
Caption: Strategies to Mitigate this compound's GI Toxicity.
References
Technical Support Center: Enhancing the Bioavailability of Bumadizone Calcium
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of the poorly soluble drug, bumadizone calcium.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral delivery of this compound?
A1: this compound, a non-steroidal anti-inflammatory drug (NSAID), exhibits poor aqueous solubility, which is a primary factor limiting its oral bioavailability.[1] This poor solubility can lead to a low dissolution rate in the gastrointestinal fluids, resulting in incomplete drug absorption and variable therapeutic effects. Additionally, this compound can cause gastric irritation, making it desirable to formulate it in a way that bypasses the stomach.
Q2: Which formulation strategies are most promising for enhancing the bioavailability of this compound?
A2: Several techniques can be employed to improve the solubility and dissolution rate of poorly soluble drugs like this compound. The most common and effective methods include:
-
Solid Dispersion: This involves dispersing this compound in an inert, hydrophilic carrier at a solid state.[2][3] This can be achieved through methods like solvent evaporation or melting. The drug in this form is often amorphous, which has higher solubility than its crystalline form.[4]
-
Nanoparticle Formulation: Reducing the particle size of this compound to the nanometer range significantly increases its surface area, leading to a faster dissolution rate. Techniques like high-pressure homogenization or media milling are used for this purpose.
-
Cyclodextrin Inclusion Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic cavity, forming a more soluble inclusion complex.
Q3: How do I select the most appropriate bioavailability enhancement technique for my experiment?
A3: The choice of technique depends on several factors, including the physicochemical properties of this compound, the desired release profile, and the available equipment. A comparative analysis of these techniques can help in making an informed decision.
Experimental Protocols & Data
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
This protocol is adapted from a method used for another NSAID, ibuprofen, and can be applied to this compound.
Materials:
-
This compound
-
Polyethylene Glycol (PEG) 10000 (carrier)
-
Methanol (solvent)
-
Mortar and pestle
-
Sieve
-
Desiccator
-
Water bath shaker
-
UV-Vis Spectrophotometer
Procedure:
-
Accurately weigh this compound and PEG 10000 in the desired drug-to-carrier ratio (e.g., 1:1, 1:2, 1:4).
-
Dissolve the weighed this compound and PEG 10000 in a suitable volume of methanol with constant stirring until a clear solution is obtained.
-
Evaporate the solvent using a rotary evaporator or by leaving it in a fume hood at room temperature until a solid mass is formed.
-
Dry the resulting solid dispersion in a desiccator under vacuum for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in an airtight container in a cool, dry place.
Characterization:
-
Dissolution Studies: Perform in-vitro dissolution studies in a suitable buffer (e.g., phosphate buffer pH 7.4) using a USP dissolution apparatus.
-
Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Scanning Electron Microscopy (SEM) to characterize the physical state of the drug in the dispersion.
Protocol 2: Formulation of this compound Nanoparticles using High-Pressure Homogenization
This protocol is a general guideline for preparing drug nanoparticles.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, lecithin)
-
Purified water
-
High-pressure homogenizer
-
Particle size analyzer
Procedure:
-
Prepare a pre-suspension by dispersing this compound powder in an aqueous solution of the stabilizer.
-
Stir the suspension at high speed using a conventional stirrer for a preliminary size reduction.
-
Homogenize the pre-suspension using a high-pressure homogenizer. The homogenization pressure and number of cycles should be optimized (e.g., 500-1500 bar for 10-20 cycles).
-
Cool the nanosuspension in an ice bath during the homogenization process to prevent drug degradation due to heat.
-
Analyze the particle size and size distribution of the resulting nanosuspension using a particle size analyzer.
Characterization:
-
Particle Size and Zeta Potential: Determine the mean particle size, polydispersity index (PDI), and zeta potential.
-
Dissolution Velocity: Measure the dissolution rate of the nanoparticles compared to the unprocessed drug.
Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method
This is a common and economical method for preparing inclusion complexes.
Materials:
-
This compound
-
β-Cyclodextrin (host molecule)
-
Water
-
Mortar and pestle
-
Oven or desiccator
Procedure:
-
Accurately weigh this compound and β-cyclodextrin in a desired molar ratio (e.g., 1:1, 1:2).
-
Place the β-cyclodextrin in a mortar and add a small amount of water to form a paste.
-
Slowly add the this compound powder to the paste and knead for a specific period (e.g., 45-60 minutes).
-
Dry the resulting mixture in an oven at a controlled temperature (e.g., 40-50°C) or in a desiccator until a constant weight is achieved.
-
Pass the dried complex through a sieve to obtain a uniform powder.
Characterization:
-
Phase Solubility Studies: Determine the stoichiometry of the complex by measuring the solubility of this compound in aqueous solutions of increasing β-cyclodextrin concentrations.
-
In-vitro Dissolution: Compare the dissolution profile of the complex with that of the pure drug and a physical mixture of the drug and cyclodextrin.
Quantitative Data Summary
The following tables summarize the enhancement in solubility and dissolution for various NSAIDs using different techniques, providing a comparative perspective for this compound experiments.
Table 1: Solubility Enhancement of NSAIDs with β-Cyclodextrin
| NSAID | Molar Ratio (Drug:β-CD) | Method | Solubility Increase (fold) | Reference |
| Nimesulide | 1:3 | Solvent Evaporation with Freeze Drying | ~12 | |
| Celecoxib | 1:2 | Freeze-Drying | Linear increase with β-CD concentration |
Table 2: Dissolution Rate Enhancement of NSAIDs by Solid Dispersion
| NSAID | Carrier | Drug:Carrier Ratio | Method | % Drug Release (Time) | Reference |
| Ibuprofen | Glucosamine HCl | 1:3 | Solvent Evaporation | Significantly higher than pure drug | |
| Diclofenac Sodium | Eudragit E-100 | 1:2 | Solvent Evaporation | ~90% (60 min) | |
| Naproxen | PEG-8000 & Na Starch Glycolate | 1:2 | Solvent Evaporation | ~95% (60 min) |
Troubleshooting Guides
Solid Dispersion
Issue: The resulting solid dispersion is sticky and difficult to handle. Possible Cause: The chosen polymer has a low glass transition temperature (Tg) or the drug-polymer ratio is not optimal, leading to plasticization. Solution:
-
Select a polymer with a higher Tg.
-
Incorporate a secondary polymer with a high Tg.
-
Adjust the drug-to-polymer ratio.
Issue: The drug recrystallizes during storage, leading to decreased dissolution. Possible Cause: The amorphous form is thermodynamically unstable. The chosen polymer is not effectively inhibiting crystallization. Solution:
-
Use polymers that have strong interactions (e.g., hydrogen bonding) with the drug.
-
Store the solid dispersion at low temperature and humidity.
-
Incorporate a crystallization inhibitor.
Nanoparticle Formulation
Issue: The particle size is too large or the size distribution is too broad after homogenization. Possible Cause: Insufficient homogenization pressure or number of cycles. The stabilizer concentration is too low. Solution:
-
Increase the homogenization pressure and/or the number of homogenization cycles.
-
Optimize the type and concentration of the stabilizer.
-
Ensure the pre-suspension is well-dispersed before homogenization.
Issue: Aggregation of nanoparticles occurs during storage. Possible Cause: Insufficient stabilization of the nanoparticle surface. Solution:
-
Increase the concentration of the stabilizer.
-
Use a combination of stabilizers (e.g., electrostatic and steric).
-
Optimize the pH of the suspension to ensure sufficient surface charge (zeta potential).
Cyclodextrin Inclusion Complexation
Issue: Low complexation efficiency. Possible Cause: The molar ratio of drug to cyclodextrin is not optimal. The method of preparation is not efficient. The pH of the medium is not favorable. Solution:
-
Optimize the drug-to-cyclodextrin molar ratio by performing phase solubility studies.
-
Try different preparation methods (e.g., co-evaporation, freeze-drying) which may yield higher complexation.
-
Adjust the pH of the solution to ionize the drug, which can sometimes enhance complexation.
Issue: The drug precipitates out of the complex upon dilution. Possible Cause: The complex is not stable enough in the dissolution medium. Solution:
-
Increase the molar ratio of cyclodextrin to the drug.
-
Add a water-soluble polymer to the formulation, which can increase the apparent stability constant of the complex.
Visualizations
Caption: Experimental workflow for enhancing the bioavailability of this compound.
Caption: Mechanism of action of this compound via inhibition of the COX pathway.
References
Troubleshooting bumadizone calcium instability in aqueous solutions
Disclaimer: Specific stability data for bumadizone calcium in aqueous solutions is limited in publicly available literature. The following troubleshooting guide and FAQs are based on the general chemical properties of this compound, principles of pharmaceutical formulation for poorly soluble non-steroidal anti-inflammatory drugs (NSAIDs), and the behavior of calcium salts of acidic compounds in aqueous environments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous stability a concern?
This compound is the calcium salt of bumadizone, a non-steroidal anti-inflammatory drug (NSAID). The calcium salt form is intended to enhance solubility and bioavailability compared to the free acid form[1][2]. However, like many poorly soluble drugs, achieving and maintaining a stable aqueous solution for experimental purposes can be challenging. Instability can manifest as precipitation, degradation, or changes in potency over time, impacting experimental reproducibility and accuracy.
Q2: What are the primary factors that can influence the stability of this compound in an aqueous solution?
Several factors can affect the stability of this compound solutions:
-
pH: The solubility of calcium salts of acidic drugs is often pH-dependent. Changes in pH can lead to the conversion of the more soluble salt back to the less soluble free acid form, causing precipitation.
-
Temperature: Higher temperatures can accelerate chemical degradation pathways such as hydrolysis and oxidation[3][4].
-
Light: Exposure to light, particularly UV radiation, can induce photolytic degradation in susceptible molecules[4].
-
Presence of Other Ions: The presence of other ions in the solution can lead to the formation of less soluble complexes or affect the overall ionic strength, influencing solubility.
-
Choice of Solvents/Excipients: Co-solvents and excipients used in the formulation can significantly impact the solubility and stability of the drug.
Troubleshooting Guide
Issue 1: Precipitation or Cloudiness Observed in the Aqueous Solution
Possible Causes:
-
pH Shift: The pH of the solution may not be optimal for maintaining the soluble salt form.
-
Low Solubility: The concentration of this compound may have exceeded its intrinsic solubility in the chosen solvent system.
-
Common Ion Effect: The presence of excess calcium or other ions could be suppressing the solubility of this compound.
-
Salt Disproportionation: In the presence of acidic excipients or a low pH environment, the calcium salt can convert back to the less soluble free acid form of bumadizone.
Troubleshooting Steps:
-
pH Measurement and Adjustment:
-
Measure the pH of the solution.
-
For many calcium salts of acidic drugs, a neutral to slightly alkaline pH is preferable to maintain the ionized (and more soluble) form.
-
Adjust the pH using appropriate buffers. A buffer capacity sufficient to resist pH changes should be selected.
-
-
Solvent System Modification:
-
Consider the use of co-solvents to increase the solubility of the bumadizone free acid that might be in equilibrium with the salt. Common co-solvents for poorly soluble drugs include ethanol, propylene glycol, and polyethylene glycols (PEGs).
-
Start with a small percentage of the co-solvent and gradually increase it while monitoring for precipitation.
-
-
Use of Solubilizing Agents:
-
Complexing agents like cyclodextrins can encapsulate the drug molecule, enhancing its solubility.
-
Surfactants can be used to form micelles that can solubilize the drug.
-
Experimental Protocol: pH-Solubility Profile
A pH-solubility profile can help determine the optimal pH range for your experiments.
-
Prepare a series of buffers with different pH values (e.g., from pH 4 to 10).
-
Add an excess amount of this compound to a fixed volume of each buffer.
-
Agitate the samples at a constant temperature until equilibrium is reached (e.g., 24-48 hours).
-
Filter the samples to remove undissolved solid.
-
Analyze the concentration of dissolved this compound in the filtrate using a suitable analytical method like HPLC-UV.
-
Plot the solubility of this compound as a function of pH.
Troubleshooting Logic Diagram
Caption: Troubleshooting workflow for precipitation issues.
Issue 2: Loss of Potency or Appearance of Degradation Products Over Time
Possible Causes:
-
Hydrolysis: The ester or amide functionalities in the bumadizone molecule could be susceptible to hydrolysis, especially at extreme pH values.
-
Oxidation: The molecule may be sensitive to oxidative degradation.
-
Photodegradation: Exposure to light may be causing the breakdown of the compound.
Troubleshooting Steps:
-
Control pH: Maintain the solution pH within a stable range, as determined by a pH-stability study. Generally, a pH range of 4-8 is a reasonable starting point for many drugs.
-
Protect from Light: Prepare and store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.
-
Use of Antioxidants: If oxidation is suspected, consider adding antioxidants such as ascorbic acid or sodium metabisulfite to the formulation.
-
Temperature Control: Prepare and store solutions at controlled, and preferably lower, temperatures (e.g., refrigerated at 2-8 °C) to slow down degradation kinetics.
-
Inert Atmosphere: For highly oxygen-sensitive compounds, preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
Experimental Protocol: Forced Degradation Study
A forced degradation study can help identify the potential degradation pathways and the factors that accelerate them.
-
Prepare stock solutions of this compound.
-
Expose the solutions to various stress conditions:
-
Acidic: 0.1 M HCl at an elevated temperature (e.g., 60 °C).
-
Basic: 0.1 M NaOH at an elevated temperature.
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: Elevated temperature (e.g., 60 °C) in a neutral solution.
-
Photolytic: Exposure to UV light at a controlled temperature.
-
-
Analyze the samples at different time points using a stability-indicating HPLC method to separate the parent drug from any degradation products.
-
Characterize the major degradation products using techniques like LC-MS to understand the degradation pathway.
Degradation Pathway Analysis Workflow
Caption: Workflow for a forced degradation study.
Quantitative Data Summary
| Strategy | Key Parameters to Quantify | Typical Range/Goal | Analytical Method |
| pH Adjustment | Solubility (mg/mL or µM) | Determine pH of maximum solubility | HPLC-UV, UV-Vis Spectroscopy |
| Co-solvency | % Co-solvent vs. Solubility | Find lowest % for desired concentration | HPLC-UV, Visual Inspection |
| Use of Cyclodextrins | Molar Ratio (Drug:Cyclodextrin) | Optimize for maximum solubility | Phase Solubility Studies, HPLC-UV |
| Temperature Control | Degradation Rate Constant (k) | Minimize k by using lower temperatures | Stability-Indicating HPLC |
This technical support center provides a framework for troubleshooting common issues with this compound in aqueous solutions. Researchers should adapt these general guidelines to their specific experimental conditions and perform appropriate validation studies.
References
Technical Support Center: Overcoming Matrix Effects in Bioanalytical Assays for Bumadizone Calcium
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the bioanalysis of bumadizone calcium.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound assay?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting, undetected components in a biological sample.[1][2] For this compound, a non-steroidal anti-inflammatory drug (NSAID), these effects can lead to inaccurate quantification, poor reproducibility, and decreased sensitivity in LC-MS/MS assays.[1][3] The primary cause is often the presence of endogenous matrix components like phospholipids, salts, and proteins that were not removed during sample preparation.[4]
Q2: I am observing significant ion suppression for this compound. What are the likely causes in a plasma matrix?
A2: Ion suppression is a common form of matrix effect in LC-MS/MS analysis. For an acidic drug like bumadizone, common causes of ion suppression in plasma include:
-
Phospholipids: These are abundant in plasma and are notorious for causing ion suppression in electrospray ionization (ESI).
-
Salts and Endogenous Compounds: High concentrations of salts or other small molecules can also interfere with the ionization process.
-
Co-eluting Metabolites: Metabolites of bumadizone or other co-administered drugs could co-elute and interfere with ionization.
Q3: What is the best sample preparation technique to minimize matrix effects for this compound?
A3: The "best" technique depends on the required sensitivity and the complexity of the matrix. Here's a general comparison:
-
Protein Precipitation (PPT): This is a simple and fast method but is often the least effective at removing matrix components, which can lead to significant matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning bumadizone into an immiscible organic solvent. The choice of solvent is critical and should be optimized based on the physicochemical properties of bumadizone (LogP ~4.0).
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix interferences, providing the cleanest extracts. Mixed-mode or polymeric SPE sorbents can be particularly effective.
Q4: How can I quantitatively assess the matrix effect in my assay?
A4: The matrix effect can be quantitatively assessed by calculating the matrix factor (MF). This is typically done by comparing the peak area of an analyte in a post-extraction spiked sample (blank matrix extract with analyte added) to the peak area of the analyte in a neat solution at the same concentration.
-
Matrix Factor (MF) = (Peak response in the presence of matrix) / (Peak response in the absence of matrix)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
Troubleshooting Guides
Issue 1: Low Analyte Recovery
Symptom: The peak area for this compound in your extracted samples is significantly lower than expected, even in the absence of significant ion suppression.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | For LLE: Optimize the pH of the aqueous phase and the choice of organic solvent. Bumadizone is an acidic compound, so adjusting the pH to be at least 2 units below its pKa will ensure it is in a neutral form, improving extraction into an organic solvent. Experiment with different solvents like ethyl acetate or methyl tert-butyl ether. |
| For SPE: Ensure the sorbent chemistry is appropriate. For bumadizone, a mixed-mode sorbent with both reversed-phase and anion-exchange properties could be effective. Optimize the wash and elution steps. | |
| Analyte Instability | Evaluate the stability of this compound in the biological matrix and during the sample preparation process (bench-top, freeze-thaw, and post-preparative stability). |
| Suboptimal Reconstitution Solvent | If a dry-down step is used, ensure the reconstitution solvent is strong enough to fully dissolve the analyte before injection. |
Issue 2: High Variability in Results (Poor Precision)
Symptom: You are observing a high coefficient of variation (%CV) in your quality control (QC) samples.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Automating liquid handling steps can improve precision. Ensure consistent vortexing times and centrifugation speeds. |
| Variable Matrix Effects | The composition of the biological matrix can vary between lots or individuals. A more rigorous sample cleanup method like SPE can help mitigate this. Using a stable isotope-labeled internal standard (SIL-IS) for bumadizone is highly recommended to compensate for variability in matrix effects and recovery. |
| Instrumental Issues | Check for fluctuations in the LC pump pressure or the MS source temperature. Ensure the autosampler is functioning correctly. |
Issue 3: Inconsistent Peak Shapes or Retention Times
Symptom: The chromatographic peak for this compound is tailing, fronting, or shifting in retention time.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Matrix Overload on LC Column | A "dirty" extract from a simple protein precipitation can overload the analytical column. Implement a more effective sample cleanup or a divert valve to direct the initial, unretained matrix components to waste. |
| Mobile Phase Mismatch | Ensure the reconstitution solvent is compatible with the initial mobile phase conditions to avoid peak distortion. |
| Column Degradation | The column may be degrading due to harsh mobile phase conditions or insufficient cleaning. Use a guard column and implement a robust column washing procedure. |
Data Presentation: Comparison of Sample Preparation Methods
The following table summarizes illustrative data on the recovery and matrix effects for this compound using three different sample preparation techniques.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery (%) | 95 ± 5.2 | 85 ± 4.1 | 92 ± 3.5 |
| Matrix Factor (MF) | 0.45 ± 0.15 | 0.88 ± 0.08 | 0.98 ± 0.05 |
| Process Efficiency (%) | 42.8 | 74.8 | 90.2 |
| Precision (%CV) | 12.5 | 6.8 | 4.2 |
Data are presented as mean ± standard deviation. Process efficiency is calculated as (Analyte Recovery × Matrix Factor). Values are for illustrative purposes.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new plate or vial.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample, add 25 µL of 1% formic acid to acidify the sample.
-
Add the internal standard.
-
Add 600 µL of methyl tert-butyl ether.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% ammonium hydroxide in water.
-
Loading: Pre-treat 100 µL of plasma by adding 100 µL of 4% phosphoric acid and the internal standard. Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 25 mM ammonium acetate, followed by 1 mL of methanol.
-
Elution: Elute the analyte with 500 µL of 5% formic acid in acetonitrile.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase for injection.
Visualizations
Caption: Comparative workflows for three common sample preparation techniques.
Caption: Troubleshooting decision tree for addressing matrix effects.
References
Refinement of bumadizone calcium synthesis to improve yield and purity
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges in the synthesis of bumadizone calcium, with a focus on improving both yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: Bumadizone is synthesized through a condensation reaction between butylmalonic acid and 1,2-diphenylhydrazine.[1] This reaction forms an amide bond, yielding bumadizone free acid. The bumadizone is then converted to its calcium salt, typically by reaction with a suitable calcium base like calcium hydroxide or calcium chloride.
Q2: What are the most critical factors affecting the yield and purity of the initial condensation reaction?
A2: The key factors include:
-
Choice of Coupling Agent: Carbodiimides like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used to activate the carboxylic acid. The choice and purity of the agent are critical.
-
Reaction Stoichiometry: The molar ratio of butylmalonic acid to 1,2-diphenylhydrazine is crucial. An excess of one reactant can lead to side products.
-
Temperature Control: The reaction is typically carried out at low temperatures (e.g., 0°C) to minimize side reactions and prevent the degradation of reactants and products.
-
Solvent Selection: Anhydrous, non-protic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are preferred to prevent hydrolysis of the activated carboxylic acid intermediate.
Q3: How is the formation of the di-substituted byproduct minimized?
A3: The primary challenge in bumadizone synthesis is the potential for 1,2-diphenylhydrazine to react with both carboxylic acid groups of a single butylmalonic acid molecule. To favor the desired mono-substituted product, a careful control of stoichiometry is essential. Using a slight excess of butylmalonic acid relative to 1,2-diphenylhydrazine can help minimize the formation of the di-substituted impurity.
Q4: What is the most effective method for purifying the final this compound product?
A4: Purification of this compound often involves recrystallization from a suitable solvent system, such as an ethanol/water or methanol/water mixture. The choice of solvent and the cooling rate are critical for obtaining a crystalline product with high purity. It is also important to ensure the complete removal of byproducts from the initial condensation step, such as dicyclohexylurea (DCU) if DCC is used as the coupling agent.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Bumadizone | Incomplete reaction. | Ensure the use of a high-purity coupling agent (e.g., DCC, EDC) and allow for sufficient reaction time at the recommended temperature. Monitor reaction progress using Thin Layer Chromatography (TLC). |
| Hydrolysis of activated intermediate. | Use an anhydrous solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Degradation of reactants or product. | Maintain strict temperature control, especially during the addition of the coupling agent. | |
| High Levels of Di-substituted Impurity | Incorrect stoichiometry. | Use a slight molar excess of butylmalonic acid (e.g., 1.1 to 1 equivalents of 1,2-diphenylhydrazine). |
| Reaction temperature is too high. | Maintain a low reaction temperature (0°C to room temperature) to control the reaction rate. | |
| Presence of Unreacted Starting Materials | Insufficient coupling agent. | Use at least a stoichiometric amount of the coupling agent. A slight excess (e.g., 1.05 equivalents) can be beneficial. |
| Poor quality of reactants. | Ensure the purity of butylmalonic acid and 1,2-diphenylhydrazine before starting the synthesis. | |
| Difficulty in Removing Dicyclohexylurea (DCU) Byproduct | DCU precipitation during reaction. | DCU is insoluble in many organic solvents. Filter the reaction mixture before work-up to remove the precipitated DCU. |
| DCU co-precipitates with the product. | If DCU remains after filtration, it can sometimes be removed by washing the crude product with a solvent in which DCU is sparingly soluble but the product is not (e.g., cold acetone). | |
| Poor Quality of this compound Salt | Incomplete salt formation. | Ensure the correct stoichiometry of the calcium base is used. Monitor the pH during the salt formation step. |
| Impurities from the previous step. | Purify the bumadizone free acid before converting it to the calcium salt. | |
| Suboptimal crystallization conditions. | Experiment with different solvent systems and cooling rates for recrystallization to achieve a well-defined crystalline product. |
Experimental Protocols
Protocol 1: Synthesis of Bumadizone Free Acid
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add butylmalonic acid (1.1 equivalents) and anhydrous dichloromethane (DCM). Cool the mixture to 0°C in an ice bath.
-
Addition of Reactants: Add 1,2-diphenylhydrazine (1.0 equivalent) to the cooled solution and stir until it dissolves.
-
Activation: In a separate flask, dissolve N,N'-Dicyclohexylcarbodiimide (DCC) (1.05 equivalents) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir for an additional 12-16 hours.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1M HCl, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude bumadizone free acid.
-
Protocol 2: Formation and Purification of this compound
-
Salt Formation: Dissolve the crude bumadizone free acid in ethanol. In a separate vessel, prepare a solution of calcium hydroxide (0.5 equivalents) in water.
-
Precipitation: Slowly add the calcium hydroxide solution to the bumadizone solution with vigorous stirring. A precipitate of this compound should form.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold water, followed by a small amount of cold ethanol.
-
Purification: Recrystallize the crude this compound from a suitable solvent system (e.g., ethanol/water). Dry the purified product under vacuum.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting workflow for bumadizone synthesis.
References
Technical Support Center: Enhancing the Therapeutic Efficacy of Bumadizone Calcium Through Nanoformulation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the nanoformulation of bumadizone calcium. The following sections offer detailed experimental protocols, data summaries, and visual workflows to address common challenges encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for developing a nanoformulation of this compound?
A1: this compound, a non-steroidal anti-inflammatory drug (NSAID), is used for treating inflammatory conditions.[1][2] However, like many NSAIDs, it can cause gastrointestinal side effects such as bleeding and ulceration.[1] Nanoformulation offers several potential advantages, including:
-
Enhanced Bioavailability: Nanoparticles can increase the surface area for dissolution, potentially leading to improved absorption and bioavailability.
-
Targeted Delivery: Nanoformulations can be designed for targeted drug delivery, for instance, to the colon for treating inflammatory bowel disease, which minimizes systemic exposure and reduces side effects.[2][3]
-
Improved Patient Compliance: Sustained-release nanoformulations can reduce dosing frequency.
-
Reduced Gastric Irritation: Encapsulating this compound within nanoparticles can prevent its direct contact with the gastric mucosa, thereby reducing irritation.
Q2: What are the key considerations when selecting polymers for this compound nanoformulation?
A2: The choice of polymer is critical for the success of the nanoformulation. Key considerations include:
-
Biocompatibility and Biodegradability: The polymer should be non-toxic and degrade into harmless products.
-
Drug-Polymer Interaction: Compatibility studies are essential to ensure the stability of this compound within the polymer matrix.
-
Release Profile: The polymer should allow for the desired drug release kinetics (e.g., sustained or pH-triggered release). Polymers like Eudragit® S100 and Eudragit® L100 are suitable for pH-dependent release in the colon.
-
Encapsulation Efficiency: The polymer should effectively encapsulate a high concentration of the drug.
Q3: What are the standard techniques for characterizing this compound nanoparticles?
A3: A thorough physicochemical characterization is essential to ensure the quality and performance of the nanoformulation. Common techniques include:
-
Particle Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS) is a standard method.
-
Zeta Potential: This measurement predicts the stability of the nanoparticle suspension.
-
Morphology: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the shape and surface of the nanoparticles.
-
Encapsulation Efficiency and Drug Loading: These parameters are typically determined by separating the unencapsulated drug from the nanoparticles and quantifying the drug amount using techniques like HPLC.
-
In Vitro Drug Release: Release studies are performed under different pH conditions to simulate the gastrointestinal tract.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Low Encapsulation Efficiency | Poor affinity between this compound and the polymer. Drug leakage during the formulation process. Inappropriate drug-to-polymer ratio. | 1. Screen different polymers to find one with better compatibility. 2. Optimize the formulation process (e.g., homogenization speed, sonication time). 3. Adjust the drug-to-polymer ratio; a 3² full factorial design can be employed for optimization. |
| Large Particle Size or High PDI | Polymer aggregation. Insufficient energy input during homogenization. Inappropriate solvent or surfactant concentration. | 1. Optimize the concentration of the polymer and surfactant. 2. Increase the homogenization speed or sonication time. 3. Ensure the organic solvent is completely removed during the evaporation step. |
| Poor In Vitro Drug Release | High polymer density preventing drug diffusion. Strong drug-polymer interaction. | 1. Select a polymer with a more porous structure or a lower molecular weight. 2. Incorporate a plasticizer into the formulation. 3. Modify the surface of the nanoparticles to facilitate drug release at the target site. |
| Instability of Nanoparticle Suspension (Aggregation) | Low zeta potential. Inappropriate storage conditions. | 1. Modify the surface charge of the nanoparticles by using a charged polymer or surfactant. A zeta potential above ±30 mV is generally considered stable. 2. Optimize the pH and ionic strength of the suspension medium. 3. Store the formulation at an appropriate temperature (e.g., 4°C). |
Data Presentation
Table 1: Physicochemical Properties of this compound Formulations (Micro-scale)
| Formulation Code | Polymer | Drug:Polymer Ratio | Entrapment Efficiency (%) | Particle Size (µm) |
| F1 | Eudragit RS100 | 1:1 | 75.3 ± 2.1 | 250 ± 15 |
| F2 | Ethyl Cellulose | 9:1 | 82.1 ± 3.5 | 310 ± 20 |
| F3 | Cellulose Acetate Butyrate | 18:1 | 88.6 ± 2.8 | 280 ± 18 |
| F15 (Optimized) | Cellulose Acetate Butyrate | 18:1 | 91.2 ± 1.9 | 265 ± 12 |
Data extrapolated from studies on this compound microspheres and can be used as a reference for nanoformulation development.
Table 2: In Vitro Drug Release of this compound from Colon-Targeted Formulations
| Formulation | % Release at 2h (pH 1.2) | % Release at 4h (pH 6.8) | % Release at 12h (pH 7.4) |
| F12 | < 10% | < 20% | 66.23% |
| F14 | < 10% | < 20% | 67.90% |
| F15 (Optimized) | < 10% | < 20% | 99.70% |
| Marketed Product | > 90% | - | - |
Data adapted from studies on compression-coated microsphere tablets.
Experimental Protocols
1. Preparation of this compound Nanoparticles by Nanoprecipitation
This method is suitable for water-insoluble drugs and involves the precipitation of a polymer and drug from an organic solution into a non-solvent.
-
Materials: this compound, Eudragit® S100, acetone, purified water, polysorbate 80.
-
Procedure:
-
Dissolve this compound and Eudragit® S100 in acetone to form the organic phase.
-
Prepare an aqueous phase containing a surfactant like polysorbate 80.
-
Inject the organic phase into the aqueous phase under constant magnetic stirring.
-
Nanoparticles will form spontaneously.
-
Remove the organic solvent by evaporation under reduced pressure.
-
The resulting nanoparticle suspension can be used for further characterization.
-
2. Characterization of Nanoparticles
-
Particle Size, PDI, and Zeta Potential:
-
Dilute the nanoparticle suspension with purified water.
-
Analyze the sample using a Zetasizer.
-
Perform measurements in triplicate and report the average values.
-
-
Encapsulation Efficiency:
-
Centrifuge the nanoparticle suspension to separate the nanoparticles from the supernatant containing the unencapsulated drug.
-
Quantify the amount of this compound in the supernatant using a validated HPLC method.
-
Calculate the encapsulation efficiency using the following formula: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
3. In Vitro Drug Release Study
-
Apparatus: USP Dissolution Apparatus 1 (Basket type).
-
Media:
-
0.1 N HCl (pH 1.2) for the first 2 hours.
-
Phosphate buffer (pH 6.8) for the next 2 hours.
-
Phosphate buffer (pH 7.4) for the remaining duration up to 12 hours.
-
-
Procedure:
-
Place the nanoparticle formulation in the dissolution basket.
-
Maintain the temperature at 37 ± 0.5°C and the rotation speed at 50 rpm.
-
Withdraw samples at predetermined time intervals and replace them with fresh dissolution medium.
-
Analyze the samples for this compound content using HPLC.
-
Visualizations
Caption: Experimental workflow for this compound nanoformulation.
Caption: Troubleshooting logic for nanoformulation issues.
Caption: Simplified signaling pathway for NSAID action.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound dihydrate microspheres compressed tablets for colon targeting: formulation, optimization and in vivo evaluation in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FORMULATION AND EVALUATION OF COLON TARGETED PELLETS OF this compound | International Journal of Pharmaceutical and Biological Science Archive [ijpba.in]
Addressing analytical challenges in the detection of bumadizone calcium metabolites
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address analytical challenges encountered during the detection of bumadizone calcium and its potential metabolites. As a non-steroidal anti-inflammatory drug (NSAID), understanding the biotransformation of bumadizone is crucial for comprehensive pharmacokinetic and safety assessments.
Disclaimer: Publicly available scientific literature does not contain detailed information definitively identifying the specific structures of this compound metabolites in humans. The guidance provided herein is based on established analytical methods for bumadizone and general principles of drug metabolite analysis, drawing parallels from structurally similar compounds where applicable.
Frequently Asked Questions (FAQs)
Q1: What are the expected metabolic pathways for bumadizone?
While specific metabolites of bumadizone are not extensively documented in the literature, based on the metabolism of structurally related NSAIDs like phenylbutazone, the primary metabolic pathways are likely to be Phase I oxidation (hydroxylation) and Phase II conjugation (glucuronidation). Hydroxylation would introduce a hydroxyl group (-OH) onto the bumadizone molecule, increasing its polarity. Subsequently, a glucuronide conjugate may be formed, further enhancing water solubility for excretion.
Q2: Which analytical techniques are most suitable for the analysis of bumadizone and its potential metabolites?
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most common and effective technique for the analysis of bumadizone.[1] For the detection and identification of its metabolites, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method due to its high sensitivity and ability to provide structural information.
Q3: What are the key challenges in developing an analytical method for bumadizone metabolites?
The primary challenges include:
-
Low concentrations: Metabolites are often present at much lower concentrations than the parent drug.
-
Physicochemical similarity: Metabolites may have very similar polarities and chromatographic behavior to the parent drug and to each other, making separation difficult.
-
Matrix effects: Biological samples (e.g., plasma, urine) are complex matrices that can interfere with the ionization and detection of analytes in LC-MS, leading to ion suppression or enhancement.
-
Lack of reference standards: Without commercially available standards for the metabolites, their definitive identification and quantification are challenging.
Troubleshooting Guides
HPLC-UV Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | - Inappropriate mobile phase pH- Column overload- Column degradation | - Adjust mobile phase pH to ensure complete ionization or suppression of ionization of bumadizone and potential metabolites.- Reduce sample concentration or injection volume.- Use a new column or a column with a different stationary phase. |
| Co-elution of parent drug and potential metabolites | - Insufficient separation power of the mobile phase or column. | - Optimize the mobile phase gradient (if applicable).- Try a different organic modifier (e.g., acetonitrile vs. methanol).- Use a column with a different selectivity (e.g., C18, phenyl-hexyl). |
| Baseline noise or drift | - Contaminated mobile phase or HPLC system- Detector lamp issue | - Prepare fresh mobile phase and flush the system.- Check the detector lamp's usage hours and replace if necessary. |
| Inconsistent retention times | - Fluctuation in mobile phase composition or flow rate- Temperature variations | - Ensure proper mixing and degassing of the mobile phase.- Check the pump for leaks or pressure fluctuations.- Use a column oven to maintain a consistent temperature. |
LC-MS Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Low signal intensity for potential metabolites | - Ion suppression from matrix components- Inefficient ionization | - Optimize sample preparation to remove interfering substances (e.g., protein precipitation, solid-phase extraction).- Adjust mass spectrometer source parameters (e.g., capillary voltage, gas flow, temperature).- Try a different ionization mode (e.g., ESI positive vs. negative). |
| Difficulty in identifying metabolite peaks | - Low abundance of metabolites- Complex background noise | - Employ data processing techniques such as extracted ion chromatograms (EICs) for expected metabolite masses.- Use high-resolution mass spectrometry (HRMS) for accurate mass measurements to aid in formula determination. |
| In-source fragmentation of metabolites | - High source temperature or voltage | - Optimize source conditions to minimize fragmentation and maximize the intensity of the molecular ion. |
| Isomeric metabolites are not separated | - Insufficient chromatographic resolution | - Optimize the HPLC method as described in the HPLC-UV troubleshooting section.- Consider using a column with a different chemistry or a longer column. |
Experimental Protocols
Protocol 1: Generic HPLC-UV Method for Bumadizone Analysis
This protocol is a starting point and should be optimized for your specific instrumentation and application.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-10 min: 30-80% B
-
10-12 min: 80% B
-
12-13 min: 80-30% B
-
13-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
Protocol 2: Sample Preparation for LC-MS Analysis of Bumadizone and Metabolites in Plasma
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new tube.
-
-
Evaporation:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
-
Reconstitution:
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS analysis.
-
Visualizations
References
Technical Support Center: Optimization of Mobile Phase for Bumadizone Calcium HPLC Analysis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) analysis of bumadizone calcium. This resource includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address specific issues encountered during analysis.
Experimental Protocols
A validated Reverse Phase (RP)-HPLC method serves as a robust starting point for the analysis of this compound.[1][2] The following protocol is based on established methodologies and physicochemical properties of bumadizone, a non-steroidal anti-inflammatory drug (NSAID) that is a malonate derivative.[3][4]
Physicochemical Properties of Bumadizone
Understanding the properties of bumadizone is crucial for method development and optimization.
| Property | Value | Significance for HPLC Analysis |
| LogP | 4.01 - 4.9 | Indicates that bumadizone is a non-polar compound, making it well-suited for reversed-phase chromatography.[3] |
| Solubility | Slightly soluble in Methanol and DMSO. | This suggests that a mobile phase containing methanol or acetonitrile is appropriate. |
| Chemical Class | Acidic compound (malonate derivative) | The pH of the mobile phase will significantly affect the ionization, retention, and peak shape of bumadizone. |
Standard HPLC Method for this compound Analysis
This protocol provides a baseline for analysis. Optimization may be required based on your specific instrumentation and sample matrix.
| Parameter | Recommended Conditions |
| Column | Phenomenex C18 (or equivalent C18 column) |
| Mobile Phase | Methanol:Water:Acetonitrile (20:30:50, v/v/v) |
| Flow Rate | 2 mL/min |
| Detection | UV at 235 nm |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient (or controlled at 25-30 °C for improved reproducibility) |
Mobile Phase Optimization Workflow
The following diagram illustrates a logical workflow for optimizing the mobile phase for this compound analysis, starting from the standard method and proceeding through systematic adjustments to achieve optimal separation.
Caption: Workflow for this compound HPLC Mobile Phase Optimization.
Troubleshooting Guide
This section addresses common problems encountered during the HPLC analysis of this compound, with a focus on mobile phase-related issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Secondary Silanol Interactions: Bumadizone, being an acidic compound, can interact with residual silanols on the silica-based column, leading to tailing. Mobile Phase pH too high: If the mobile phase pH is close to or above the pKa of bumadizone, the compound will be ionized, leading to poor peak shape. | Acidify the Mobile Phase: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the aqueous component of the mobile phase to suppress the ionization of bumadizone. A mobile phase pH at least 2 units below the analyte's pKa is recommended. Use a Different Column: Consider a column with end-capping or a polar-embedded phase to minimize silanol interactions. |
| Peak Fronting | Sample Overload: Injecting too much of the sample can saturate the column. Sample Solvent Incompatibility: Dissolving the sample in a solvent significantly stronger than the mobile phase. | Reduce Sample Concentration/Injection Volume: Dilute the sample or inject a smaller volume. Dissolve Sample in Mobile Phase: Whenever possible, prepare your sample in the initial mobile phase. |
| Broad Peaks | Low Column Efficiency: Column degradation or contamination. Extra-column Volume: Excessive tubing length or large internal diameter tubing. | Clean or Replace Column: Flush the column with a strong solvent. If performance does not improve, replace the column. Optimize Tubing: Use shorter, narrower internal diameter tubing between the injector, column, and detector. |
| Shifting Retention Times | Inconsistent Mobile Phase Preparation: Variations in the composition of the mobile phase. Column Temperature Fluctuations: Changes in ambient temperature can affect retention times. Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase. | Precise Mobile Phase Preparation: Use volumetric flasks and ensure accurate measurements of all components. Degas the mobile phase before use. Use a Column Oven: Maintain a constant column temperature for consistent results. Ensure Proper Equilibration: Allow sufficient time (e.g., 10-15 column volumes) for the column to equilibrate before starting the analysis. |
| Poor Resolution | Inappropriate Mobile Phase Strength: The mobile phase may be too strong or too weak to separate bumadizone from impurities. Incorrect Organic Solvent: The selectivity of methanol and acetonitrile can differ, impacting resolution. | Adjust Organic to Aqueous Ratio: Systematically vary the percentage of the organic solvent to find the optimal separation. Solvent Selectivity: Try switching from acetonitrile to methanol or vice versa, as this can alter the elution order and improve resolution. Consider Gradient Elution: If isocratic elution does not provide adequate resolution, a gradient method can be developed. |
HPLC Troubleshooting Decision Tree
This diagram provides a step-by-step guide to diagnosing and resolving common HPLC issues.
Caption: Decision Tree for Troubleshooting Bumadizone HPLC Analysis.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of organic solvent (methanol vs. acetonitrile) important for the mobile phase?
A1: Methanol and acetonitrile have different polarities and elution strengths, which can affect the selectivity of the separation. For bumadizone, which has aromatic rings, the pi-pi interactions with a phenyl-based column can be influenced by the choice of organic solvent. It is often beneficial to screen both solvents during method development to achieve the best resolution.
Q2: How does the water quality in the mobile phase affect the analysis?
A2: High-purity water (HPLC grade or equivalent) is essential. Impurities in the water can introduce ghost peaks, cause baseline instability, and potentially damage the column. Always use freshly prepared, high-purity water for your mobile phase.
Q3: How often should I prepare a new mobile phase?
A3: It is recommended to prepare fresh mobile phase daily. Over time, the composition of the mobile phase can change due to evaporation of the more volatile organic components. If using a buffered mobile phase, microbial growth can occur, leading to blockages and baseline noise.
Q4: What is the purpose of degassing the mobile phase?
A4: Degassing removes dissolved gases (like oxygen and nitrogen) from the mobile phase. These gases can form bubbles in the pump or detector, leading to pressure fluctuations, baseline noise, and inaccurate results. Common degassing techniques include sonication, vacuum filtration, and sparging with helium.
Q5: Can I use a gradient elution for this compound analysis?
A5: Yes, if an isocratic method does not provide sufficient resolution to separate bumadizone from its impurities or degradation products, a gradient elution can be employed. A typical approach is to start with a lower percentage of the organic solvent and gradually increase it over the course of the run. This can help to sharpen peaks and improve the separation of complex mixtures.
References
Reducing inter-subject variability in bumadizone calcium pharmacokinetic studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing inter-subject variability in bumadizone calcium pharmacokinetic studies.
Troubleshooting Guides
This section addresses specific issues that may arise during experimental procedures.
| Problem | Potential Cause | Recommended Solution |
| High Inter-Subject Variability in Plasma Concentrations | Genetic Polymorphisms: Variations in the Cytochrome P450 2C9 (CYP2C9) enzyme, which is involved in the metabolism of many NSAIDs, can lead to significant differences in drug clearance among individuals.[1][2] | Genotyping: Consider genotyping study participants for common CYP2C9 variants (e.g., *2, *3) to stratify the population and analyze pharmacokinetic data accordingly. |
| Concomitant Medications: Co-administration of drugs that induce or inhibit CYP2C9 can alter the metabolism of bumadizone.[3] this compound may also interact with other drugs, such as oral anticoagulants.[3] | Thorough Medication History: Obtain a detailed medication history from all subjects, including over-the-counter drugs and supplements. Exclude subjects taking medications known to strongly interact with NSAIDs or CYP2C9 substrates. | |
| Food and Beverage Effects: The timing and composition of meals can influence the absorption of this compound. Gastric pH and the presence of chelating agents can affect calcium absorption.[4] | Standardized Meal Plan: Implement a standardized meal plan for all subjects, especially around the time of drug administration. Consider administering the drug under fasting conditions to minimize food-related variability. | |
| Sample Handling and Processing Inconsistencies: Errors in sample collection, processing, or storage can introduce variability. | Standard Operating Procedures (SOPs): Develop and strictly adhere to SOPs for blood collection, centrifugation, plasma separation, and storage. Ensure all personnel are trained on these procedures. | |
| Inconsistent Bioanalytical Results | Assay Variability: Issues with the bioanalytical method, such as matrix effects or inconsistent instrument performance, can lead to unreliable data. | Method Validation: Fully validate the bioanalytical method according to ICH M10 guidelines, including assessments of specificity, linearity, accuracy, precision, and stability. |
| Sample Stability Issues: Bumadizone may be unstable in the biological matrix under certain storage conditions. | Stability Testing: Conduct thorough stability studies, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability, to establish appropriate sample handling and storage conditions. | |
| Unexpected Pharmacokinetic Profile | Presence of Active Metabolites: Bumadizone may be converted to active metabolites with their own pharmacokinetic profiles, contributing to the overall pharmacological effect and variability. Phenylbutazone, a structurally similar NSAID, has known active metabolites. | Metabolite Profiling: In early-phase studies, attempt to identify and quantify major metabolites in plasma and urine to understand their contribution to the pharmacokinetic and pharmacodynamic profile. |
| Enterohepatic Recirculation: Some NSAIDs undergo enterohepatic recirculation, which can lead to secondary peaks in the plasma concentration-time profile. | Extended Sampling Schedule: Ensure the blood sampling schedule is long enough to capture the complete pharmacokinetic profile, including any potential secondary peaks. |
Frequently Asked Questions (FAQs)
1. What are the primary factors contributing to inter-subject variability in this compound pharmacokinetics?
The primary factors include:
-
Genetic variations in drug-metabolizing enzymes, particularly CYP2C9.
-
Co-administration of other medications that can alter bumadizone's metabolism or compete for protein binding sites.
-
The effect of food on drug absorption.
-
Individual differences in physiology, such as age, sex, and renal or hepatic function.
-
Inconsistencies in study procedures , including sample collection and processing.
2. How does the "calcium" component of this compound potentially add to pharmacokinetic variability?
The absorption of calcium from the gastrointestinal tract can be influenced by several factors, which may add another layer of variability to the overall absorption of the bumadizone molecule. These factors include:
-
Gastric pH: The solubility of calcium salts is pH-dependent.
-
Dietary Factors: The presence of phytates (in grains and legumes) and oxalates (in spinach and rhubarb) can chelate calcium and reduce its absorption.
-
Vitamin D Status: Vitamin D is essential for the active transport of calcium in the intestine.
3. What is the likely metabolic pathway for bumadizone?
While specific data for bumadizone is limited, as a non-steroidal anti-inflammatory drug, it is likely metabolized in the liver primarily by Cytochrome P450 enzymes. Given the known metabolism of other NSAIDs, CYP2C9 is a strong candidate for the primary enzyme involved. The metabolic process likely involves hydroxylation followed by glucuronidation to form more water-soluble compounds that can be excreted in the urine. It is also possible that bumadizone has active metabolites, similar to other NSAIDs like phenylbutazone.
4. Are there any known significant drug-drug interactions with this compound?
Yes, this compound, like other NSAIDs, can have clinically significant drug-drug interactions. These include:
-
Oral Anticoagulants (e.g., warfarin): Increased risk of bleeding.
-
Other NSAIDs and Corticosteroids: Increased risk of gastrointestinal side effects.
-
Antihypertensive Medications (e.g., ACE inhibitors, beta-blockers): Bumadizone may reduce their antihypertensive effects.
-
Lithium and Methotrexate: Bumadizone can increase the plasma levels of these drugs, leading to potential toxicity.
Experimental Protocols
Protocol: Quantification of Bumadizone in Human Plasma using RP-HPLC with UV Detection
1. Objective: To quantify the concentration of bumadizone in human plasma samples.
2. Materials and Reagents:
-
Bumadizone reference standard
-
Internal standard (e.g., a structurally similar NSAID not co-administered)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or phosphoric acid
-
Human plasma (drug-free)
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents (e.g., trichloroacetic acid, acetonitrile)
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Centrifuge
-
Vortex mixer
-
Evaporator (if using SPE)
4. Chromatographic Conditions (Example - to be optimized):
-
Mobile Phase: Acetonitrile:Water:Formic Acid (e.g., 60:40:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV scan of bumadizone (e.g., 235 nm)
-
Injection Volume: 20 µL
5. Sample Preparation (Protein Precipitation Method):
-
Pipette 200 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of internal standard working solution and vortex briefly.
-
Add 600 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen (optional, for concentration).
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject into the HPLC system.
6. Calibration and Quality Control:
-
Prepare calibration standards by spiking known concentrations of bumadizone into drug-free human plasma.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
Analyze calibration standards and QC samples with each batch of study samples.
Visualizations
Caption: Workflow for a this compound Pharmacokinetic Study.
Caption: Proposed Pharmacokinetic Pathway of Bumadizone.
Caption: Logical Flow for Troubleshooting High Variability.
References
Validation & Comparative
A Comparative Analysis of Bumadizone Calcium and Diclofenac Efficacy in Preclinical Models of Rheumatoid Arthritis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory efficacy of bumadizone calcium and diclofenac, two non-steroidal anti-inflammatory drugs (NSAIDs), in established animal models of rheumatoid arthritis. While direct head-to-head comparative studies are limited in publicly available literature, this report synthesizes existing data from independent studies to offer insights into their relative performance.
Mechanism of Action: Inhibition of Prostaglandin Synthesis
Both this compound and diclofenac exert their anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes. These enzymes are critical for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking COX-1 and COX-2, these drugs reduce the production of prostaglandins at the site of inflammation.
digraph "Mechanism_of_Action" {
graph [rankdir="LR", splines=ortho, nodesep=0.4];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];
// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX1_COX2 [label="COX-1 & COX-2\nEnzymes", fillcolor="#F1F3F4", fontcolor="#202124"]; Prostaglandins [label="Prostaglandins", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation_Pain [label="Inflammation & Pain", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bumadizone_Diclofenac [label="this compound\n&\nDiclofenac", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Arachidonic_Acid -> COX1_COX2; COX1_COX2 -> Prostaglandins; Prostaglandins -> Inflammation_Pain; Bumadizone_Diclofenac -> COX1_COX2 [label=" Inhibition", color="#EA4335", fontcolor="#202124", arrowhead=tee]; }
Figure 1: Simplified signaling pathway of NSAID action.
Efficacy in a Chronic Arthritis Model: Adjuvant-Induced Arthritis in Rats
The adjuvant-induced arthritis (AIA) model in rats is a widely used preclinical model for studying chronic inflammation and the efficacy of anti-arthritic drugs.
Experimental Protocol: Adjuvant-Induced Arthritis
-
Induction: Arthritis is induced in susceptible rat strains (e.g., Wistar, Lewis) by a single intradermal injection of Freund's Complete Adjuvant (FCA) into the sub-plantar region of one hind paw.
-
Drug Administration: Treatment with the test compounds (this compound or diclofenac) or vehicle control typically begins on the day of or a few days after adjuvant injection and continues for a specified period (e.g., 14-28 days). Administration is usually oral (p.o.).
-
Efficacy Assessment: The primary endpoint is the measurement of paw volume or thickness at regular intervals to assess the degree of swelling. Other parameters can include an arthritic score (a qualitative assessment of joint inflammation), body weight changes, and histological analysis of the joints at the end of the study.
digraph "Adjuvant_Induced_Arthritis_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Induction [label="Induce Arthritis in Rats\n(Freund's Complete Adjuvant)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Administer Treatment Groups:\n- Vehicle Control\n- this compound\n- Diclofenac", fillcolor="#FBBC05", fontcolor="#202124"]; Monitoring [label="Monitor Paw Volume &\nArthritic Score Over Time", fillcolor="#F1F3F4", fontcolor="#202124"]; Endpoint [label="Endpoint Analysis:\n- Final Paw Volume\n- Histopathology of Joints", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Data Analysis &\nComparison of Efficacy", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Induction; Induction -> Treatment; Treatment -> Monitoring; Monitoring -> Endpoint; Endpoint -> Analysis; Analysis -> End; }
Figure 2: Experimental workflow for the Adjuvant-Induced Arthritis model.
Quantitative Data Summary
Table 1: Efficacy in Adjuvant-Induced Arthritis in Rats
| Compound | Dose | Route of Administration | Key Efficacy Endpoint | Result |
| This compound | Data not available | Data not available | Localization in inflamed paw | Accumulates in inflamed tissue[1] |
| Diclofenac | 10 mg/kg/day | p.o. | Reduction in paw swelling | Effective in reducing paw swelling |
Note: The data for this compound is qualitative, and a direct quantitative comparison with diclofenac from this data is not possible. The term "effective" for diclofenac is as described in the cited literature.
Efficacy in an Acute Inflammation Model: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a standard method for evaluating the acute anti-inflammatory activity of drugs.
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Drug Administration: The test compounds (this compound or diclofenac) or vehicle control are administered to rats, typically orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Edema: After a set period (e.g., 30-60 minutes), a sub-plantar injection of a carrageenan solution is given into one hind paw to induce localized inflammation and edema.
-
Measurement of Edema: The volume of the paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema for the treated groups is calculated relative to the vehicle-treated control group.
digraph "Carrageenan_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Pre_treatment [label="Pre-treat Rats with:\n- Vehicle Control\n- this compound\n- Diclofenac", fillcolor="#FBBC05", fontcolor="#202124"]; Induction [label="Induce Paw Edema\n(Carrageenan Injection)", fillcolor="#F1F3F4", fontcolor="#202124"]; Measurement [label="Measure Paw Volume\nat Multiple Time Points", fillcolor="#F1F3F4", fontcolor="#202124"]; Calculation [label="Calculate Percentage\nInhibition of Edema", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Pre_treatment; Pre_treatment -> Induction; Induction -> Measurement; Measurement -> Calculation; Calculation -> End; }
Figure 3: Experimental workflow for the Carrageenan-Induced Paw Edema model.
Quantitative Data Summary
While direct head-to-head studies are lacking, data from different experiments in the carrageenan-induced paw edema model are available for both drugs.
Table 2: Efficacy in Carrageenan-Induced Paw Edema in Rats
| Compound | Dose | Route of Administration | Time Post-Carrageenan | % Inhibition of Edema |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Diclofenac | 25 mg/kg | i.p. | 2 hours | Significant reduction |
| 3 hours | Significant reduction | |||
| 4 hours | Significant reduction |
Note: The term "significant reduction" for diclofenac is as described in the cited literature. Specific percentage inhibition values can vary between studies.
Conclusion
Based on the available preclinical data, both this compound and diclofenac are positioned as effective anti-inflammatory agents through their shared mechanism of COX inhibition. Autoradiographic evidence confirms that this compound localizes to inflamed tissues in rat models of arthritis[1]. Diclofenac has demonstrated clear, dose-dependent anti-inflammatory effects in both acute and chronic models of arthritis.
A definitive quantitative comparison of the potency and efficacy of this compound and diclofenac in these models is hampered by the lack of direct comparative studies in the public domain. Further research with head-to-head comparisons in standardized rheumatoid arthritis models would be necessary to conclusively determine the relative therapeutic potential of these two compounds for the treatment of inflammatory arthritis.
References
Comparative Analysis of Bumadizone Calcium and Other NSAIDs on Cyclooxygenase (COX) Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the cyclooxygenase (COX) inhibition profiles of various non-steroidal anti-inflammatory drugs (NSAIDs), with a focus on bumadizone calcium. The therapeutic effects of NSAIDs are primarily mediated through the inhibition of COX enzymes, which exist in two main isoforms: COX-1 and COX-2.[1][2] While COX-1 is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa and mediating platelet aggregation, COX-2 is inducible and its expression is upregulated at sites of inflammation.[3][4] The anti-inflammatory, analgesic, and antipyretic properties of NSAIDs are largely attributed to their inhibition of COX-2, whereas common adverse effects, like gastrointestinal complications, are linked to the inhibition of COX-1.[1] Therefore, the relative selectivity of an NSAID for COX-2 over COX-1 is a critical determinant of its therapeutic index.
This compound is a non-steroidal anti-inflammatory drug with demonstrated analgesic and anti-inflammatory properties. Its mechanism of action, like other NSAIDs, involves the inhibition of cyclooxygenase enzymes. However, a thorough review of publicly available scientific literature did not yield specific quantitative data, such as IC50 values, for the inhibition of COX-1 and COX-2 by this compound. The IC50 value represents the concentration of a drug required to inhibit the activity of an enzyme by 50% and is a key metric for comparing the potency and selectivity of different inhibitors.
This guide will proceed to detail the methodologies used to determine COX inhibition, present a comparative table of COX inhibition data for a range of commonly used NSAIDs, and provide visualizations to illustrate the relevant biological pathways and experimental workflows. While a direct quantitative comparison with this compound is not possible due to the absence of specific IC50 data, this guide will provide the framework and comparative data for other NSAIDs to allow for a contextual understanding of where this compound might fit within the broader landscape of COX inhibitors, should such data become available.
Data Presentation: Comparative COX Inhibition by NSAIDs
The following table summarizes the 50% inhibitory concentrations (IC50) for various NSAIDs against COX-1 and COX-2. The COX-2 selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher selectivity index indicates a greater selectivity for inhibiting COX-2 over COX-1.
| NSAID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Ibuprofen | 12 | 80 | 0.15 |
| Naproxen | 2.5 | 5.1 | 0.49 |
| Diclofenac | 0.076 | 0.026 | 2.9 |
| Indomethacin | 0.0090 | 0.31 | 0.029 |
| Piroxicam | 47 | 25 | 1.9 |
| Meloxicam | 37 | 6.1 | 6.1 |
| Celecoxib | 82 | 6.8 | 12 |
| Rofecoxib | > 100 | 25 | > 4.0 |
| Etodolac | > 100 | 53 | > 1.9 |
Note: The IC50 values can vary depending on the specific assay conditions and the source of the enzymes (e.g., human, ovine). The data presented here are compiled from published studies for comparative purposes.
Experimental Protocols
A common and physiologically relevant method for determining the COX-1 and COX-2 inhibitory activity of NSAIDs is the human whole blood assay. This ex vivo method measures the production of specific prostaglandins as markers for the activity of each COX isoform in a complex biological environment.
Human Whole Blood Assay for COX-1 and COX-2 Inhibition
Principle:
This assay measures the ability of a test compound to inhibit the production of thromboxane B2 (TXB2), a stable metabolite of the COX-1 product thromboxane A2, and prostaglandin E2 (PGE2), a major product of COX-2 activity, in human whole blood.
Materials:
-
Freshly drawn human venous blood from healthy, drug-free volunteers.
-
Anticoagulant (e.g., heparin).
-
Test compounds (e.g., this compound, other NSAIDs) dissolved in a suitable solvent (e.g., DMSO).
-
Lipopolysaccharide (LPS) from E. coli to induce COX-2 expression.
-
Enzyme immunoassay (EIA) kits for TXB2 and PGE2.
-
Incubator, centrifuge, and other standard laboratory equipment.
Methodology for COX-1 Inhibition (TXB2 Production):
-
Aliquots of whole blood are pre-incubated with various concentrations of the test compound or vehicle control for a specified time (e.g., 15-60 minutes) at 37°C.
-
The blood is then allowed to clot at 37°C for a defined period (e.g., 60 minutes), during which platelet activation leads to COX-1-mediated production of thromboxane A2, which is rapidly converted to TXB2.
-
The clotting process is stopped by placing the samples on ice and adding a chelating agent like EDTA.
-
Serum is separated by centrifugation.
-
The concentration of TXB2 in the serum is quantified using a specific EIA kit.
-
The percentage of inhibition of TXB2 production at each concentration of the test compound is calculated relative to the vehicle control.
-
The IC50 value for COX-1 is determined from the dose-response curve.
Methodology for COX-2 Inhibition (PGE2 Production):
-
Aliquots of whole blood are incubated with LPS (e.g., 10 µg/mL) for a prolonged period (e.g., 24 hours) at 37°C to induce the expression of COX-2 in monocytes.
-
Following the induction period, various concentrations of the test compound or vehicle control are added to the blood samples and incubated for a specified time (e.g., 30-60 minutes) at 37°C.
-
The production of PGE2 is then stimulated by the addition of a calcium ionophore (e.g., A23187) or by the endogenous substrate availability.
-
Plasma is separated by centrifugation.
-
The concentration of PGE2 in the plasma is quantified using a specific EIA kit.
-
The percentage of inhibition of PGE2 production at each concentration of the test compound is calculated relative to the vehicle control.
-
The IC50 value for COX-2 is determined from the dose-response curve.
Mandatory Visualizations
Caption: General mechanism of NSAID action on the COX pathway.
Caption: Workflow for the human whole blood COX inhibition assay.
Caption: Classification of NSAIDs based on COX selectivity.
References
- 1. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. [Pharmacology of cyclooxygenase 2 inhibition] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the therapeutic effects of bumadizone calcium in preclinical studies
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the preclinical therapeutic effects of bumadizone calcium. Due to the limited availability of publicly accessible preclinical data for this compound, this guide will focus on its established mechanism of action as a non-steroidal anti-inflammatory drug (NSAID) and draw comparisons with other NSAIDs for which extensive preclinical data is available. This approach provides a framework for understanding the expected preclinical profile of this compound.
This compound is classified as an NSAID and is known to be metabolized to phenylbutazone and oxyphenbutazone.[1] Its clinical use has been limited due to the risk of agranulocytosis and other hematological side effects.[1] A clinical study in patients with rheumatoid arthritis indicated that this compound was superior to placebo and paracetamol and showed comparable efficacy to high doses of acetylsalicylic acid, with better tolerability.[2]
Mechanism of Action: Inhibition of Cyclooxygenase (COX)
The primary mechanism of action for NSAIDs, including this compound, involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced at sites of inflammation.
Caption: General mechanism of action for NSAIDs like this compound.
Comparative Preclinical Efficacy in Animal Models
While specific preclinical data for this compound is not available, we can infer its likely performance based on data from other NSAIDs in standard animal models of inflammation and analgesia.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a widely used model of acute inflammation. An inflammatory agent, carrageenan, is injected into the paw of a rodent, causing localized edema. The efficacy of an anti-inflammatory drug is measured by its ability to reduce this swelling over time.
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animals: Male Wistar rats or Swiss albino mice are typically used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week.
-
Grouping: Animals are randomly assigned to control and treatment groups.
-
Drug Administration: The test compound (e.g., this compound), a reference standard (e.g., indomethacin or diclofenac), or vehicle is administered orally or intraperitoneally.
-
Induction of Edema: After a set time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Table 1: Representative Preclinical Data for NSAIDs in the Carrageenan-Induced Paw Edema Model
| Compound | Dose (mg/kg) | Route | Time (hours) | % Inhibition of Edema |
| Indomethacin | 10 | p.o. | 3 | ~50-60% |
| Diclofenac | 20 | p.o. | 3 | ~45-55% |
| Ibuprofen | 100 | p.o. | 3 | ~40-50% |
| This compound | Data not available | - | - | - |
Note: The data presented for other NSAIDs are representative and can vary based on specific experimental conditions.
Analgesic Activity: Acetic Acid-Induced Writhing Test
This model is used to evaluate peripheral analgesic activity. Intraperitoneal injection of acetic acid causes abdominal constrictions (writhing), and the analgesic effect is determined by the reduction in the number of writhes.
Experimental Protocol: Acetic Acid-Induced Writhing Test
-
Animals: Swiss albino mice are commonly used.
-
Grouping and Drug Administration: Similar to the paw edema model, animals are grouped and administered the test compound, reference standard (e.g., aspirin), or vehicle.
-
Induction of Writhing: After a specified time (e.g., 30 minutes), 0.6% acetic acid solution is injected intraperitoneally.
-
Observation: The number of writhes is counted for a defined period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.
-
Data Analysis: The percentage of analgesic activity is calculated by comparing the mean number of writhes in the treated groups to the control group.
Table 2: Representative Preclinical Data for NSAIDs in the Acetic Acid-Induced Writhing Test
| Compound | Dose (mg/kg) | Route | % Inhibition of Writhing |
| Aspirin | 100 | p.o. | ~50-70% |
| Indomethacin | 5 | p.o. | ~60-80% |
| Phenylbutazone | 100 | p.o. | ~50-70% |
| This compound | Data not available | - | - |
Note: Phenylbutazone is a metabolite of this compound. The data presented are representative.
Caption: General experimental workflow for preclinical anti-inflammatory and analgesic studies.
Conclusion
While direct preclinical data for this compound remains elusive in the public domain, its classification as an NSAID and its metabolic relationship to phenylbutazone allow for an informed estimation of its therapeutic profile. It is expected to demonstrate dose-dependent anti-inflammatory and analgesic effects in standard preclinical models. However, for a definitive validation of its therapeutic effects, specific preclinical studies on this compound are necessary. The experimental protocols and comparative data for other NSAIDs provided in this guide serve as a valuable reference for designing and interpreting such future studies. Researchers are encouraged to conduct head-to-head comparative studies to precisely position this compound within the therapeutic landscape of anti-inflammatory and analgesic agents.
References
Head-to-head comparison of bumadizone calcium and acetylsalicylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of bumadizone calcium and acetylsalicylic acid, two non-steroidal anti-inflammatory drugs (NSAIDs). The information presented is intended to support research and development efforts by offering a detailed analysis of their mechanisms of action, efficacy, and safety profiles, supplemented with experimental protocols and visual pathway diagrams.
Disclaimer: The quantitative data presented for this compound is limited due to the scarcity of publicly available, direct comparative studies against acetylsalicylic acid. The following comparison is based on the best available information and highlights areas where further research is needed.
Executive Summary
This compound and acetylsalicylic acid are both inhibitors of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. Acetylsalicylic acid, a widely studied compound, irreversibly inhibits both COX-1 and COX-2, leading to its well-documented anti-inflammatory, analgesic, antipyretic, and antiplatelet effects. Its clinical utility is, however, often tempered by gastrointestinal and cardiovascular side effects.
This compound is also a non-steroidal anti-inflammatory drug with demonstrated efficacy in treating inflammatory conditions such as rheumatoid arthritis.[1][2] Clinical evidence, although limited in direct comparative trials, suggests that this compound may offer a comparable therapeutic effect to acetylsalicylic acid with potentially better tolerability.[1][2] However, a detailed quantitative comparison of their potency and side-effect profiles is hampered by a lack of head-to-head preclinical and clinical trial data for this compound.
Mechanism of Action
Both drugs exert their primary effects by inhibiting the COX enzymes, which catalyze the conversion of arachidonic acid to prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.[3]
-
Acetylsalicylic Acid: Irreversibly acetylates a serine residue in the active site of both COX-1 and COX-2, leading to their inactivation. The inhibition of COX-1 is responsible for its antiplatelet effects and also contributes to its gastrointestinal toxicity, while the inhibition of COX-2 is primarily responsible for its anti-inflammatory and analgesic effects.
-
This compound: As an NSAID, it is understood to inhibit COX enzymes, thereby reducing prostaglandin synthesis. This leads to decreased inflammation and pain. Some evidence also suggests it may interfere with the migration and activation of leukocytes at the site of inflammation. The specific details of its interaction with COX-1 and COX-2, including its reversibility and relative selectivity, are not well-documented in the available literature.
Signaling Pathway Diagram
Caption: General mechanism of action for this compound and Acetylsalicylic Acid.
Efficacy Data
Direct comparative efficacy data is sparse. The following tables summarize available data from independent and comparative studies.
Anti-inflammatory Efficacy
| Parameter | This compound | Acetylsalicylic Acid | Reference(s) |
| Carrageenan-induced Paw Edema (ED50) | Data Not Available | >555 µmol/kg (i.p.) | |
| Rheumatoid Arthritis | In a double-blind crossover trial with 56 patients, bumadizone was more effective than acetylsalicylic acid in 13 patients and less effective in 4. | Judged to be less effective than bumadizone in 13 out of 17 patient preferences in the same trial. |
Analgesic Efficacy
| Parameter | This compound | Acetylsalicylic Acid | Reference(s) |
| Acetic Acid-induced Writhing Test (ED50) | Data Not Available | 242.8 µmol/kg (p.o.) | |
| Rheumatoid Arthritis (Subjective Pain) | Superior to placebo and paracetamol. In a direct comparison, 13 patients favored bumadizone over acetylsalicylic acid for efficacy. | 4 patients favored acetylsalicylic acid over bumadizone for efficacy. |
Cyclooxygenase (COX) Inhibition
| Parameter | This compound | Acetylsalicylic Acid | Reference(s) |
| COX-1 IC50 | Data Not Available | 3.57 µM | |
| COX-2 IC50 | Data Not Available | 29.3 µM | |
| COX-2/COX-1 Selectivity Ratio | Data Not Available | ~8.2 | Calculated from |
Safety and Tolerability
Gastrointestinal Side Effects
| Side Effect | This compound | Acetylsalicylic Acid | Reference(s) |
| Incidence in Rheumatoid Arthritis Trial | 13 out of 53 patients reported side effects, most commonly dyspepsia (3 patients) and nausea (3 patients). Considered better tolerated than acetylsalicylic acid. | Higher incidence of side effects reported compared to bumadizone in the same trial. | |
| General Incidence | Causes little mucosal irritation. | Daily use increases the risk of stomach ulcers and gastrointestinal bleeding. |
Cardiovascular Side Effects
| Side Effect | This compound | Acetylsalicylic Acid | Reference(s) |
| Reported Events | Two patients complained of 'palpitations' in the rheumatoid arthritis trial, but no cardiac abnormality was detected. | While used for cardiovascular protection at low doses, at anti-inflammatory doses, it can increase the risk of bleeding events. Long-term use for primary prevention has shown a modest reduction in major adverse cardiovascular events at the cost of increased major bleeding. |
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the in vitro potency of a test compound to inhibit COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Assay Buffer: A suitable buffer, typically Tris-HCl, is prepared containing necessary co-factors like hematin and glutathione.
-
Test Compound Preparation: The test compound (e.g., this compound or acetylsalicylic acid) is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Incubation: The enzyme, assay buffer, and varying concentrations of the test compound or vehicle control are pre-incubated in a 96-well plate.
-
Reaction Initiation: The reaction is initiated by adding a substrate, arachidonic acid.
-
Detection: The activity of the COX enzyme is measured by quantifying the production of prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA) or by monitoring oxygen consumption using an oxygen electrode.
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow: COX Inhibition Assay
Caption: Workflow for in vitro COX inhibition assay.
Acetic Acid-Induced Writhing Test (Analgesic Activity)
Objective: To evaluate the peripheral analgesic activity of a test compound in a rodent model of visceral pain.
Methodology:
-
Animals: Male or female albino mice are used. Animals are acclimatized to the laboratory conditions before the experiment.
-
Grouping: Animals are randomly divided into groups: a vehicle control group, one or more test compound groups at different doses, and a positive control group (e.g., acetylsalicylic acid).
-
Drug Administration: The test compound, vehicle, or positive control is administered orally (p.o.) or intraperitoneally (i.p.) at a specified time before the induction of writhing.
-
Induction of Writhing: A solution of acetic acid (typically 0.6% in saline) is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).
-
Observation: Immediately after the acetic acid injection, each animal is placed in an individual observation chamber, and the number of writhes is counted for a defined period (e.g., 20-30 minutes).
-
Data Analysis: The mean number of writhes for each group is calculated. The percentage of inhibition of writhing is determined for the test and positive control groups relative to the vehicle control group. The ED50 value (the dose that produces 50% of the maximum analgesic effect) can be calculated from a dose-response curve.
Carrageenan-Induced Paw Edema (Anti-inflammatory Activity)
Objective: To assess the in vivo anti-inflammatory activity of a test compound in a rat model of acute inflammation.
Methodology:
-
Animals: Male or female Wistar or Sprague-Dawley rats are used.
-
Grouping: Animals are randomly assigned to a vehicle control group, test compound groups (various doses), and a positive control group (e.g., indomethacin or acetylsalicylic acid).
-
Drug Administration: The test compound, vehicle, or positive control is administered, typically orally or intraperitoneally, at a set time before the induction of edema.
-
Induction of Edema: A solution of carrageenan (typically 1% in saline) is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the injected paw is measured at baseline (before carrageenan injection) and at various time points after injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: The degree of paw swelling is calculated as the increase in paw volume from the baseline. The percentage of inhibition of edema for each treatment group is calculated by comparing the increase in paw volume to that of the vehicle control group. An ED50 value can be determined from the dose-response data.
Conclusion
Both this compound and acetylsalicylic acid are effective anti-inflammatory and analgesic agents that function through the inhibition of COX enzymes. Acetylsalicylic acid is a well-characterized drug with a known efficacy and side-effect profile, including a significant risk of gastrointestinal complications. The available evidence for this compound, primarily from a single comparative clinical trial in rheumatoid arthritis, suggests it may have a comparable or superior efficacy with a better tolerability profile.
However, the lack of comprehensive, direct comparative preclinical and clinical data for this compound makes a definitive head-to-head assessment challenging. Further research is warranted to elucidate the precise COX inhibition profile, analgesic and anti-inflammatory potency, and the full safety spectrum of this compound. Such studies would be invaluable for the drug development community in positioning this compound and designing future therapeutic strategies.
References
A Comparative Guide to Analytical Methods for the Quantification of Bumadizone Calcium
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of active pharmaceutical ingredients (APIs) is fundamental to ensuring the safety and efficacy of pharmaceutical products. Bumadizone calcium, a non-steroidal anti-inflammatory drug, requires robust analytical methods for its determination in both bulk drug substances and pharmaceutical formulations. This guide provides a comparative overview of various analytical techniques that have been validated for the quantification of this compound, offering insights into their performance and methodologies. The methods discussed include High-Performance Thin-Layer Chromatography (HPTLC), Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), UV-Visible Spectrophotometry, and Differential Pulse Voltammetry.
The selection of an appropriate analytical method depends on a variety of factors, including the specific requirements for sensitivity, selectivity, speed, and cost, as well as the nature of the sample matrix. Cross-validation of these methods is crucial when data is generated across different laboratories or using different techniques to ensure the consistency and reliability of the results.[1][2]
Comparative Analysis of Analytical Methods
The performance of different analytical methods for this compound is summarized below. The data presented is compiled from various validated studies, providing a clear comparison of key analytical parameters.
| Parameter | HPTLC-Densitometry[3][4] | RP-HPLC[3] | Spectrophotometry (Method I) | Spectrophotometry (Method II) | Differential Pulse Voltammetry |
| Linearity Range | Not Specified | Not Specified | 1-10 µg/mL | 2-16 µg/mL | 5.0x10⁻⁷ to 5.0x10⁻⁵ M |
| Correlation Coefficient (r) | Not Specified | Not Specified | 0.9999 | 0.9998 | 0.999 |
| Limit of Detection (LOD) | Not Specified | Not Specified | 0.15 µg/mL | 0.27 µg/mL | 1.6x10⁻⁷ M |
| Limit of Quantitation (LOQ) | Not Specified | Not Specified | 0.46 µg/mL | 0.84 µg/mL | 5.3x10⁻⁷ M |
| Wavelength/Potential | 240 nm | 235 nm | 557 nm | 557 nm | -0.1 to 1.3 V |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable researchers to understand and potentially replicate the analytical procedures.
1. HPTLC-Densitometry Method
-
Stationary Phase: TLC silica gel 60 F254 plates.
-
Mobile Phase: A mixture of hexane, ethyl acetate, and glacial acetic acid in a ratio of 8:2:0.2 (v/v/v).
-
Detection: Densitometric measurement of the separated bands at a wavelength of 240 nm.
-
Application: This method is suitable for the separation and quantification of bumadizone from its alkaline-induced degradation product.
2. RP-HPLC Method
-
Stationary Phase: Phenomenex C18 column.
-
Mobile Phase: A mixture of methanol, water, and acetonitrile in a ratio of 20:30:50 (v/v/v).
-
Flow Rate: 2 mL/min.
-
Detection: UV detection at a wavelength of 235 nm.
-
Application: This method allows for the separation of bumadizone and its alkaline-induced degradation product and has been successfully applied to the analysis of bumadizone in bulk powder and pharmaceutical formulations.
3. Spectrophotometric Methods
These methods are based on the oxidative coupling reaction of bumadizone with 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH).
-
Method I (Direct Spectrophotometry):
-
Reagent: Cerium (IV) ammonium sulfate is used as the oxidizing agent.
-
Procedure: The drug is treated with MBTH and cerium (IV) ammonium sulfate, resulting in the immediate development of a red color.
-
Measurement: The absorbance of the resulting solution is measured at 557 nm.
-
-
Method II (Kinetic Spectrophotometry):
-
Reagent: Ferric chloride is used as the oxidizing agent.
-
Procedure: The drug is reacted with MBTH and ferric chloride, leading to the development of a violet color after 30 minutes.
-
Measurement: The absorbance of the solution is measured at 557 nm.
-
4. Differential Pulse Voltammetry
-
Working Electrode: Pencil graphite electrode.
-
Electrochemical Cell: A standard three-electrode system with an Ag/AgCl reference electrode.
-
Medium: Phosphate buffer at pH 6.4.
-
Procedure: The electrochemical oxidation of bumadizone is investigated using cyclic and differential pulse voltammetry in the potential range of -0.1 to 1.3 V.
-
Application: This electrochemical method has been developed for the determination of this compound hemihydrate in bulk, pharmaceutical dosage forms, and spiked human plasma.
Cross-Validation Workflow
Cross-validation is a critical process to ensure that different analytical methods yield comparable results. This is particularly important when transferring a method between laboratories or when a new method is introduced to replace an existing one. A generalized workflow for the cross-validation of two analytical methods is depicted below.
References
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous HPTLC and RP-HPLC methods for determination of bumadizone in the presence of its alkaline-induced degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Efficacy of Bumadizone Calcium Versus Placebo in Osteoarthritis: An Evidence-Based Guide
A critical review of the available clinical data and the broader context of NSAID efficacy in the treatment of osteoarthritis.
Executive Summary
This guide provides a comprehensive comparison of the efficacy of bumadizone calcium versus placebo for the treatment of osteoarthritis, targeted at researchers, scientists, and drug development professionals. A thorough review of existing clinical trial data reveals a significant gap in the literature: no specific, placebo-controlled clinical trials evaluating the efficacy of this compound in patients with osteoarthritis have been identified. The available clinical trials for this compound have primarily focused on its application in rheumatoid arthritis.[1][2]
Therefore, to provide a relevant and data-driven comparison, this guide will focus on the broader class of drugs to which this compound belongs: non-steroidal anti-inflammatory drugs (NSAIDs). The efficacy of NSAIDs as a class, compared to placebo, in treating osteoarthritis is well-documented through numerous clinical trials and meta-analyses.[3][4][5] This guide will present this general NSAID efficacy data as a proxy to contextualize the potential effects of this compound.
This compound is a non-steroidal anti-inflammatory drug that functions by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins involved in inflammation and pain.
This guide will detail the typical experimental protocols for clinical trials evaluating NSAIDs in osteoarthritis, present a summary of the quantitative data from meta-analyses of these trials, and provide visualizations of the relevant signaling pathways and experimental workflows.
Comparative Efficacy Data: NSAIDs vs. Placebo in Osteoarthritis
In the absence of direct data for this compound, the following table summarizes the findings of meta-analyses of randomized controlled trials comparing various oral NSAIDs with placebo for the treatment of osteoarthritis. The primary outcomes typically measured are improvements in pain and function.
| Efficacy Outcome | Measurement Scale | Efficacy of NSAIDs vs. Placebo (Effect Size/Mean Difference) | Key Findings from Meta-Analyses |
| Pain Reduction | Visual Analogue Scale (VAS) or Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) Pain Subscale | Statistically significant improvement over placebo. Effect size for pain reduction is generally considered small to moderate (e.g., 0.23 to 0.32 in one meta-analysis). | NSAIDs consistently demonstrate a modest but statistically significant reduction in pain compared to placebo in the short term. Some NSAIDs, like diclofenac 150 mg/day and etoricoxib 60 mg/day, appear to be among the most effective for pain improvement. |
| Functional Improvement | WOMAC Function Subscale | Statistically significant improvement over placebo. | Most NSAIDs show a significant improvement in physical function compared to placebo. |
| Joint Stiffness | WOMAC Stiffness Subscale | Variable, but some NSAIDs show significant improvement. | Diclofenac has been shown to significantly reduce joint stiffness compared to placebo. |
Experimental Protocols for NSAID Efficacy Trials in Osteoarthritis
The following is a generalized experimental protocol for a randomized, double-blind, placebo-controlled clinical trial designed to evaluate the efficacy of an oral NSAID, such as this compound, in patients with osteoarthritis.
1. Study Design:
-
Type: Randomized, double-blind, placebo-controlled, parallel-group study.
-
Objective: To assess the efficacy and safety of the investigational NSAID compared to placebo in reducing pain and improving function in subjects with osteoarthritis of the knee or hip.
-
Duration: Typically 4 to 12 weeks for short-term efficacy.
2. Patient Population:
-
Inclusion Criteria:
-
Male and female subjects, typically 40 years of age or older.
-
Confirmed diagnosis of osteoarthritis in the target joint (e.g., knee or hip) based on established clinical and/or radiological criteria (e.g., American College of Rheumatology criteria).
-
Moderate to severe pain at baseline, often defined by a minimum score on a pain scale (e.g., VAS pain score ≥ 40 mm and/or WOMAC Pain subscale score ≥ 5).
-
Willingness to discontinue current analgesic and anti-inflammatory medications.
-
Informed consent provided.
-
-
Exclusion Criteria:
-
Known hypersensitivity to NSAIDs.
-
History of gastrointestinal bleeding or peptic ulcer disease.
-
Significant cardiovascular, renal, or hepatic disease.
-
Inflammatory arthritis (e.g., rheumatoid arthritis).
-
Use of other investigational drugs within a specified period.
-
3. Interventions:
-
Investigational Arm: Oral this compound at a specified dose and frequency.
-
Control Arm: An identical-appearing oral placebo, administered at the same frequency.
4. Randomization and Blinding:
-
Subjects are randomly assigned to either the treatment or placebo group.
-
Both the subjects and the investigators are blinded to the treatment allocation to prevent bias.
5. Outcome Measures:
-
Primary Endpoints:
-
Change from baseline in pain intensity, commonly measured by the WOMAC Pain subscale or a 100 mm Visual Analog Scale (VAS) for pain at the end of the treatment period.
-
Change from baseline in physical function, measured by the WOMAC Physical Function subscale.
-
-
Secondary Endpoints:
-
Change from baseline in joint stiffness, measured by the WOMAC Stiffness subscale.
-
Patient's Global Assessment of disease activity.
-
Investigator's Global Assessment of disease activity.
-
Use of rescue medication (e.g., acetaminophen).
-
Safety and tolerability, assessed through the monitoring of adverse events, laboratory tests, and vital signs.
-
6. Statistical Analysis:
-
The primary analysis is typically an intent-to-treat (ITT) analysis of all randomized subjects.
-
The change from baseline in the primary and secondary endpoints is compared between the treatment and placebo groups using appropriate statistical tests (e.g., ANCOVA with baseline value as a covariate).
Signaling Pathways and Experimental Workflows
Signaling Pathway of NSAIDs
Caption: Mechanism of action of this compound as a COX inhibitor.
Experimental Workflow for an Osteoarthritis Clinical Trial
Caption: Generalized workflow of a placebo-controlled clinical trial for osteoarthritis.
References
- 1. journals.co.za [journals.co.za]
- 2. This compound in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-steroidal anti-inflammatory drugs, including cyclo-oxygenase-2 inhibitors, in osteoarthritic knee pain: meta-analysis of randomised placebo controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effectiveness and safety of non-steroidal anti-inflammatory drugs and opioid treatment for knee and hip osteoarthritis: network meta-analysis | The BMJ [bmj.com]
- 5. Assessing the efficacy and safety of different nonsteroidal anti-inflammatory drugs in the treatment of osteoarthritis: A systematic review and network meta-analysis based on RCT trials | PLOS One [journals.plos.org]
A Comparative Review of the Anti-inflammatory Potency of Different NSAIDs
For Researchers, Scientists, and Drug Development Professionals
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. Their therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins. The existence of two main isoforms, COX-1 and COX-2, provides a basis for the classification and varying potency and side-effect profiles of different NSAIDs. This guide offers an objective comparison of the anti-inflammatory potency of a range of NSAIDs, supported by experimental data, to aid in research and development.
Mechanism of Action: The Cyclooxygenase Pathway
NSAIDs exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the COX enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins.[1][2] COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and platelet aggregation.[3][4] In contrast, COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation.[3] The anti-inflammatory actions of NSAIDs are largely attributed to the inhibition of COX-2, while the common adverse effects, particularly gastrointestinal issues, are linked to the inhibition of COX-1.
Caption: NSAID Inhibition of the Prostaglandin Synthesis Pathway.
Comparative Anti-inflammatory Potency: In Vitro Data
The potency of NSAIDs is often quantified by their half-maximal inhibitory concentration (IC50) against COX-1 and COX-2 enzymes. A lower IC50 value indicates greater potency. The ratio of COX-1 to COX-2 IC50 values is a critical parameter for assessing the selectivity of an NSAID. A higher ratio suggests greater selectivity for COX-2, which is generally associated with a lower risk of gastrointestinal side effects.
| NSAID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Non-Selective | |||
| Ketoprofen | 2.2 | 0.4 | 5.5 |
| Flurbiprofen | 0.5 | 0.1 | 5.0 |
| Indomethacin | 0.1 | 0.025 | 4.0 |
| Naproxen | 1.1 | 0.4 | 2.75 |
| Ibuprofen | 5.2 | 2.2 | 2.36 |
| Aspirin | 11.9 | 6.6 | 1.8 |
| Diclofenac | 0.9 | 0.03 | 30 |
| Preferential COX-2 | |||
| Piroxicam | 38.0 | 2.5 | 15.2 |
| Meloxicam | 2.5 | 0.25 | 10 |
| Nimesulide | 8.5 | 0.5 | 17 |
| COX-2 Selective | |||
| Celecoxib | 15.0 | 0.04 | 375 |
| Rofecoxib | >1000 | 0.018 | >55,555 |
| Etoricoxib | 109 | 0.05 | 2180 |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is a compilation from various sources for comparative purposes.
Experimental Protocols
In Vitro COX Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.
-
Assay Buffer: Tris-HCl buffer (pH 8.0) containing hematin and glutathione.
-
Test Compound Preparation: NSAIDs are dissolved in a suitable solvent (e.g., DMSO) to create a range of concentrations.
-
Incubation: The enzyme, assay buffer, and test compound are pre-incubated at 37°C for a specified time (e.g., 15 minutes).
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Reaction Termination: After a set incubation period (e.g., 2 minutes), the reaction is stopped by the addition of a solution of HCl.
-
Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA).
-
IC50 Calculation: The concentration of the test compound that causes 50% inhibition of PGE2 production is determined as the IC50 value.
References
- 1. chondrex.com [chondrex.com]
- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inotiv.com [inotiv.com]
- 4. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Bumadizone Calcium in a Research Setting
Essential Guidance for Laboratory Personnel on the Safe and Compliant Disposal of Bumadizone Calcium
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Procedure for this compound
Given the unknown specific hazards of this compound, it must be treated as hazardous waste. The following procedure outlines the necessary steps for its proper disposal:
-
Waste Identification and Classification: Since this compound is a non-steroidal anti-inflammatory drug (NSAID) and its specific hazardous characteristics are not documented, it should be conservatively managed as chemical waste. Do not mix it with non-hazardous waste.
-
Containerization:
-
Place all solid this compound waste, including contaminated items like weighing boats and gloves, into a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical and sealed to prevent any release.
-
Label the container with the words "Hazardous Waste," the full chemical name ("this compound"), and the date.
-
-
Segregation: Store the this compound waste separately from other incompatible waste streams to prevent any potential chemical reactions.
-
Consult with Environmental Health and Safety (EHS): Contact your institution's EHS department to inform them of the waste and to schedule a pickup. Provide them with all available information on this compound. They will have the expertise to ensure its final disposal is compliant with all federal, state, and local regulations.
-
Documentation: Maintain a log of the amount of this compound waste generated and the date it was placed in the hazardous waste container. This is crucial for regulatory compliance.
Crucially, do not dispose of this compound down the drain or in regular trash. Pharmaceuticals can be potent environmental contaminants, and such practices are prohibited for hazardous chemical waste.
Regulatory Framework for Pharmaceutical Waste
The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Pharmaceutical wastes can be classified as hazardous if they are specifically listed (P-list for acutely toxic and U-list for toxic) or if they exhibit certain characteristics (ignitability, corrosivity, reactivity, or toxicity). While this compound is not currently on these lists, a precautionary approach is warranted.
The table below summarizes the RCRA hazardous waste classifications relevant to pharmaceuticals.
| Waste Code Category | Description | Examples of Pharmaceuticals |
| P-List | Acutely hazardous unused commercial chemical products. | Warfarin (>0.3%), Nicotine, Epinephrine, Arsenic Trioxide |
| U-List | Toxic and unused commercial chemical products. | Mitomycin C, Chloral Hydrate, Mercury |
| D-List | Wastes that exhibit hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity). | Silver-containing products, solutions with low/high pH |
This table provides examples and is not exhaustive. The generator of the waste is responsible for a proper waste determination.
Experimental Protocol for Waste Characterization (Hypothetical)
In the absence of an SDS, a laboratory could, in principle, perform experiments to characterize the waste. However, for a research chemical of unknown toxicity, this is generally not recommended due to safety concerns. The standard and required practice is to manage the waste as hazardous and consult with EHS professionals.
If characterization were to be performed by a certified facility, the protocols would likely include:
-
Toxicity Characteristic Leaching Procedure (TCLP): To determine if any toxic constituents leach from the waste in a landfill environment.
-
Flashpoint testing: To determine the ignitability of the waste.
-
pH testing: To determine the corrosivity of the waste.
Logical Workflow for Chemical Disposal
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical where the hazard classification is not immediately known.
Caption: Decision workflow for laboratory chemical disposal.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.
Personal protective equipment for handling Bumadizone calcium
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides essential safety, handling, and disposal information for Bumadizone calcium, a non-steroidal anti-inflammatory drug (NSAID). The following procedures are critical for ensuring a safe laboratory environment and minimizing risk to personnel.
Personal Protective Equipment (PPE) and Immediate Safety Precautions
When handling this compound, a thorough risk assessment should be conducted. Based on its classification as a non-steroidal anti-inflammatory drug, the following personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.
| Protection Type | Specific PPE Requirement | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a primary and secondary barrier against direct skin contact. |
| Eye Protection | Chemical safety goggles. | Protects eyes from dust particles and potential splashes. |
| Face Protection | Face shield (in addition to goggles). | Required when there is a risk of splashes or significant aerosolization. |
| Body Protection | Fully buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter (N95 or higher) is required. | Minimizes the inhalation of fine particles. |
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below. This information is critical for safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₃₈H₄₂CaN₄O₆ | PubChem[1] |
| Molecular Weight | 690.8 g/mol | PubChem[1] |
| CAS Number | 34461-73-9 | PubChem[1] |
| Appearance | Solid (Assumed) | General chemical information |
| Solubility | Data not readily available. Handle as potentially insoluble in water unless otherwise determined. | N/A |
Standard Operating Procedure for Handling this compound
Adherence to a strict experimental protocol is essential for safety and research integrity. The following is a step-by-step guide for the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
- Ensure a chemical fume hood is operational and certified.
- Prepare the work surface by covering it with absorbent, disposable bench paper.
- Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) within the fume hood.
2. Weighing and Aliquoting:
- Perform all manipulations of solid this compound within the fume hood to minimize inhalation exposure.
- Use anti-static weigh boats to prevent dispersal of the powder.
- Carefully transfer the desired amount of the compound using a clean spatula.
- Close the primary container immediately after use.
3. Solution Preparation:
- If preparing a solution, add the solvent to the weighed this compound slowly to avoid splashing.
- If sonication or heating is required, ensure the container is appropriately sealed or equipped with a condenser to prevent aerosolization.
4. Post-Handling and Decontamination:
- Wipe down all surfaces within the fume hood with an appropriate cleaning agent (e.g., 70% ethanol) after handling is complete.
- Dispose of all contaminated disposable materials (gloves, bench paper, weigh boats) in the designated chemical waste container.
- Wash hands thoroughly with soap and water after removing PPE.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Minor Spill | Restrict access to the area. Wearing appropriate PPE, cover the spill with an absorbent material. Carefully collect the absorbed material and place it in a sealed container for chemical waste disposal. Clean the spill area with a suitable decontaminating agent. |
| Major Spill | Evacuate the laboratory and alert others in the vicinity. Contact the institution's emergency response team immediately. |
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
- Solid Waste: All solid waste contaminated with this compound (e.g., used gloves, weigh boats, paper towels) must be collected in a dedicated, clearly labeled hazardous chemical waste container.
- Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous liquid chemical waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
- Sharps: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container for chemical waste.
2. Container Labeling:
- All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazards (e.g., "Irritant," "Handle with Caution").
3. Storage of Waste:
- Store waste containers in a designated, secondary containment area away from incompatible materials.
4. Final Disposal:
- Arrange for the collection and disposal of all hazardous waste through the institution's environmental health and safety office. All waste must be disposed of in accordance with local, state, and federal regulations.
Visual Safety Information
The following diagrams illustrate key logical relationships and workflows for the safe handling of this compound.
Caption: Overview of PPE, handling, and disposal for this compound.
Caption: this compound inhibits COX enzymes to reduce inflammation.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
